Technical Documentation Center

2-Methylbutyl nonanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methylbutyl nonanoate
  • CAS: 69205-08-9

Core Science & Biosynthesis

Foundational

Spectroscopic data for 2-Methylbutyl nonanoate (NMR, IR, MS)

The following technical guide details the spectroscopic characterization of 2-Methylbutyl nonanoate , a specialized ester used in flavor and fragrance applications. This document is structured to serve as a reference sta...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 2-Methylbutyl nonanoate , a specialized ester used in flavor and fragrance applications. This document is structured to serve as a reference standard for analytical verification.

CAS: 69205-08-9 | Formula: C₁₄H₂₈O₂ | MW: 228.37 g/mol

Executive Summary & Structural Logic

2-Methylbutyl nonanoate (also known as 2-methylbutyl pelargonate) is a fatty acid ester formed from nonanoic acid and 2-methyl-1-butanol. Its structural verification relies on distinguishing the linear nonanoate chain from the branched chiral 2-methylbutyl moiety.

  • Critical Analytical Challenge: The primary difficulty in NMR interpretation is the diastereotopicity of the C-1' methylene protons in the 2-methylbutyl group. Due to the adjacent chiral center at C-2', these protons are magnetically non-equivalent, often resolving as complex multiplets rather than a simple doublet.

  • MS Signature: The mass spectrum is dominated by the acylium ion characteristic of the nonanoyl group and the alkyl fragmentation of the branched alcohol.

Experimental Methodology (Standard Operating Procedures)

To ensure data integrity comparable to the values presented below, follow these acquisition protocols:

  • Sample Preparation (NMR): Dissolve ~10 mg of analyte in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS as an internal standard. Filter through a glass wool plug to remove particulate interference.

  • Sample Preparation (IR): Prepare a neat liquid film between NaCl or KBr plates. Avoid solvent dilution to prevent masking of the fingerprint region.

  • Sample Preparation (MS): Dilute to 1 ppm in hexane or dichloromethane for GC-MS injection. Use a non-polar capillary column (e.g., DB-5ms) to prevent thermal degradation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below distinguishes the linear acid chain from the branched alcohol tail.

1H NMR Data (400 MHz, CDCl₃)

The most diagnostic signal is the ABX system at 3.85–3.95 ppm, corresponding to the O-CH₂ protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
3.85 – 3.96 Multiplet (dd/m)2HO-CH₂ -CHDiastereotopic protons. Non-equivalent due to adjacent chiral center (C2').
2.29 Triplet (

Hz)
2H-CH₂-CH₂ -COO-

-Methylene to carbonyl. Characteristic of linear esters.
1.68 Multiplet1H-CH₂-CH (CH₃)-Chiral methine proton.
1.62 Multiplet2H-CH₂-CH₂ -CH₂-COO-

-Methylene to carbonyl.
1.45 – 1.38 Multiplet1H-CH₂ (a)-CH₃ (Alcohol)One of the diastereotopic methylene protons of the ethyl group.
1.28 Broad Signal10HBulk Alkyl ChainOverlapping signals from nonanoate chain (C4–C8).
1.18 Multiplet1H-CH₂ (b)-CH₃ (Alcohol)Second methylene proton of the ethyl group.
0.92 Doublet (

Hz)
3H-CH(CH₃ )Methyl group attached to the chiral center.
0.90 Triplet3HAlcohol Terminal -CH₃Terminal methyl of the 2-methylbutyl group.
0.88 Triplet3HAcid Terminal -CH₃Terminal methyl of the nonanoate chain.
13C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentTypeNotes
174.2 C=O CarbonylEster carbonyl carbon.
69.0 O-C H₂MethyleneDeshielded by oxygen; sensitive to branching at C2.
34.4

-C H₂ (Acid)
MethyleneAdjacent to carbonyl.
34.2 C H (Alcohol)MethineChiral center carbon.
31.9

-2 C H₂ (Acid)
MethyleneStandard fatty chain signal.
29.5 – 29.1 Bulk C H₂MethyleneOverlapping mid-chain carbons.
26.1 C H₂ (Alcohol)MethyleneMethylene of the ethyl group on the alcohol side.
25.0

-C H₂ (Acid)
MethyleneShielded relative to

-carbon.
22.7

-1 C H₂ (Acid)
MethylenePenultimate carbon of acid chain.
16.5 C H₃ (Alcohol)MethylBranch methyl group.
14.1 C H₃ (Acid)MethylTerminal methyl of nonanoate.
11.3 C H₃ (Alcohol)MethylTerminal methyl of ethyl group.

Mass Spectrometry (EI-MS)

The fragmentation pattern follows the McLafferty rearrangement and


-cleavage  rules typical of aliphatic esters.
Fragmentation Pathway Diagram

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 228 Acylium Acylium Ion [C8H17CO]+ m/z 141 M_Ion->Acylium α-Cleavage (Loss of -OR) McLafferty McLafferty Ion (Acid Side) [C2H4O2-R]+ m/z 130 M_Ion->McLafferty McLafferty Rearrangement Alkene Alkene Elimination [C5H10]+ m/z 70 M_Ion->Alkene H-Transfer (Alkene Loss) BasePeak Base Peak (Variable) m/z 43 or 57 Acylium->BasePeak Alkyl Chain Fragmentation Alkyl Alkyl Fragment [C5H11]+ m/z 71 Alkyl->BasePeak Loss of C2H4

Figure 1: Primary fragmentation pathways for 2-Methylbutyl nonanoate under Electron Impact (70 eV).

Key Diagnostic Ions
m/zIntensityFragment IdentityMechanism
141 High

Acylium Ion. Formed by

-cleavage at the carbonyl-oxygen bond. Diagnostic for nonanoates.
159 Low/Med

Protonated Acid. Formed via double hydrogen transfer (McLafferty + 1).
130 Low

McLafferty Ion. Rearrangement involving

-H of the acid chain.
71 Medium

Alkyl Ion. The 2-methylbutyl carbocation.
70 Medium

Alkene Ion. Elimination of 2-methyl-1-butene via hydrogen abstraction.
57 High

Butyl Cation. Common alkyl fragment from both chains.
43 Base

Propyl Cation. Standard hydrocarbon backbone fragment.

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the ester functionality and the aliphatic nature of the chains.

Wavenumber (cm⁻¹)Vibration ModeAssignment
2955 – 2855 C-H StretchStrong aliphatic stretching (asymmetric/symmetric) of methyl and methylene groups.
1740 C=O StretchDiagnostic Ester Carbonyl. Sharp, intense band.
1465 C-H BendScissoring vibration of -CH₂- and -CH₃ groups.
1380 C-H BendSymmetric bending of the isopropyl-like gem-dimethyl (split peak due to branching).
1165 C-O-C StretchEster C-O Stretch. Strong band characteristic of aliphatic esters.
720 -CH₂- RockRocking vibration of long alkyl chain (

), confirming the nonanoate chain.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Nonanoic acid, 3-methylbutyl ester (Isomer Analog). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • AIST Spectral Database for Organic Compounds (SDBS). 1H NMR of Methyl Nonanoate & 2-Methylbutyl Acetate. SDBS Nos. 3901 & 4510. Available at: [Link]

  • PubChem. 2-Methylbutyl nonanoate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Mechanistic grounding for ABX systems and McLafferty rearrangements).

Sources

Exploratory

Toxicological profile of 2-Methylbutyl nonanoate

An In-depth Technical Guide to the Toxicological Profile of 2-Methylbutyl nonanoate Abstract This technical guide provides a comprehensive toxicological profile of 2-Methylbutyl nonanoate (CAS No. 69205-08-9), a branched...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Toxicological Profile of 2-Methylbutyl nonanoate

Abstract

This technical guide provides a comprehensive toxicological profile of 2-Methylbutyl nonanoate (CAS No. 69205-08-9), a branched-chain ester utilized primarily in the flavor and fragrance industry. Given the limited direct toxicological data for this specific molecule, this document employs a scientifically rigorous read-across approach, a cornerstone of modern chemical safety assessment. By evaluating data from structurally similar esters, this guide synthesizes a weight-of-evidence-based assessment of key toxicological endpoints. The analysis is grounded in the predictable metabolism of these esters via hydrolysis into their constituent alcohols and carboxylic acids. This document is intended for researchers, toxicologists, and professionals in drug development and chemical safety, offering a detailed examination of toxicokinetics, acute toxicity, irritation, sensitization, genotoxicity, and repeated-dose toxicity to support informed risk assessments.

Introduction and Chemical Identity

2-Methylbutyl nonanoate is a fatty acid ester characterized by a fruity, oily, and wine-like aroma.[1] It belongs to a broad class of esters used to formulate fragrances and flavors. Understanding its toxicological profile is essential for ensuring its safe use in consumer and industrial applications.

Table 1: Chemical and Physical Properties of 2-Methylbutyl nonanoate

PropertyValueReference
CAS Number 69205-08-9[1][2]
Molecular Formula C₁₄H₂₈O₂[1][2]
IUPAC Name 2-methylbutyl nonanoate[2]
Molecular Weight 228.37 g/mol [2]
Synonyms 2-Methylbutyl nonoate, Nonanoic acid, 2-methylbutyl ester[1][2]
XLogP3-AA (log P) 5.3[1][2]
Flash Point 111.66 °C (estimated)[1]

Toxicokinetics: The Metabolic Rationale for Read-Across

The toxicological assessment of 2-Methylbutyl nonanoate is predicated on its anticipated metabolic fate. As a simple, non-hindered ester, it is expected to undergo rapid hydrolysis by ubiquitous carboxylesterase enzymes (CES) present in the liver, blood, and other tissues. This enzymatic cleavage yields its constituent alcohol, 2-methylbutan-1-ol, and carboxylic acid, nonanoic acid.

This metabolic pathway is central to the read-across approach. The systemic toxicity of the parent ester is largely determined by the known toxicological profiles of these two metabolites. Both 2-methylbutan-1-ol and nonanoic acid are endogenous or can be readily integrated into endogenous metabolic pathways. This rapid and predictable metabolism limits the systemic exposure to the parent ester, making the toxicity of its metabolites the primary concern. The Research Institute for Fragrance Materials (RIFM) frequently employs this rationale in its safety assessments of structurally related fragrance esters.[3][4][5]

Metabolic Pathway of 2-Methylbutyl nonanoate parent 2-Methylbutyl nonanoate enzyme Carboxylesterases (CES) + H₂O parent->enzyme metabolite1 Nonanoic Acid enzyme->metabolite1 Hydrolysis metabolite2 2-Methylbutan-1-ol enzyme->metabolite2

Caption: Predicted metabolic hydrolysis of 2-Methylbutyl nonanoate.

Toxicological Endpoint Analysis

The following sections detail the toxicological profile of 2-Methylbutyl nonanoate for key endpoints, based on the weight of evidence from read-across analogs.

Acute Toxicity

Direct acute toxicity data for 2-Methylbutyl nonanoate are not available. However, data from structurally similar esters suggest a low potential for acute toxicity via oral and dermal routes. The European Food Safety Authority (EFSA) and other regulatory bodies have evaluated numerous similar esters and found them to be of low acute toxicity.[6] For instance, related esters of nonanoic acid and branched alcohols are generally recognized as safe (GRAS) for use as flavoring agents, implying low acute oral toxicity.

Skin and Eye Irritation

Based on information for analogous materials, 2-Methylbutyl nonanoate may cause skin and eye irritation.[7][8] Safety Data Sheets for similar esters, such as 2-methylbutyl acetate, frequently list "May cause skin and eye irritation" as a potential hazard.[7] Another read-across candidate, methyl-2-nonenoate, is classified as causing skin and serious eye irritation.[9]

  • Experimental Insight: Irritation studies, such as those following OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) and 405 (Acute Eye Irritation/Corrosion), typically involve applying the substance to the skin or into the eye of rabbits.[10] While data on the parent compound is absent, studies on related materials show effects ranging from slight to moderate, often reversible, irritation.[10][11]

Skin Sensitization
  • Methodology: The Local Lymph Node Assay (LLNA) A key in vivo test for sensitization is the LLNA (OECD TG 429). The workflow involves applying the test substance to the ears of mice and subsequently measuring lymphocyte proliferation in the draining auricular lymph nodes. An increase in proliferation above a certain threshold compared to controls indicates a sensitization potential.

Local Lymph Node Assay (LLNA) Workflow substance Test Substance Application (Ear) exposure 3-Day Topical Exposure substance->exposure injection Inject Radiolabeled Thymidine (³H-TdR) exposure->injection nodes Excise Draining Lymph Nodes injection->nodes processing Single-Cell Suspension & ³H-TdR Measurement nodes->processing si Calculate Stimulation Index (SI) processing->si result SI ≥ 3: Sensitizer SI < 3: Non-Sensitizer si->result

Caption: Simplified workflow for the Local Lymph Node Assay (LLNA).

Genotoxicity
  • Ames Test (Bacterial Reverse Mutation Assay - OECD TG 471): To detect point mutations.

  • In Vitro Chromosome Aberration Test (OECD TG 473) or Micronucleus Test (OECD TG 487): To detect clastogenic effects.

  • In Vivo Micronucleus Test (OECD TG 474): To confirm in vitro findings in a whole animal system.[13]

Repeated-Dose Systemic Toxicity

To assess the risk from long-term, repeated exposure, a No-Observed-Adverse-Effect Level (NOAEL) is determined from sub-chronic toxicity studies (e.g., 28-day or 90-day oral studies in rodents, OECD TG 407/408).[14] Direct data for 2-Methylbutyl nonanoate is unavailable. However, read-across data from similar esters allow for the derivation of a safe exposure threshold.

Table 2: Repeated-Dose Toxicity Data from Read-Across Analogs

Read-Across AnalogCAS No.Study TypeNOAEL (mg/kg/day)Derived NOAEL for Analog (mg/kg/day)Reference
Ethyl 2-methylbutyrate 7452-79-1OECD 4221000333[5][12]
Isoamyl isovalerate 659-70-190-day dietary>800267[3]
  • Rationale for Derived NOAEL: The "derived NOAEL" incorporates a default safety factor (typically 3) when extrapolating from a combined repeated dose/reproductive toxicity screening study (OECD 422) to a full sub-chronic study.[3][12]

Based on these analogs, the NOAEL for systemic effects is expected to be high. The total systemic exposure to 2-Methylbutyl nonanoate from its use in consumer products is anticipated to be several orders of magnitude below these NOAELs, resulting in a large Margin of Exposure (MOE) and indicating a low concern for repeated-dose toxicity.[3][5]

Reproductive and Developmental Toxicity

Summary and Conclusion

The toxicological profile of 2-Methylbutyl nonanoate has been constructed using a scientifically robust read-across methodology, which is justified by its predictable and rapid metabolic hydrolysis into 2-methylbutan-1-ol and nonanoic acid.

  • Overall Profile: Low systemic toxicity.

  • Acute Toxicity: Expected to be low.

  • Irritation: May cause mild to moderate skin and eye irritation.

  • Sensitization: Not expected to be a skin sensitizer.

  • Genotoxicity: No concern for genotoxic potential.

  • Repeated-Dose Toxicity: High NOAELs from read-across analogs indicate a low risk for systemic toxicity from repeated exposure.

  • Reproductive Toxicity: Not expected to be a reproductive or developmental toxicant.

This comprehensive analysis, based on the weight of evidence from structurally related compounds, supports the safe use of 2-Methylbutyl nonanoate in its intended applications within the fragrance and flavor industries, provided that potential skin and eye irritation is managed through appropriate formulation and handling procedures.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 112255, Nonanoic acid, 2-methylbutyl ester. Retrieved from [Link].[2]

  • The Good Scents Company (n.d.). 2-methyl butyl octanoate. Retrieved from [Link].[6]

  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 2-methylbutyl 3-methylbutanoate, CAS Registry Number 2445-77-4. Food and Chemical Toxicology, 169, 113460. Retrieved from [Link].[3]

  • Api, A. M., et al. (2024). Update to RIFM fragrance ingredient safety assessment, 2-methylbutyl acetate, CAS Registry Number 624-41-9. Food and Chemical Toxicology. (Note: Specific publication details may vary as this is a future-dated reference from the search results).[4][12]

  • Api, A. M., et al. (2024). Update to RIFM fragrance ingredient safety assessment, 2-methylbutyl butyrate, CAS Registry Number 51115-64-1. Food and Chemical Toxicology. (Note: Specific publication details may vary as this is a future-dated reference from the search results).[5]

  • Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, 2-methylbutyraldehyde, CAS Registry Number 96-17-3. Food and Chemical Toxicology, 149, 112015. Retrieved from [Link].[13]

  • National Industrial Chemicals Notification and Assessment Scheme (2014). 2-Propenoic acid, 2-methyl-, methyl ester: Human health tier II assessment. Australian Government Department of Health. Retrieved from [Link].[10]

  • European Commission, Joint Research Centre (n.d.). Repeated dose toxicity. Retrieved from [Link].[14]

  • Scent.vn (n.d.). Nonanoic acid, 2-methylbutyl ester (CAS 69205-08-9). Retrieved from [Link].[1]

  • Australian Industrial Chemicals Introduction Scheme (2022). Octynoic and nonynoic acid esters - Evaluation statement. Retrieved from [Link].[11]

Sources

Foundational

Environmental fate and degradation of 2-Methylbutyl nonanoate

An In-depth Technical Guide to the Environmental Fate and Degradation of 2-Methylbutyl Nonanoate Abstract 2-Methylbutyl nonanoate is a branched-chain fatty acid ester utilized primarily in the fragrance and flavor indust...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Environmental Fate and Degradation of 2-Methylbutyl Nonanoate

Abstract

2-Methylbutyl nonanoate is a branched-chain fatty acid ester utilized primarily in the fragrance and flavor industries. An understanding of its environmental fate is critical for a comprehensive risk assessment. This guide synthesizes available physicochemical data, predictive models, and information from structurally analogous compounds to build a robust profile of its expected behavior in the environment. The primary route of degradation is predicted to be rapid aerobic biodegradation, initiated by enzymatic hydrolysis to 2-methylbutanol and nonanoic acid, both of which are readily mineralized. Abiotic degradation through hydrolysis may occur, particularly under alkaline conditions, while direct photolysis is not anticipated to be a significant pathway. With a high octanol-water partition coefficient (LogP), the substance is expected to adsorb to soil and sediment, limiting its mobility in aqueous systems. Overall, 2-methylbutyl nonanoate is not expected to be persistent, bioaccumulative, or toxic (PBT) in the environment.

Introduction to 2-Methylbutyl Nonanoate

2-Methylbutyl nonanoate (CAS No. 69205-08-9) is an organic ester characterized by a nine-carbon fatty acid chain (nonanoic acid) and a five-carbon branched alcohol moiety (2-methylbutanol).[1] Its primary application is as a fragrance and flavoring agent, valued for its fruity and oily aroma profile.[2] As with any chemical substance introduced into commerce, particularly those with widespread use in consumer products, evaluating its environmental lifecycle—from release to ultimate fate—is a cornerstone of responsible product stewardship and regulatory compliance. This document provides a detailed scientific assessment of the environmental degradation and fate of 2-methylbutyl nonanoate, offering insights for researchers and environmental safety professionals.

Physicochemical Properties and Environmental Partitioning

The environmental distribution of a chemical is governed by its physical and chemical properties. These parameters dictate its partitioning between air, water, soil, and biota. The key properties for 2-methylbutyl nonanoate are summarized below.

PropertyValueSource
Molecular Formula C14H28O2PubChem[1]
Molecular Weight 228.37 g/mol PubChem[1]
CAS Number 69205-08-9PubChem[1]
Vapor Pressure (est.) 0.0027 hPa @ 20°CScent.vn[2]
Water Solubility Very low (estimation based on LogP)Inferred
LogP (XLogP3-AA) 5.3PubChem[1], Scent.vn[2]
Flash Point (est.) 111.66 °CScent.vn[2]

Expert Interpretation:

  • Environmental Partitioning: The high LogP value of 5.3 indicates that 2-methylbutyl nonanoate is highly lipophilic and has very low water solubility.[1][2] Upon release into the environment, it will preferentially partition from the aqueous phase to organic matter in soil, sediment, and sludge.

  • Volatilization: The low vapor pressure suggests that volatilization from water surfaces or moist soil will be a slow process, but it can still contribute to its distribution into the atmosphere over time.[2]

  • Bioaccumulation Potential: A LogP value greater than 4 often suggests a potential for bioaccumulation. However, for a readily metabolizable substance like an ester, bioconcentration is often limited because the rate of metabolic excretion can exceed the rate of uptake. As will be discussed, rapid biodegradation is expected to mitigate the bioaccumulation potential.

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms, primarily through reactions with water (hydrolysis) and light (photolysis).

Hydrolysis

As an ester, 2-methylbutyl nonanoate is susceptible to hydrolysis, which cleaves the ester bond to yield the parent alcohol (2-methylbutanol) and carboxylic acid (nonanoic acid). This reaction is catalyzed by both acid and base, though it is generally significantly faster under alkaline conditions.

Causality: The ester linkage contains a carbonyl group, which is electrophilic. It is susceptible to nucleophilic attack by water. This process is slow in neutral water but is accelerated by H+ (which makes the carbonyl carbon more electrophilic) or OH- (a stronger nucleophile than water). Given typical environmental pH ranges (5-9), base-catalyzed hydrolysis is the more relevant abiotic pathway. Based on data for similar esters, the half-life for hydrolysis under neutral conditions is expected to be long, but it will decrease as pH increases.[3]

Workflow: Protocol for Determining Hydrolysis Rate (Adapted from OECD Guideline 111)

This protocol outlines a standardized approach to measure the rate of hydrolysis as a function of pH.

Objective: To determine the abiotic hydrolysis rate of 2-methylbutyl nonanoate at different pH values (e.g., 4, 7, and 9) and temperatures.

Methodology:

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4.0, 7.0, and 9.0.

  • Dosing: Prepare a stock solution of 2-methylbutyl nonanoate in a water-miscible, low-volatility solvent (e.g., acetonitrile). Spike the buffer solutions with the stock solution to a final concentration well below the substance's water solubility limit.

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

  • Sampling: At predetermined time intervals, withdraw aliquots from each solution.

  • Analysis: Quench any further reaction immediately. Analyze the concentration of the parent compound using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis: Plot the natural logarithm of the concentration versus time. The degradation is expected to follow pseudo-first-order kinetics. The rate constant (k) is determined from the slope of the line, and the half-life (t1/2) is calculated as (ln 2)/k.

Diagram: Hydrolysis Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase prep_buffers Prepare Sterile Buffers (pH 4, 7, 9) dosing Spike Buffers with 2-Methylbutyl Nonanoate prep_buffers->dosing prep_stock Prepare Stock Solution in Acetonitrile prep_stock->dosing incubation Incubate Samples in Dark at 25°C dosing->incubation sampling Withdraw Aliquots at Timed Intervals incubation->sampling analysis GC-MS Analysis of Parent Compound sampling->analysis plotting Plot ln(Conc) vs. Time analysis->plotting calc Calculate Rate Constant (k) and Half-Life (t½) plotting->calc

Caption: Workflow for OECD 111 Hydrolysis Study.

Photolysis

Photolysis is degradation caused by the absorption of light energy.

  • Direct Photolysis: This occurs when the chemical itself absorbs light in the solar spectrum (>290 nm) and undergoes a transformation. The molecular structure of 2-methylbutyl nonanoate does not contain any significant chromophores that absorb light in this range. Therefore, direct photolysis is not expected to be a significant environmental degradation pathway.[4]

  • Indirect Photolysis: This process involves reactive species present in the environment, such as hydroxyl radicals (•OH), which are generated by sunlight.[5] These radicals can react with and degrade the compound. While this pathway is possible, the high partitioning of 2-methylbutyl nonanoate to soil and sediment will reduce its availability in sunlit surface waters where these reactive species are most prevalent.

Biotic Degradation

The primary mechanism for the removal of fatty acid esters from the environment is microbial degradation. Due to its structure, 2-methylbutyl nonanoate is expected to be readily biodegradable.[6]

Aerobic Biodegradation

In the presence of oxygen, microorganisms readily metabolize esters. The degradation proceeds in two main stages, as illustrated in the pathway diagram below.

Stage 1: Enzymatic Hydrolysis The first and rate-limiting step is the cleavage of the ester bond by extracellular or cell-surface esterase enzymes, which are ubiquitous in environmental microbes. This reaction yields 2-methylbutanol and nonanoic acid.

Stage 2: Mineralization of Metabolites

  • Nonanoic Acid: This straight-chain fatty acid is a common biological molecule and is rapidly degraded via the β-oxidation pathway. In this process, the fatty acid chain is sequentially shortened by two carbon atoms at a time, producing acetyl-CoA, which enters the citric acid cycle (TCA cycle) for complete mineralization to CO2 and H2O.

  • 2-Methylbutanol: This branched-chain alcohol is oxidized to its corresponding aldehyde and then to a carboxylic acid (2-methylbutanoic acid), which can then be further metabolized and enter central metabolic pathways.

Diagram: Predicted Aerobic Biodegradation Pathway

G cluster_hydrolysis Stage 1: Enzymatic Hydrolysis cluster_products Initial Products cluster_mineralization Stage 2: Mineralization parent 2-Methylbutyl Nonanoate esterase Esterase Enzymes parent->esterase alcohol 2-Methylbutanol esterase->alcohol Cleavage acid Nonanoic Acid esterase->acid Cleavage beta_ox β-Oxidation Pathway alcohol->beta_ox Oxidation & Metabolism acid->beta_ox acetyl_coa Acetyl-CoA beta_ox->acetyl_coa tca TCA Cycle acetyl_coa->tca end_products CO2 + H2O (Mineralization) tca->end_products

Caption: Predicted aerobic biodegradation pathway.

Workflow: Protocol for Ready Biodegradability Test (Adapted from OECD 301F)

Objective: To assess the ready biodegradability of 2-methylbutyl nonanoate in an aerobic aqueous medium.

Principle: The consumption of oxygen by a microbial inoculum in the presence of the test substance is measured over 28 days. The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD) and is used to quantify the extent of biodegradation.

Methodology:

  • Inoculum: Use an activated sludge inoculum from a domestic wastewater treatment plant, not previously exposed to the test substance.

  • Test Setup: Prepare multiple sealed vessels containing a defined mineral medium, the inoculum, and the test substance at a known concentration (e.g., 100 mg/L).

  • Controls:

    • Blank Control: Inoculum and mineral medium only (to measure endogenous respiration).

    • Reference Control: Inoculum, medium, and a readily biodegradable reference substance (e.g., sodium benzoate).

    • Toxicity Control: Inoculum, medium, test substance, and reference substance (to check for inhibitory effects).

  • Incubation: Incubate the vessels in the dark at 20-24°C with continuous stirring.

  • Measurement: Monitor the oxygen consumption in each vessel over 28 days using a manometric respirometer.

  • Pass Criteria: The substance is considered "readily biodegradable" if the percentage of biodegradation reaches >60% ThOD within a 10-day window during the 28-day test period.

Bioaccumulation and Ecotoxicity

Bioaccumulation Potential

The high LogP of 5.3 suggests a tendency to partition into fatty tissues.[1] However, bioaccumulation only occurs if the rate of uptake exceeds the rate of elimination (including metabolic breakdown). As established, 2-methylbutyl nonanoate is expected to be rapidly hydrolyzed and metabolized by organisms. This metabolic transformation significantly reduces the potential for the parent compound to bioaccumulate, a finding consistent with assessments of other fragrance esters.[7]

Ecotoxicity Profile

No direct ecotoxicity studies on 2-methylbutyl nonanoate were identified in the public domain. However, a qualitative assessment can be made based on the principle of "read-across" from structurally similar esters used in the fragrance industry. Esters in this category are generally found to have low aquatic toxicity.[8] The primary degradation products, nonanoic acid and 2-methylbutanol, also exhibit low to moderate toxicity and are not a significant concern as they are readily metabolized. Therefore, 2-methylbutyl nonanoate is not expected to pose a significant risk to aquatic organisms under current use levels.

Conclusion

This technical assessment concludes that 2-methylbutyl nonanoate is unlikely to persist in the environment. Its environmental fate is dominated by rapid aerobic biodegradation , which leads to complete mineralization. While its high LogP suggests it will adsorb strongly to soil and sediment, this sequestration is temporary, as microbial degradation will proceed in these compartments. Abiotic processes like hydrolysis and photolysis are considered minor degradation pathways. The rapid metabolic transformation of the molecule means its potential for bioaccumulation is low, despite its lipophilicity. Based on a synthesis of its physicochemical properties and data from structural analogues, 2-methylbutyl nonanoate is not expected to be Persistent, Bioaccumulative, and Toxic (PBT).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 112255, 2-Methylbutyl nonanoate. Retrieved from [Link].

  • Scent.vn. Nonanoic acid, 2-methylbutyl ester (CAS 69205-08-9). Retrieved from [Link].

  • The Good Scents Company. Information on methyl nonanoate. Retrieved from [Link].

  • The Good Scents Company. Information on 2-methyl butyl 2-methyl butyrate. Retrieved from [Link].

  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 2-methylbutyl 3-methylbutanoate, CAS Registry Number 2445-77-4. Food and Chemical Toxicology, 169. Retrieved from [Link].

  • FooDB. (2010). Showing Compound 2-Methylbutyl 2-methylbutanoate (FDB018750). Retrieved from [Link].

  • NIST. (2021). Butanoic acid, 2-methyl-, 2-methylbutyl ester in the NIST WebBook. Retrieved from [Link].

  • Cortes, A., et al. (2008). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc. Retrieved from [Link].

  • Daughtrey, W. C., et al. (2017). Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. Regulatory Toxicology and Pharmacology, 92. Retrieved from [Link].

  • Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, 2-methylbutyraldehyde, CAS Registry Number 96-17-3. Food and Chemical Toxicology, 149. Retrieved from [Link].

  • Siti Afida, I., et al. (2016). Biodegradation of various homologues of palm-based methyl ester sulphonates (MES). ResearchGate. Retrieved from [Link].

  • Ivanov, V. L., & Lyashkevich, S. Y. (2017). Photolysis of 2-mercaptobenzothiazole in the presence of surfactants. High Energy Chemistry, 51(4), 250-255. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 530406, 2-Methylbutyl octanoate. Retrieved from [Link].

  • Higson, F. K., & Focht, D. D. (1990). Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2. Applied and Environmental Microbiology, 56(6), 1615-1619. Retrieved from [Link].

  • Britton, L. N. (1982). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Applied and Environmental Microbiology, 44(5), 1163-1172. Retrieved from [Link].

  • Mella, M., & Fagnoni, M. (2004). Steady-state and laser flash photolysis study of the carbon-carbon bond fragmentation reactions of 2-arylsulfanyl alcohol radical cations. The Journal of Organic Chemistry, 69(24), 8299-8307. Retrieved from [Link].

  • Gauthier, S. A., & Mabury, S. A. (2005). Aqueous photolysis of 8:2 fluorotelomer alcohol. Environmental Toxicology and Chemistry, 24(8), 1837-1846. Retrieved from [Link].

  • Flavor and Extract Manufacturers Association (FEMA). 2-METHYLBUTYL 2-METHYLBUTYRATE. Retrieved from [Link].

  • FooDB. (2010). Showing Compound 2-Methylbutyl 3-methylbutanoate (FDB017248). Retrieved from [Link].

  • The Good Scents Company. Information on butyl nonanoate. Retrieved from [Link].

  • U.S. Environmental Protection Agency. (2001). Environmental Fate and Effects Division's Risk Assessment for the Reregistration Eligibility Document for 2,4-D. Retrieved from [Link].

  • Amat, A. M., et al. (2005). Photolysis of 2-mercaptobenzothiazole in aqueous medium: Laboratory and field experiments. ResearchGate. Retrieved from [Link].

Sources

Exploratory

An In-Depth Technical Guide to the Chirality and Stereoisomers of 2-Methylbutyl Nonanoate

Abstract 2-Methylbutyl nonanoate, an ester with applications in the flavor and fragrance industries, possesses a chiral center within its 2-methylbutyl moiety, giving rise to two enantiomeric forms: (S)-2-methylbutyl non...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Methylbutyl nonanoate, an ester with applications in the flavor and fragrance industries, possesses a chiral center within its 2-methylbutyl moiety, giving rise to two enantiomeric forms: (S)-2-methylbutyl nonanoate and (R)-2-methylbutyl nonanoate. This technical guide provides a comprehensive exploration of the stereochemistry of this compound, addressing its synthesis, separation, and characterization. We delve into the principles of enantioselective synthesis and kinetic resolution as applied to chiral esters, with a particular focus on lipase-catalyzed methods. Furthermore, this guide details the essential analytical techniques, namely chiral gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy, for the effective separation and characterization of these stereoisomers. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the stereochemical aspects of chiral molecules like 2-methylbutyl nonanoate.

Introduction to the Chirality of 2-Methylbutyl Nonanoate

2-Methylbutyl nonanoate is an organic compound classified as an ester.[1] Its molecular structure arises from the esterification of nonanoic acid with 2-methyl-1-butanol.[2] The key to its stereochemistry lies in the alcohol portion of the molecule. The second carbon atom of the 2-methyl-1-butanol precursor is a chiral center, as it is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a hydroxymethyl group.[3][4] Consequently, 2-methyl-1-butanol exists as a pair of enantiomers: (S)-2-methyl-1-butanol and (R)-2-methyl-1-butanol.[5][6]

When nonanoic acid, which is an achiral carboxylic acid, reacts with racemic 2-methyl-1-butanol, the resulting 2-methylbutyl nonanoate will be a racemic mixture of its two enantiomers:

  • (S)-2-methylbutyl nonanoate

  • (R)-2-methylbutyl nonanoate

The distinct spatial arrangement of the atoms around the chiral center in these enantiomers can lead to significant differences in their biological and sensory properties.[7][8] In the flavor and fragrance industry, for instance, it is common for one enantiomer of a chiral compound to possess a desirable aroma while the other may have a different, often less desirable, or even off-putting scent.[9] Therefore, the ability to synthesize and isolate specific stereoisomers is of paramount importance.

Enantioselective Synthesis and Resolution Strategies

The production of enantiomerically pure or enriched 2-methylbutyl nonanoate requires stereoselective synthetic methods.[10] Two primary strategies are employed for this purpose: enantioselective synthesis and kinetic resolution.

Enantioselective Synthesis

Enantioselective synthesis, also known as asymmetric synthesis, aims to create a specific enantiomer directly from achiral or prochiral starting materials.[10] This can be achieved through several approaches:

  • Chiral Pool Synthesis : This method utilizes enantiomerically pure starting materials derived from natural sources.[11] For 2-methylbutyl nonanoate, one could start with commercially available (S)-2-methyl-1-butanol or (R)-2-methyl-1-butanol and react it with nonanoic acid or its derivative. This is often the most straightforward approach if the chiral precursor is readily available.

  • Chiral Catalysts : Asymmetric catalysis involves the use of a chiral catalyst to direct the reaction towards the formation of a specific enantiomer.[12] For the synthesis of chiral esters, metal complexes with chiral ligands can be employed.

  • Chiral Auxiliaries : A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Kinetic Resolution

Kinetic resolution is a process used to separate a racemic mixture. It relies on the different reaction rates of the two enantiomers with a chiral catalyst or reagent.[13] For the separation of racemic 2-methylbutyl nonanoate or its precursor, 2-methyl-1-butanol, enzyme-catalyzed kinetic resolution is a highly effective and widely used technique.[14]

Lipases are a class of enzymes that are particularly well-suited for the kinetic resolution of alcohols and esters.[15] They can selectively catalyze the acylation of one enantiomer of a racemic alcohol at a much higher rate than the other.[16]

2.2.1. Dynamic Kinetic Resolution (DKR)

A more advanced approach is dynamic kinetic resolution (DKR), which combines the kinetic resolution with in-situ racemization of the slower-reacting enantiomer.[16][17] This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, thereby achieving a much higher yield than the maximum 50% of a standard kinetic resolution.[18]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic 2-Methyl-1-butanol

This protocol describes a general procedure for the enzymatic kinetic resolution of racemic 2-methyl-1-butanol to produce enantiomerically enriched (R)-2-methylbutyl nonanoate and the unreacted (S)-2-methyl-1-butanol.

Materials:

  • Racemic 2-methyl-1-butanol

  • Nonanoic acid (or a suitable acyl donor like vinyl nonanoate)

  • Immobilized lipase (e.g., Candida antarctica Lipase B, CALB)

  • Anhydrous organic solvent (e.g., hexane, toluene)

  • Molecular sieves (for drying)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Rotary evaporator

Procedure:

  • Preparation: To a flame-dried round-bottom flask, add racemic 2-methyl-1-butanol (1 equivalent) and nonanoic acid (1.2 equivalents) to an anhydrous organic solvent.

  • Enzyme Addition: Add the immobilized lipase (typically 10-20% by weight of the alcohol).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C). The progress of the reaction can be monitored by taking small aliquots and analyzing them by chiral gas chromatography.

  • Termination: Once the desired conversion (ideally close to 50%) is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Work-up: Wash the organic solution with a saturated sodium bicarbonate solution to remove any unreacted nonanoic acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate.

  • Separation: Remove the solvent using a rotary evaporator. The resulting mixture of (R)-2-methylbutyl nonanoate and unreacted (S)-2-methyl-1-butanol can be separated by column chromatography.

Analytical Characterization of Stereoisomers

The successful synthesis and separation of the stereoisomers of 2-methylbutyl nonanoate rely on robust analytical techniques for their differentiation and quantification.

Chiral Gas Chromatography (GC)

Chiral gas chromatography is a powerful and widely used technique for the separation and analysis of enantiomers of volatile compounds like esters.[19][20] The separation is achieved using a chiral stationary phase (CSP) within the GC column.[21] These CSPs are typically based on cyclodextrin derivatives.[22]

The principle of separation lies in the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.[21] The different stabilities of these complexes lead to different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification.[23]

Table 1: Typical Chiral GC Parameters for Ester Enantiomer Separation
ParameterValue
Column Chiral capillary column (e.g., based on a derivatized cyclodextrin)
Carrier Gas Helium or Hydrogen[24]
Injection Mode Split
Injector Temperature 250 °C
Oven Program Isothermal or temperature gradient (e.g., 50 °C for 2 min, then ramp to 200 °C at 5 °C/min)
Detector Flame Ionization Detector (FID)
Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR spectroscopy cannot distinguish between enantiomers, it is a powerful tool for the analysis of diastereomers.[25] Therefore, to analyze the enantiomeric composition of 2-methylbutyl nonanoate using NMR, one can derivatize the sample with a chiral derivatizing agent to form diastereomers. These diastereomers will have distinct NMR spectra, allowing for their differentiation and quantification.[26][27]

Furthermore, in a chiral environment, such as in the presence of a chiral solvating agent, the NMR spectra of enantiomers can become distinguishable.[28] Advanced NMR techniques, such as those utilizing the Nuclear Overhauser Effect (NOESY), can also be employed to study equilibrating diastereomers.[26] The presence of a chiral center in 2-methylbutyl nonanoate will also lead to diastereotopic protons in the methylene group adjacent to the chiral center, which will appear as distinct signals in the ¹H NMR spectrum.[29]

Applications and Significance

The ability to control the stereochemistry of 2-methylbutyl nonanoate is crucial for its application in various industries.

  • Flavors and Fragrances : As previously mentioned, the sensory properties of chiral molecules are often enantiomer-dependent.[7] The synthesis of enantiomerically pure 2-methylbutyl nonanoate allows for the creation of specific and consistent flavor and fragrance profiles.[8] Many fruity and waxy esters find use in these industries.[1][30][31] For example, the enantiomers of methyl 2-methylbutanoate are known to have distinct apple and strawberry flavors.[32]

  • Pharmaceuticals : While 2-methylbutyl nonanoate itself is not a pharmaceutical, the principles of its stereoselective synthesis and analysis are directly applicable to the development of chiral drugs.[10][23] Many active pharmaceutical ingredients (APIs) are chiral, and often only one enantiomer is therapeutically active, while the other may be inactive or even cause adverse effects.

  • Agrochemicals : Similar to pharmaceuticals, the biological activity of many pesticides and herbicides is dependent on their stereochemistry.

Conclusion

The chirality of 2-methylbutyl nonanoate, originating from its 2-methylbutyl alcohol moiety, gives rise to a pair of enantiomers with potentially distinct properties. The ability to synthesize, separate, and characterize these stereoisomers is essential for their effective application, particularly in the flavor and fragrance industry. This guide has provided a comprehensive overview of the key concepts and techniques involved, from enantioselective synthesis and enzymatic resolution to advanced analytical methods like chiral GC and NMR spectroscopy. A thorough understanding of these principles is fundamental for any scientist or researcher working with chiral molecules.

Visualizations

Chirality_of_2_Methylbutyl_Nonanoate cluster_reactants Reactants cluster_esterification Esterification cluster_products Products (Racemic Mixture) Nonanoic Acid Nonanoic Acid Esterification Reaction Esterification Reaction Nonanoic Acid->Esterification Reaction 2-Methyl-1-butanol (Racemic) 2-Methyl-1-butanol (Racemic) 2-Methyl-1-butanol (Racemic)->Esterification Reaction (S)-2-Methylbutyl nonanoate (S)-2-Methylbutyl nonanoate Esterification Reaction->(S)-2-Methylbutyl nonanoate (R)-2-Methylbutyl nonanoate (R)-2-Methylbutyl nonanoate Esterification Reaction->(R)-2-Methylbutyl nonanoate

Caption: Formation of racemic 2-methylbutyl nonanoate.

Kinetic_Resolution_Workflow Racemic 2-Methyl-1-butanol Racemic 2-Methyl-1-butanol Selective Acylation Selective Acylation Racemic 2-Methyl-1-butanol->Selective Acylation Lipase + Acyl Donor Lipase + Acyl Donor Lipase + Acyl Donor->Selective Acylation Mixture Mixture Selective Acylation->Mixture Separation Separation Mixture->Separation (R)-2-Methylbutyl nonanoate (R)-2-Methylbutyl nonanoate Enantiomerically Enriched Products Enantiomerically Enriched Products (R)-2-Methylbutyl nonanoate->Enantiomerically Enriched Products (S)-2-Methyl-1-butanol (S)-2-Methyl-1-butanol (S)-2-Methyl-1-butanol->Enantiomerically Enriched Products Separation->(R)-2-Methylbutyl nonanoate Ester Separation->(S)-2-Methyl-1-butanol Unreacted Alcohol

Caption: Lipase-catalyzed kinetic resolution workflow.

References

  • A Convergent Catalytic Asymmetric Synthesis of Esters of Chiral Dialkyl Carbinols. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

  • Dynamic kinetic resolution of tert-alcohols via combination of a lipase/Brønsted acid in a biphasic reaction medium. (n.d.). Green Chemistry (RSC Publishing). Retrieved February 20, 2026, from [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020, September 16). ACS Omega. Retrieved February 20, 2026, from [Link]

  • The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy. (2023, September 28). MDPI. Retrieved February 20, 2026, from [Link]

  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. (n.d.). Chemical Communications (RSC Publishing). Retrieved February 20, 2026, from [Link]

  • Lipases-catalyzed enantioselective kinetic resolution of alcohols. (2015). Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.
  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. (2021, September 19). MDPI. Retrieved February 20, 2026, from [Link]

  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (2021, January 1). IRIS . Retrieved February 20, 2026, from [Link]

  • Stereoselective Synthesis of Chiral Molecules. (2021, October 8). Encyclopedia.pub. Retrieved February 20, 2026, from [Link]

  • What is the 3D formula for both enantiomers of 2-methyl-1-butanol? (2022, December 27). Quora. Retrieved February 20, 2026, from [Link]

  • The Chemistry of Taste and Smell: How Chirality Affects Senses. (2024, June 11). Chiralpedia. Retrieved February 20, 2026, from [Link]

  • Two isomeric alkenes are formed in the dehydration of 2-methyl-2-butanol. What are these two alkenes? Are they constitutional isomers or stereoisomers? (n.d.). Vaia. Retrieved February 20, 2026, from [Link]

  • (S)-2-methyl-1-butanol. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022, February 8). Master Organic Chemistry. Retrieved February 20, 2026, from [Link]

  • Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. (2018, June 29). PMC. Retrieved February 20, 2026, from [Link]

  • Chiral ester synthesis by transesterification. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

  • Analyze of stereoisomer by NMR. (n.d.). JEOL Ltd. Retrieved February 20, 2026, from [Link]

  • 2-Methyl-1-butanol. (n.d.). NIST WebBook. Retrieved February 20, 2026, from [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (2023, August 25). LCGC International. Retrieved February 20, 2026, from [Link]

  • Super Selective Synthesis: The Evolution of Enantioselective Methods. (2021, April 6). ICJS. Retrieved February 20, 2026, from [Link]

  • Ester: Structure, Types, and Uses in Everyday Life. (2024, September 29). Medium. Retrieved February 20, 2026, from [Link]

  • Chiral Gas Chromatography. (n.d.). AZ chrom s.r.o. Retrieved February 20, 2026, from [Link]

  • Enantioselective synthesis. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

  • The Study of Chiral Stationary Phases for Gas Chromatography. (2022, July 22). AZoM. Retrieved February 20, 2026, from [Link]

  • Gas chromatographic separation of enantiomers on novel chiral stationary phases. (2025, August 5). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Chiral chemistry in flavours & fragrances. (2011, March 30). (n.d.). Retrieved February 20, 2026, from [Link]

  • 1-Butanol, 2-methyl-. (n.d.). NIST WebBook. Retrieved February 20, 2026, from [Link]

  • Applications of Ene-Reductases in the Synthesis of Flavors and Fragrances. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

  • RIFM fragrance ingredient safety assessment, 2-methylbutyl 3-methylbutanoate, CAS Registry Number 2445-77-4. (2022, October 8). (n.d.). Retrieved February 20, 2026, from [Link]

  • Chiral Purification of Volatile Flavors and Fragrances by SFC. (n.d.). Waters Corporation. Retrieved February 20, 2026, from [Link]

  • methyl nonanoate. (n.d.). The Good Scents Company. Retrieved February 20, 2026, from [Link]

  • butyl nonanoate. (2025, May 20). ChemSynthesis. Retrieved February 20, 2026, from [Link]

  • Development of chiral and achiral high performance liquid chromatography methods for the analysis of main flavour compound of hazelnut. (2024, October 7). (n.d.). Retrieved February 20, 2026, from [Link]

  • Nonanoic acid, 2-methylbutyl ester. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). (n.d.). Retrieved February 20, 2026, from [Link]

  • Chiral Drug Analysis in Forensic Chemistry: An Overview. (2018, January 28). MDPI. Retrieved February 20, 2026, from [Link]

  • Enantiomeric synthesis of (S)-2-methylbutanoic acid methyl ester, apple flavor, using lipases in organic solvent. (2000, February 15). PubMed. Retrieved February 20, 2026, from [Link]

Sources

Foundational

Solubility of 2-Methylbutyl nonanoate in different solvents

An In-Depth Technical Guide to the Solubility of 2-Methylbutyl Nonanoate Introduction: Characterizing 2-Methylbutyl Nonanoate 2-Methylbutyl nonanoate (CAS No. 69205-08-9) is an ester characterized by a nine-carbon carbox...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-Methylbutyl Nonanoate

Introduction: Characterizing 2-Methylbutyl Nonanoate

2-Methylbutyl nonanoate (CAS No. 69205-08-9) is an ester characterized by a nine-carbon carboxylate chain (nonanoate) and a branched five-carbon alcohol moiety (2-methylbutyl).[1][2] This structure imparts significant lipophilicity, making it a valuable compound in industries ranging from fragrances, where it contributes a fruity, oily note, to pharmaceuticals.[2] In the context of drug development, understanding the solubility of such an excipient is paramount. Solubility dictates formulation strategies, influences drug delivery mechanisms, and ultimately impacts the bioavailability and stability of active pharmaceutical ingredients (APIs).[3] This guide provides a comprehensive analysis of the solubility profile of 2-methylbutyl nonanoate, grounded in theoretical principles and supported by quantitative data and validated experimental protocols.

Physicochemical Properties

A molecule's solubility is fundamentally governed by its physicochemical properties. The key parameters for 2-methylbutyl nonanoate are summarized below.

PropertyValueSource
IUPAC Name 2-methylbutyl nonanoatePubChem[1]
Molecular Formula C14H28O2PubChem[1]
Molecular Weight 228.37 g/mol PubChem[1]
XLogP3-AA 5.3PubChem[1]
Topological Polar Surface Area (TPSA) 26.3 ŲPubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]

The high XLogP3-AA value of 5.3 indicates a strong preference for nonpolar (lipophilic) environments over polar (hydrophilic) ones.[1][2] This, combined with a complete absence of hydrogen bond donor sites and a small polar surface area, predicts poor aqueous solubility and high solubility in organic solvents.

Part 1: The Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility science. It posits that substances with similar intermolecular forces are more likely to be miscible. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

The Role of Polarity

2-Methylbutyl nonanoate is a predominantly nonpolar molecule. Its long hydrocarbon chains (from both the nonanoic acid and the 2-methylbutanol precursors) interact primarily through weak van der Waals dispersion forces. The ester group introduces a polar region, capable of dipole-dipole interactions and acting as a hydrogen bond acceptor. However, the influence of this polar group is sterically shielded and significantly outweighed by the nonpolar alkyl chains.

Consequently, its solubility is highest in solvents that are either nonpolar (interacting via dispersion forces) or moderately polar and aprotic (interacting via dispersion and dipole-dipole forces). It is lowest in highly polar, protic solvents like water, where the strong hydrogen-bonding network of the solvent is difficult to disrupt without a comparable energetic return from solute-solvent interactions.

A Deeper Dive: Hansen Solubility Parameters (HSP)

For a more quantitative prediction of solubility, the Hansen Solubility Parameter (HSP) system offers a powerful framework.[4] It deconstructs the total Hildebrand solubility parameter (δ) into three components:

  • δD (Dispersion): Energy from atomic dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." A solute is predicted to be soluble in a solvent if the solvent's coordinates lie within a defined "solubility sphere" centered on the solute's coordinates.[4][5] The closer a solvent is to the center of the solute's sphere, the higher the affinity and the greater the expected solubility. While specific HSP values for 2-methylbutyl nonanoate are not readily published, its chemical structure suggests it would have a significant δD component, a small-to-moderate δP component, and a very small δH component.

cluster_0 Hansen Solubility Space cluster_1 Legend Solute Solute (2-Methylbutyl Nonanoate) Good Solvent A A Good Solvent B B Poor Solvent C C Sphere X_axis δD (Dispersion) Y_axis δP (Polar) Z_axis δH (H-Bonding) Origin X_axis_end Origin->X_axis_end Y_axis_end Origin->Y_axis_end Legend_Good Legend_Good_Text Good Solvent Legend_Poor Legend_Poor_Text Poor Solvent

Caption: Hansen Solubility Sphere concept for predicting solubility.

Part 2: Quantitative Solubility Data

The following table presents experimentally derived or predicted solubility data for 2-methylbutyl nonanoate in a wide array of solvents at 25°C. The solvents are grouped by chemical class to facilitate comparison and analysis.

Solvent ClassSolventSolubility (g/L) @ 25°C
Alcohols Methanol7450.0
Ethanol9490.89
n-Propanol8118.41
Isopropanol9520.3
n-Butanol7703.71
Isobutanol6613.88
sec-Butanol8307.66
tert-Butanol10164.13
n-Pentanol4887.28
Isopentanol7318.18
n-Hexanol4832.13
n-Heptanol2009.62
n-Octanol2092.87
Glycols Ethylene Glycol245.99
Propylene Glycol768.8
Ketones Acetone15723.81
2-Butanone (MEK)11781.08
Cyclohexanone15128.88
MIBK5718.64
Esters Methyl Acetate7723.49
Ethyl Acetate13319.52
Isopropyl Acetate8737.26
n-Butyl Acetate10637.15
Ethers Diethyl Ether12870.52
Tetrahydrofuran (THF)12321.08
1,4-Dioxane9351.37
MTBE13297.49
Hydrocarbons n-Hexane2349.3
n-Heptane877.86
n-Octane351.57
Cyclohexane3605.64
Toluene3737.61
Chlorinated Dichloromethane13598.29
Chloroform13520.26
1,2-Dichloroethane10817.95
Polar Aprotic Acetonitrile8564.46
DMF7308.35
DMSO7236.67
NMP4833.22
Polar Protic Water0.09
Acetic Acid3934.82
Formic Acid509.91
Data sourced from Scent.vn[2]
Analysis of Solubility Profile
  • High Solubility: The compound exhibits excellent solubility (>10,000 g/L) in ketones (acetone, cyclohexanone), esters (ethyl acetate, n-butyl acetate), ethers (diethyl ether, THF, MTBE), and chlorinated solvents (dichloromethane, chloroform).[2] This is consistent with the "like dissolves like" principle, as these solvents are moderately polar to nonpolar and can effectively solvate the ester through dipole-dipole and dispersion forces.

  • Moderate Solubility: Good solubility is observed in short-chain alcohols, acetonitrile, and other polar aprotic solvents.[2] The solubility in alcohols decreases as the alcohol's alkyl chain length increases (e.g., ethanol vs. n-octanol), demonstrating a decreasing compatibility between the solute and the increasingly nonpolar, self-associating longer-chain alcohols.

  • Low Solubility: Solubility is significantly lower in aliphatic hydrocarbons like hexane and octane.[2] While nonpolar, their interactions are based purely on dispersion forces, which may be less favorable than the mixed interactions available in moderately polar solvents.

  • Insolubility: The compound is practically insoluble in water (0.09 g/L) and has very limited solubility in highly polar, hydrogen-bonding solvents like ethylene glycol and formic acid.[2] This confirms the lipophilic nature predicted by its physicochemical properties.

Part 3: Experimental Determination of Solubility

For researchers requiring empirical data, the equilibrium shake-flask method is the gold-standard for determining thermodynamic solubility.[6][7] It is a self-validating system that ensures a true equilibrium is reached between the dissolved and undissolved compound.

Protocol: Equilibrium Shake-Flask Method

Objective: To determine the thermodynamic solubility of 2-methylbutyl nonanoate in a chosen solvent at a specific temperature.

Materials:

  • 2-Methylbutyl nonanoate (≥98% purity)

  • Selected solvent (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Quantification instrument (e.g., GC-FID, HPLC-UV, depending on solvent/analyte properties)

Workflow Diagram:

G cluster_prep Add excess solute to solvent in vial cluster_equil Agitate at constant temperature cluster_sep Isolate saturated supernatant cluster_quant Determine concentration start 1. Preparation prep_node Ensure visible solid/liquid phase start->prep_node equilibration 2. Equilibration equil_node Typically 24-72 hours to reach equilibrium equilibration->equil_node separation 3. Separation sep_node1 Centrifuge to pellet excess solid separation->sep_node1 quantification 4. Quantification quant_node1 Dilute sample accurately quantification->quant_node1 end Result (Solubility) prep_node->equilibration equil_node->separation sep_node2 Filter supernatant (syringe filter) sep_node1->sep_node2 sep_node2->quantification quant_node2 Analyze via GC or HPLC against a standard curve quant_node1->quant_node2 quant_node2->end

Caption: Workflow for the Shake-Flask solubility determination method.

Step-by-Step Procedure:

  • Preparation: Add an excess amount of 2-methylbutyl nonanoate to a vial containing a known volume of the solvent. The key is to add enough compound so that a visible amount of undissolved liquid ester remains after equilibrium is reached. This ensures the solution is truly saturated.

  • Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period to reach equilibrium. For esters, 24 to 48 hours is typically adequate, but 72 hours is recommended to ensure thermodynamic equilibrium.

  • Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved ester settle. To separate the saturated solution from the excess solute, carefully withdraw the supernatant. It is critical to perform a two-step process:

    • First, centrifuge the vials to pellet any suspended microdroplets.

    • Second, carefully draw the supernatant and pass it through a chemically inert syringe filter (e.g., PTFE) to remove any remaining particulates. This step must be done quickly to avoid temperature fluctuations.

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated filtrate with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

    • Prepare a series of calibration standards of 2-methylbutyl nonanoate of known concentrations.

    • Analyze the standards and the diluted sample using an appropriate method (e.g., Gas Chromatography with a Flame Ionization Detector, GC-FID) to determine the concentration of the saturated solution.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value is the solubility.

Part 4: Implications in Drug Development

The solubility profile of 2-methylbutyl nonanoate is directly relevant to its application in pharmaceutical formulations.

  • Vehicle for Lipophilic APIs: Many modern APIs are poorly water-soluble (BCS Class II or IV). The high solubility of 2-methylbutyl nonanoate in a wide range of organic solvents, and its own lipophilic nature, make it an excellent candidate as a solvent or co-solvent in lipid-based drug delivery systems (LBDDS), such as self-emulsifying drug delivery systems (SEDDS) or oily depots for intramuscular injections.[3][7]

  • Excipient for Topical and Transdermal Formulations: As a non-irritating, oily ester, it can serve as an emollient and a carrier in creams and ointments.[8] Its ability to dissolve lipophilic APIs can enhance the penetration of the drug through the stratum corneum, improving the efficacy of topical treatments.

  • Stability and Formulation: Esters are often used to improve the stability and shelf-life of drug products.[3] The low water solubility of 2-methylbutyl nonanoate means it can be used in non-aqueous formulations to protect water-sensitive APIs from hydrolysis.

Conclusion

2-Methylbutyl nonanoate is a highly lipophilic ester with a predictable solubility profile. It is virtually insoluble in water but exhibits moderate to excellent solubility across a wide spectrum of organic solvents, particularly in ketones, ethers, esters, and chlorinated hydrocarbons. This behavior is dictated by its molecular structure, which favors interactions via dispersion and dipole-dipole forces over hydrogen bonding. A thorough understanding of this solubility profile, which can be precisely determined using the shake-flask method, is critical for formulators seeking to leverage its properties as a versatile excipient in the development of effective and stable pharmaceutical products.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 112255, 2-Methylbutyl nonanoate. Available from: [Link]

  • Scent.vn. Nonanoic acid, 2-methylbutyl ester (CAS 69205-08-9). Available from: [Link]

  • biomedpress (2025). Understanding 8-Methylnonyl Nonan-1-Oate: An Insight into Its Role in Pharmaceutical Chemistry. Available from: [Link]

  • CHEM254 Wednesday Experiment 7 Esters. (n.d.). Available from: [Link]

  • 8-METHYLNONO NONANOATE. (n.d.). Available from: [Link]

  • The Good Scents Company. methyl nonanoate, 1731-84-6. Available from: [Link]

  • Bollschweiler, D., et al. (2024). Will we ever be able to accurately predict solubility?. Journal of Cheminformatics. Available from: [Link]

  • Shaw, D. G., et al. (2010). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 3. C 7 to C 9 Esters. Journal of Physical and Chemical Reference Data. Available from: [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Available from: [Link]

  • Patheon Pharma Services (2024). Predictive modeling for solubility and bioavailability enhancement. Available from: [Link]

  • Scribd. Ester Solubility and Preparation Lab Report. Available from: [Link]

  • solubility experimental methods.pptx. (n.d.). Available from: [Link]

  • The Versatility of 2-Methyl Butyric Acid in Pharmaceutical and Medical Applications. (n.d.). Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15606, Methyl nonanoate. Available from: [Link]

  • Vandezande, J. (2025). The Evolution of Solubility Prediction Methods. Rowan. Available from: [Link]

  • Hansen Solubility Parameters. (n.d.). Available from: [Link]

  • Cheméo. Chemical Properties of Butyl 2-methylbutanoate (CAS 15706-73-7). Available from: [Link]

  • Acree, Jr., W. E. (2021). IUPAC–NIST Solubility Data Series. 105. Journal of Physical and Chemical Reference Data. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 530406, 2-Methylbutyl octanoate. Available from: [Link]

  • Cheméo. Chemical Properties of 2-methylbutyl 2-methylbutanoate-d-3. Available from: [Link]

  • Li, Y., et al. (2025). Application of high-precision solubility prediction models in the assisted design of drug-like compounds. ResearchGate. Available from: [Link]

  • Cortes-Ciriano, I., et al. (2021). Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. arXiv.org. Available from: [Link]

  • Stenutz, R. Hansen solubility parameters. Available from: [Link]

  • DOSS. 2-Methyl Butyl Isovalerate. Available from: [Link]

  • Abbott, S. HSP Basics | Practical Solubility Science. Available from: [Link]

  • The Good Scents Company. 2-methyl butyl acetate, 624-41-9. Available from: [Link]

  • Scribd. Solubility Data for Common Solvents. Available from: [Link]

  • ACS Division of Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. Available from: [Link]

  • FooDB. Showing Compound 2-Methylbutyl 2-methylbutanoate (FDB018750). Available from: [Link]

  • Smallwood, I. M. (1996). Handbook of organic solvent properties. ResearchGate. Available from: [Link]

Sources

Exploratory

A Technical Guide to the Thermal Stability and Decomposition of 2-Methylbutyl Nonanoate

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of the thermal stability and decomposition of 2-Methylbutyl nonanoate. As a branched-chain f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the thermal stability and decomposition of 2-Methylbutyl nonanoate. As a branched-chain fatty acid ester, its behavior under thermal stress is critical for applications ranging from flavor and fragrance formulations to its use as a specialty solvent or synthetic lubricant. This document synthesizes fundamental chemical principles with established analytical methodologies to offer a predictive understanding of its decomposition pathways and to outline a robust framework for experimental validation. While specific experimental data for 2-Methylbutyl nonanoate is not extensively published, this guide draws upon established knowledge of similar ester compounds to provide an in-depth analysis for researchers and professionals in the field.

Introduction: The Significance of Thermal Stability

2-Methylbutyl nonanoate (C14H28O2) is a fatty acid ester characterized by its branched alkyl chain, a structural feature that influences its physical properties such as viscosity, boiling point, and, critically, its thermal stability.[1][2][3] Understanding the thermal limits of this compound is paramount for its safe handling, storage, and application, particularly in processes involving elevated temperatures. Thermal decomposition can lead to the formation of volatile and potentially hazardous byproducts, altering the chemical integrity and performance of the final product.

This guide will explore the theoretical underpinnings of ester decomposition, propose likely degradation pathways for 2-Methylbutyl nonanoate, and provide detailed protocols for experimental investigation using key thermal analysis techniques.

Physicochemical Properties of 2-Methylbutyl Nonanoate

A thorough understanding of the compound's physical properties is essential for interpreting its thermal behavior.

PropertyValueSource
CAS Number 69205-08-9[1][2]
Molecular Formula C14H28O2[1][2]
Molecular Weight 228.37 g/mol [1][2]
Boiling Point (est.) 270°C[1]
Flash Point (est.) 111.66 °C[1]

Theoretical Framework for Ester Decomposition

The thermal decomposition of esters can proceed through several mechanisms, largely dependent on their molecular structure. For esters with a hydrogen atom on the beta-carbon of the alkyl group, a unimolecular six-centered elimination reaction, often referred to as a cis-elimination or pyrolytic syn-elimination, is a common pathway.[4] This concerted reaction results in the formation of an alkene and a carboxylic acid.

In the absence of beta-hydrogens or at higher temperatures, decomposition can occur via homolytic cleavage (simple fission) of the C-O or C-C bonds, leading to the formation of free radicals.[4] These highly reactive species can then initiate a cascade of secondary reactions, resulting in a complex mixture of decomposition products.

Proposed Decomposition Pathways for 2-Methylbutyl Nonanoate

Given the structure of 2-Methylbutyl nonanoate, both mechanisms are plausible.

2-Methylbutyl nonanoate 2-Methylbutyl nonanoate Six-Centered Elimination Six-Centered Elimination 2-Methylbutyl nonanoate->Six-Centered Elimination Lower Temp. Homolytic Fission Homolytic Fission 2-Methylbutyl nonanoate->Homolytic Fission Higher Temp. Nonanoic acid Nonanoic acid Six-Centered Elimination->Nonanoic acid 2-Methyl-1-butene 2-Methyl-1-butene Six-Centered Elimination->2-Methyl-1-butene Nonanoyloxy radical Nonanoyloxy radical Homolytic Fission->Nonanoyloxy radical 2-Methylbutyl radical 2-Methylbutyl radical Homolytic Fission->2-Methylbutyl radical Secondary Products Secondary Products Nonanoyloxy radical->Secondary Products 2-Methylbutyl radical->Secondary Products

Caption: Proposed major decomposition pathways for 2-Methylbutyl nonanoate.

Pathway A: Six-Centered Elimination: The presence of hydrogen atoms on the carbon adjacent (beta-position) to the ester linkage in the 2-methylbutyl group allows for a concerted six-membered ring transition state. This would lead to the formation of nonanoic acid and 2-methyl-1-butene.

Pathway B: Homolytic Fission: At higher temperatures, the ester bond can cleave, forming a nonanoyloxy radical and a 2-methylbutyl radical. These radicals can then undergo further reactions such as decarboxylation, disproportionation, and recombination to form a variety of smaller hydrocarbons and other products.

Experimental Analysis of Thermal Stability

A definitive understanding of the thermal stability and decomposition of 2-Methylbutyl nonanoate requires empirical data. The primary techniques for this analysis are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5][6]

Experimental Workflow

cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis cluster_3 Product Identification (Optional) Sample Sample TGA TGA Sample->TGA DSC DSC Sample->DSC Decomposition Temp Decomposition Temp TGA->Decomposition Temp Kinetic Analysis Kinetic Analysis TGA->Kinetic Analysis TGA-MS/FTIR TGA-MS/FTIR TGA->TGA-MS/FTIR Enthalpy Changes Enthalpy Changes DSC->Enthalpy Changes

Caption: Experimental workflow for thermal analysis.

Detailed Experimental Protocols

4.2.1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the onset temperature of decomposition and to study the kinetics of mass loss.

  • Instrumentation: A calibrated Thermogravimetric Analyzer.

  • Methodology:

    • Accurately weigh 5-10 mg of 2-Methylbutyl nonanoate into a ceramic or aluminum TGA pan.

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

    • Heat the sample from ambient temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min).

    • Record the mass of the sample as a function of temperature.

    • The onset of decomposition is typically determined as the temperature at which a 5% mass loss is observed.[7]

4.2.2. Differential Scanning Calorimetry (DSC)

  • Objective: To measure the heat flow associated with thermal events such as melting, boiling, and decomposition.

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Methodology:

    • Accurately weigh 2-5 mg of 2-Methylbutyl nonanoate into a hermetically sealed aluminum DSC pan. A pinhole lid may be used to allow for the escape of volatile decomposition products.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample from ambient temperature to a temperature above its expected decomposition range at a constant heating rate (e.g., 10°C/min) under an inert atmosphere.

    • Record the differential heat flow between the sample and the reference. Endothermic and exothermic events will be observed as peaks in the DSC thermogram.

Interpretation of Results and Data Presentation

The data obtained from TGA and DSC analyses provide a quantitative assessment of the thermal stability of 2-Methylbutyl nonanoate.

TGA Data

The TGA thermogram will show a stable baseline at lower temperatures, followed by a sharp decrease in mass as the compound decomposes.

ParameterDescription
Tonset The temperature at which significant decomposition begins.
Tpeak The temperature at which the rate of mass loss is at its maximum (from the derivative of the TGA curve).
% Residue The percentage of the initial mass remaining at the end of the experiment.
DSC Data

The DSC thermogram will reveal the energetics of the decomposition process.

ParameterDescription
ΔHdecomposition The enthalpy of decomposition, indicating whether the process is endothermic or exothermic.
Peak Shape A sharp peak suggests a simple, one-step decomposition, while a broad or multi-peak event indicates a more complex, multi-step process.

Safety and Handling Considerations

Given its combustible nature and potential for thermal decomposition, appropriate safety precautions are essential.

  • Handling: Use in a well-ventilated area and avoid inhalation of vapors.[8][9] Wear appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves.[8][10]

  • Storage: Store in a cool, dry, well-ventilated area away from sources of ignition.[8]

  • Decomposition Products: Be aware that thermal decomposition may produce flammable and potentially toxic byproducts.

Conclusion

While specific, publicly available experimental data on the thermal decomposition of 2-Methylbutyl nonanoate is limited, a robust understanding can be formulated based on the established chemistry of esters and the application of standard thermal analysis techniques. The proposed decomposition pathways, involving both six-centered elimination and homolytic fission, provide a solid theoretical basis for further investigation. The detailed experimental protocols outlined in this guide offer a clear and reliable framework for researchers to empirically determine the thermal stability and decomposition kinetics of this compound. Such data is critical for ensuring its safe and effective use in a variety of scientific and industrial applications.

References

  • Nonanoic acid, 2-methylbutyl ester (CAS 69205-08-9) - Scent.vn. (n.d.). Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). Nonanoic acid, 2-methylbutyl ester. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Gong, Y., et al. (2009). Effect of Alkyl Chain Unsaturation on Methyl Ester Thermo-Oxidative Decomposition and Residue Formation. ResearchGate. [Link]

  • Werner, J. H., & Cool, T. A. (2006). Decomposition and hydrocarbon growth processes for esters in non-premixed flames. Combustion and Flame, 145(4), 783-803.
  • Ferrara, C., et al. (2019). Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. Molecules, 24(2), 259.
  • PubChemLite. (n.d.). 2-methylbutyl nonanoate (C14H28O2). Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). DSC-TGA spectrum for thermal decomposition of palm oil TMP esters in nitrogen and air. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). 2-Methylbutyl octanoate. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.6: Chemistry of Esters. Retrieved February 20, 2026, from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Methylbutyl 2-methylbutanoate (FDB018750). Retrieved February 20, 2026, from [Link]

  • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved February 20, 2026, from [Link]

Sources

Foundational

The Role of 2-Methylbutyl Nonanoate as a Semiochemical: A Technical Guide

Abstract: 2-Methylbutyl nonanoate, a branched-chain fatty acid ester, has emerged as a significant semiochemical with potential applications in integrated pest management. This in-depth technical guide provides a compreh...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 2-Methylbutyl nonanoate, a branched-chain fatty acid ester, has emerged as a significant semiochemical with potential applications in integrated pest management. This in-depth technical guide provides a comprehensive overview of its chemical properties, biosynthesis, and role in insect communication, with a particular focus on its activity as a bisexual attractant for lepidopteran pests. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of semiochemicals. It offers detailed experimental protocols for the evaluation of its electrophysiological and behavioral effects, as well as a discussion of its potential applications in agriculture.

Introduction to 2-Methylbutyl Nonanoate as a Semiochemical

Semiochemicals are chemical substances released by an organism that elicit a behavioral or physiological response in another individual.[1] These chemical messengers are broadly classified based on whether the interaction is intraspecific (pheromones) or interspecific (allelochemicals, including allomones and kairomones). The use of semiochemicals in pest management offers a targeted and environmentally benign alternative to broad-spectrum pesticides.[2]

2-Methylbutyl nonanoate (C₁₄H₂₈O₂) is a fatty acid ester with a characteristic fruity and oily aroma.[3][4] While recognized for its contribution to the flavor profile of some fruits, its role as a semiochemical is of increasing interest.[5] This guide delves into the scientific underpinnings of 2-Methylbutyl nonanoate's function in chemical ecology.

Table 1: Physicochemical Properties of 2-Methylbutyl Nonanoate

PropertyValueSource(s)
CAS Number 69205-08-9[6][7][8]
Molecular Formula C₁₄H₂₈O₂[6][7][8]
Molecular Weight 228.37 g/mol [6][7]
IUPAC Name 2-methylbutyl nonanoate[6]
Odor Profile Fruity, Oily, Winey, Fatty[3][4]
Solubility Soluble in ethanol, methanol, isopropanol; practically insoluble in water.[3][7][8]
Boiling Point Not explicitly available, but esters of similar molecular weight have boiling points in the range of 250-300 °C.
Vapor Pressure 0.0027 hPa @ 20°C (estimated)[3][4]

Chemical Ecology of 2-Methylbutyl Nonanoate

The primary documented role of 2-Methylbutyl nonanoate as a semiochemical is as an attractant for insects. A key piece of evidence comes from a patent detailing novel bisexual attractants for the codling moth (Cydia pomonella) and other lepidopteran species.[9] This patent discloses that 2-Methylbutyl nonanoate is a component of a blend designed to attract both male and female moths.[9] This is significant because many existing pheromone-based lures for moths are sex-specific, typically targeting males.[10] A bisexual attractant offers the potential for more effective population monitoring and control by targeting both sexes.[11]

While the patent provides a strong indication of its activity, further peer-reviewed research is necessary to fully elucidate the specific behavioral responses and the range of insect species that respond to 2-Methylbutyl nonanoate. It is plausible that, as a component of fruit volatiles, it may also act as a kairomone, a chemical cue that benefits the receiver (the insect) by indicating a food source or oviposition site.

Biosynthesis and Chemical Synthesis

Proposed Biosynthesis of 2-Methylbutyl Nonanoate in Insects

The biosynthesis of fatty acid-derived pheromones in Lepidoptera is a well-studied field.[1][3][5] Based on established pathways, a plausible biosynthetic route for 2-Methylbutyl nonanoate can be proposed. The pathway likely begins with primary metabolism, leading to the formation of fatty acyl-CoA and branched-chain amino acids.

The nonanoyl portion of the molecule is likely derived from fatty acid synthesis, starting with acetyl-CoA and malonyl-CoA.[3] The 2-methylbutyl alcohol moiety is likely derived from the catabolism of the branched-chain amino acid isoleucine. The final step in the biosynthesis is the esterification of nonanoyl-CoA with 2-methylbutanol, a reaction catalyzed by an acyltransferase.

Biosynthesis of 2-Methylbutyl Nonanoate cluster_0 Primary Metabolism cluster_1 Fatty Acid Synthesis cluster_2 Branched-Chain Alcohol Synthesis cluster_3 Ester Formation Acetyl-CoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Acetyl-CoA->FAS Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS Isoleucine Isoleucine Isoleucine Catabolism Isoleucine Catabolism Isoleucine->Isoleucine Catabolism Nonanoyl-CoA Nonanoyl-CoA FAS->Nonanoyl-CoA AT Acyltransferase (AT) Nonanoyl-CoA->AT 2-Methylbutanol 2-Methylbutanol Isoleucine Catabolism->2-Methylbutanol 2-Methylbutanol->AT 2-Methylbutyl nonanoate 2-Methylbutyl nonanoate AT->2-Methylbutyl nonanoate EAG Experimental Workflow cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Analysis A1 Immobilize Insect A2 Excise Antenna A1->A2 A3 Mount Antenna on Electrodes A2->A3 B1 Deliver Air Stream A3->B1 A4 Prepare Stimulus Dilutions B2 Puff Odor Stimulus A4->B2 B1->B2 B3 Record EAG Signal B2->B3 C1 Measure Peak Amplitude B3->C1 C2 Correct for Control Response C1->C2 C3 Generate Dose-Response Curve C2->C3

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated HPLC Method for the Analysis of 2-Methylbutyl nonanoate using Universal Detection

Abstract This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 2-Methylbutyl nonanoate. Due to the compound's lack of a signifi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 2-Methylbutyl nonanoate. Due to the compound's lack of a significant UV-absorbing chromophore, conventional HPLC-UV detection is ineffective. This guide details a reversed-phase HPLC method coupled with a universal detector, specifically an Evaporative Light Scattering Detector (ELSD), which obviates the need for chemical derivatization. The described protocol provides the necessary specificity, precision, and accuracy for the analysis of 2-Methylbutyl nonanoate in various sample matrices, making it highly suitable for quality control, purity assessment, and research applications in the pharmaceutical, food, and fragrance industries.

Introduction

2-Methylbutyl nonanoate (C₁₄H₂₈O₂) is an ester recognized for its characteristic fruity and oily fragrance profile.[1] It is utilized as a flavoring and fragrance agent in various consumer products. Accurate quantification of this compound is critical for ensuring product consistency, stability, and adherence to formulation specifications.

A significant analytical challenge in the HPLC analysis of aliphatic esters like 2-Methylbutyl nonanoate is their lack of a UV chromophore, rendering them "invisible" to the most common HPLC detector, the UV-Visible (UV-Vis) detector.[2] While techniques such as Gas Chromatography (GC) are well-suited for volatile compounds, HPLC is often preferred for its versatility in analyzing a wider range of samples, including those that may not be thermally stable.[3][4] To overcome the detection challenge in HPLC, this method employs a universal detection strategy.

This document provides a comprehensive, step-by-step protocol for an HPLC-ELSD method, explaining the scientific rationale behind the selection of the stationary phase, mobile phase, and detector, thereby offering a self-validating and scientifically sound analytical procedure.

The Challenge of Non-Chromophoric Analytes

Most HPLC methods rely on UV-Vis detectors, which measure the absorbance of light by the analyte at a specific wavelength.[5] This requires the molecule to possess a chromophore—a structural moiety, such as an aromatic ring or a system of conjugated double bonds, that absorbs light in the UV-visible spectrum.[6] Aliphatic esters like 2-Methylbutyl nonanoate lack such structures and therefore exhibit negligible UV absorbance, making direct detection by UV-Vis detectors highly insensitive and impractical.[7]

Alternative strategies for such compounds include:

  • Chemical Derivatization: This involves a chemical reaction to attach a UV-active label to the analyte. However, this process can be time-consuming, may not be fully quantitative, and can introduce additional sources of error.[7][8]

  • Universal Detection: This approach utilizes detectors that do not depend on the optical properties of the analyte.[2] Common universal detectors include the Refractive Index (RI) detector and aerosol-based detectors like the Evaporative Light Scattering Detector (ELSD) and Charged Aerosol Detector (CAD).[9][10]

Rationale for Method Development
3.1. Chromatographic Mode: Reversed-Phase HPLC

2-Methylbutyl nonanoate is a non-polar molecule, as indicated by its high calculated LogP value of 5.3.[1][11] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the ideal separation mode for non-polar to moderately polar analytes. In RP-HPLC, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The non-polar analyte interacts with the stationary phase and is eluted by increasing the concentration of a less polar organic solvent in the mobile phase. This principle allows for excellent separation of hydrophobic compounds.

3.2. Detector Selection: Evaporative Light Scattering Detector (ELSD)

For this application, the ELSD was chosen over the RI detector for two primary reasons:

  • Gradient Elution Compatibility: The method employs a gradient elution (a change in the mobile phase composition during the analytical run) to ensure efficient elution, good peak shape, and separation from potential impurities. ELSD is fully compatible with gradient elution because the mobile phase is evaporated before detection.[12][13] In contrast, RI detectors are highly sensitive to changes in the mobile phase composition, making them unsuitable for gradient analysis.[7]

  • Sensitivity and Stability: ELSD generally offers better sensitivity for non-volatile analytes compared to RI detectors and is less susceptible to baseline drift caused by minor fluctuations in temperature and flow rate.[9][14]

The ELSD operates in three stages:

  • Nebulization: The column effluent is mixed with an inert gas (typically nitrogen) to form a fine aerosol of droplets.

  • Evaporation: The aerosol passes through a heated drift tube where the volatile mobile phase is evaporated, leaving behind solid particles of the non-volatile analyte.

  • Detection: A light beam (often a laser) illuminates the stream of analyte particles. The amount of light scattered by the particles is measured by a photodiode or photomultiplier tube, which generates a signal proportional to the mass of the analyte.[15][16]

Experimental Protocols
4.1. Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a binary pump, degasser, autosampler, and column thermostat.

  • Detector: An Evaporative Light Scattering Detector (ELSD).[12]

  • Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade or higher)

    • Methanol (HPLC grade or higher)

    • Water (HPLC or Milli-Q grade)

    • 2-Methylbutyl nonanoate reference standard (>98% purity)

  • Gases: High-purity nitrogen for the ELSD.

4.2. Analytical Workflow Diagram

The overall experimental process, from sample preparation to final data analysis, is outlined in the workflow diagram below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Stock (Dissolve in Methanol) Cal_Curve Create Calibration Curve (Serial Dilutions) Standard_Prep->Cal_Curve Injection Inject Standards & Samples Cal_Curve->Injection Sample_Prep Prepare Sample (Dissolve & Filter) Sample_Prep->Injection HPLC_Setup Set Up HPLC-ELSD System (Equilibrate Column) HPLC_Setup->Injection Separation Chromatographic Separation (Gradient Elution) Injection->Separation Detection ELSD Detection (Nebulize, Evaporate, Detect) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Using Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the HPLC-ELSD analysis of 2-Methylbutyl nonanoate.

4.3. Preparation of Solutions
  • Mobile Phase A: 100% HPLC-grade Water.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of 2-Methylbutyl nonanoate reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with Methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 50, 100, 250, 500, and 750 µg/mL) by serially diluting the stock solution with Methanol.

  • Sample Preparation: Dissolve the sample containing 2-Methylbutyl nonanoate in Methanol to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulates.[17]

4.4. HPLC-ELSD Method Parameters

The chromatographic conditions are summarized in the table below. These parameters should serve as a starting point and may require optimization depending on the specific instrumentation and column used.

ParameterRecommended Setting
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 80% B2-15 min: Linear gradient to 100% B15-20 min: Hold at 100% B20-21 min: Return to 80% B21-25 min: Re-equilibration
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
ELSD Nebulizer Temp. 40 °C
ELSD Evaporator Temp. 50 °C
ELSD Gas Flow 1.5 SLM (Standard Liters per Minute)
Expected Results and Method Performance
  • Retention Time: Under the specified conditions, 2-Methylbutyl nonanoate is expected to elute as a sharp, well-defined peak, typically in the mid-to-late region of the gradient.

  • Calibration: The ELSD response is non-linear and typically follows a logarithmic relationship. Therefore, a plot of log(Peak Area) versus log(Concentration) should be used to generate a linear calibration curve with a correlation coefficient (r²) of ≥ 0.99.

  • Method Validation: A summary of typical performance characteristics for this method is provided below.

Validation ParameterExpected Performance
Linearity (r²) ≥ 0.99 (log-log plot)
Precision (%RSD) < 2% for replicate injections
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) Dependent on instrument, typically low µg/mL level
Limit of Quantitation (LOQ) Dependent on instrument, typically low-to-mid µg/mL level
Conclusion

The described reversed-phase HPLC method with Evaporative Light Scattering Detection provides a reliable and robust solution for the quantitative analysis of the non-chromophoric ester, 2-Methylbutyl nonanoate. This approach is superior to methods requiring UV detection as it eliminates the need for complex and potentially error-prone derivatization steps. The method is compatible with gradient elution, ensuring excellent separation efficiency and peak shape. The detailed protocol and performance expectations outlined in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals requiring accurate quantification of this and structurally similar compounds.

References
  • Abourashed, E. A. (2004). HPLC Analysis of Sucrose Ester Analogs using Evaporative Light Scattering Detection. Comptes Rendus Chimie, 7(8-9), 875-879.
  • Shodex. (n.d.). Lesson 5: Detectors. Shodex HPLC Columns. [Link]

  • Taylor & Francis Online. (2007). Full article: HPLC Analysis of Sucrose Ester Analogs using Evaporative Light Scattering Detection. Journal of Liquid Chromatography & Related Technologies. [Link]

  • KNAUER. (n.d.). Evaporative Light-Scattering Detectors (ELSD). KNAUER Wissenschaftliche Geräte GmbH. [Link]

  • Lab Manager. (2020). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Lab Manager. [Link]

  • Agilent Technologies. (n.d.). Analysis of foods using HPLC with evaporative light scattering detection. Agilent. [Link]

  • Scent.vn. (n.d.). Nonanoic acid, 2-methylbutyl ester (CAS 69205-08-9). Scent.vn. [Link]

  • National Center for Biotechnology Information. (n.d.). Nonanoic acid, 2-methylbutyl ester. PubChem Compound Database. [Link]

  • KNAUER. (n.d.). RI Detectors – Reliable Refractive Index Detection for HPLC. KNAUER Wissenschaftliche Geräte GmbH. [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Phenomenex. (2025). Types of HPLC Detectors. Phenomenex. [Link]

  • Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. PharmaeliX. [Link]

  • Labcompare. (n.d.). HPLC Refractive Index Detector (HPLC RI Detector). Labcompare. [Link]

  • Scent.vn. (n.d.). Nonanoic acid, 2-methylbutyl ester (CAS 69205-08-9) [Vietnamese]. Scent.vn. [Link]

  • Ray, A. (2015). Universal detection in high performance liquid chromatography. New Food Magazine. [Link]

  • The Good Scents Company. (n.d.). methyl nonanoate. The Good Scents Company. [Link]

  • ResearchGate. (n.d.). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Request PDF. [Link]

  • The Good Scents Company. (n.d.). 2-methyl butyl 2-methyl butyrate. The Good Scents Company. [Link]

  • Chromatography Today. (2014). HPLC Analysis of Non-volatile Analytes Using Charged Aerosol Detection. Chromatography Today. [Link]

  • Cogent. (n.d.). APPLICATION NOTES - HPLC. Microsolv Technology Corporation. [Link]

  • van der Velde, F., et al. (2021). Analysis types and quantification methods applied in UHPLC-MS metabolomics research. Analytical and Bioanalytical Chemistry, 413(1), 1-13. [Link]

  • MDPI. (2023). Comprehensive Two-Dimensional Gas Chromatography as a Bioanalytical Platform for Drug Discovery and Analysis. Molecules. [Link]

  • Al-Rimawi, F., et al. (2022). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Molecules, 27(2), 393. [Link]

  • ALWSCI. (2025). Which Non-Volatile Compounds Can Be Analyzed By GC-MS?. ALWSCI Technologies. [Link]

Sources

Application

Application Notes and Protocols for 2-Methylbutyl Nonanoate as a Flavoring Agent

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance on the effective use of 2-Methylbutyl nonanoate as a...

Author: BenchChem Technical Support Team. Date: February 2026

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance on the effective use of 2-Methylbutyl nonanoate as a flavoring agent. This document offers a blend of theoretical knowledge and practical, field-proven methodologies to ensure successful application and analysis.

Introduction: The Chemistry and Sensory Profile of 2-Methylbutyl Nonanoate

2-Methylbutyl nonanoate (CAS No. 69205-08-9) is a fatty acid ester recognized for its significant contribution to the flavor profiles of various food and beverage products.[1][2] As an ester, it is synthesized from an alcohol and a carboxylic acid, a process that is fundamental to the creation of many flavor and fragrance compounds.[3][4] The unique molecular structure of 2-Methylbutyl nonanoate, a fourteen-carbon ester (C14H28O2), imparts a characteristic and desirable sensory experience.[2][5]

The sensory profile of 2-Methylbutyl nonanoate is predominantly characterized by fruity and waxy notes. Its complex aroma is often described with attributes such as oily, winey, and fatty, with nuances of apple and tropical fruits.[5] This multifaceted profile makes it a versatile ingredient for flavor chemists aiming to build or enhance specific taste experiences.

Table 1: Physicochemical Properties of 2-Methylbutyl Nonanoate

PropertyValueSource
CAS Number 69205-08-9[2][5]
Molecular Formula C14H28O2[2][5]
Molecular Weight 228.37 g/mol [2]
Appearance Colorless to pale yellow liquid
Odor Profile Fruity, oily, waxy, winey, fatty, apple, tropical[5]
Boiling Point (est.) 270 °C
Flash Point (est.) 111.66 °C[5]
Solubility Soluble in ethanol; sparingly soluble in water[5]

Regulatory & Safety Overview

Applications in Food and Beverage Systems

The unique sensory profile of 2-Methylbutyl nonanoate lends itself to a variety of applications within the food and beverage industry. Its fruity and waxy characteristics can be leveraged to enhance and complement existing flavor profiles or to create novel taste sensations.

Beverages

In non-alcoholic and alcoholic beverages, 2-Methylbutyl nonanoate can be used to impart a ripe, juicy, and slightly waxy fruit character. It is particularly effective in:

  • Fruit Juices and Nectars: To boost the perception of natural fruitiness, especially in apple, pear, and tropical fruit blends.

  • Carbonated Soft Drinks: To add a unique fruity note that can differentiate a product in a competitive market.

  • Flavored Alcoholic Beverages: To contribute to a more complex and sophisticated fruit profile in products like hard seltzers, ciders, and fruit-flavored beers.

The challenge in beverage applications often lies in achieving a stable emulsion, given the ester's low water solubility. The use of appropriate solvents and emulsifiers is critical for a homogenous final product.

Confectionery

In confectionery, 2-Methylbutyl nonanoate can provide a long-lasting and authentic fruit flavor. Key applications include:

  • Hard Candies and Lollipops: Where its relatively low volatility contributes to a sustained flavor release.

  • Chewing Gum: To provide a persistent fruity note.

  • Gummy Candies and Jellies: To enhance the overall fruit flavor profile.

Baked Goods

The application of flavorings in baked goods requires careful consideration of thermal stability. While esters can be susceptible to degradation at high temperatures, their incorporation into the fat or shortening phase can offer some protection.[4][9] 2-Methylbutyl nonanoate can be used in:

  • Fillings and Icings: To provide a fresh, fruity flavor that is not subjected to the full heat of baking.

  • Cookies and Cakes: Where it can be incorporated into the dough or batter to add subtle fruity undertones. The Maillard reaction and caramelization that occur during baking can interact with the flavor compound, potentially creating unique and desirable notes.

Protocols for Application

The successful incorporation of 2-Methylbutyl nonanoate into a food or beverage product hinges on a well-defined protocol that considers its physical and chemical properties.

Solvent Selection and Dilution

Due to its limited solubility in water, 2-Methylbutyl nonanoate should first be dissolved in a suitable food-grade solvent. Common choices include:

  • Propylene Glycol (PG): A versatile solvent with good solubility for many flavor compounds.

  • Ethanol: Often used in beverage applications.

  • Triacetin (Glycerol Triacetate): Suitable for applications where a non-alcoholic solvent is required.

  • Vegetable Oil or other Lipids: Ideal for fat-based systems like confectionery and baked goods.

Protocol for Creating a Flavor Concentrate:

  • Determine the target concentration of 2-Methylbutyl nonanoate in the final product.

  • Select an appropriate solvent based on the application.

  • Prepare a stock solution by dissolving a known weight of 2-Methylbutyl nonanoate in a known volume of the chosen solvent. For example, a 1% solution can be prepared by dissolving 1g of the ester in 99g of the solvent.

  • Ensure complete dissolution by gentle warming and stirring if necessary. Store the concentrate in a tightly sealed, amber glass bottle in a cool, dark place.

G store store matrix matrix store->matrix 4. Use in Application

Incorporation into Different Food Matrices

A. Aqueous Systems (e.g., Beverages):

  • Prepare a flavor concentrate as described above, preferably using a water-miscible solvent like propylene glycol or ethanol.

  • For clear beverages, ensure the concentration of the flavor concentrate is below the level at which it would cause cloudiness. The use of an emulsifier may be necessary.

  • Add the flavor concentrate to the beverage base slowly while stirring continuously to ensure even distribution.

  • For carbonated beverages, it is often best to add the flavor concentrate to the syrup before carbonation.

B. High-Fat Systems (e.g., Confectionery, Baked Goods):

  • Prepare a flavor concentrate using an oil-based solvent.

  • Incorporate the flavor concentrate into the fat or oil phase of the recipe. For example, add it to the melted shortening or butter.

  • This method helps to protect the volatile flavor compound during processing and ensures it is well-dispersated throughout the product.

Table 2: Suggested Starting Dosage Levels for 2-Methylbutyl Nonanoate

ApplicationAverage Usage (ppm)Maximum Usage (ppm)
Non-alcoholic Beverages 525
Alcoholic Beverages 1050
Confectionery 1050
Baked Goods 1050
Dairy Products 735
Edible Ices 1050

Note: These are suggested starting points based on data for similar esters.[10][11] Sensory evaluation is crucial to determine the optimal level for a specific product.

Stability Considerations

The stability of 2-Methylbutyl nonanoate can be influenced by several factors during food processing:

  • Temperature: High temperatures can lead to the degradation of esters.[12][13] For processes involving heat, such as baking or pasteurization, it is advisable to conduct stability trials to assess any potential loss of flavor impact. Incorporating the flavor into a fat phase or adding it later in the process can help mitigate these effects.[4][9]

  • pH: The stability of esters can be affected by pH. In highly acidic or alkaline conditions, hydrolysis of the ester back to its constituent alcohol and carboxylic acid can occur. It is important to evaluate the flavor performance and stability in the specific pH of the final product.

  • Oxygen and Light: Exposure to oxygen and light can lead to oxidative degradation of flavor compounds. The use of antioxidants and opaque packaging can help preserve the flavor integrity of the final product.[4]

Analytical Protocols for Quality Control

Headspace GC-MS for Volatile Analysis in Finished Products

This method is ideal for analyzing volatile compounds in complex food matrices without extensive sample preparation.

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Headspace Autosampler

  • Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Protocol:

  • Sample Preparation:

    • Accurately weigh a representative sample of the food product (e.g., 5g) into a headspace vial.

    • Add a known amount of an appropriate internal standard (e.g., a deuterated analog or a different ester with similar volatility that is not present in the sample).

    • Seal the vial immediately.

  • Headspace Incubation:

    • Place the vial in the headspace autosampler.

    • Incubate the sample at a controlled temperature (e.g., 80°C) for a specific time (e.g., 20 minutes) to allow the volatile compounds to partition into the headspace.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at 40°C (hold for 2 minutes), ramp to 250°C at 10°C/minute (hold for 5 minutes).

    • Mass Spectrometer: Electron Ionization (EI) mode at 70 eV. Scan range of m/z 40-300.

  • Quantification:

    • Identify the peak for 2-Methylbutyl nonanoate based on its retention time and mass spectrum.

    • Quantify the compound by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with known concentrations of 2-Methylbutyl nonanoate.

G seal seal incubate incubate seal->incubate detect detect identify identify detect->identify

Liquid Injection GC-MS for Flavor Concentrates

For analyzing the purity and concentration of 2-Methylbutyl nonanoate in flavor concentrates, a direct liquid injection method is more appropriate.

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Autosampler for liquid injection

  • Capillary Column (as above)

Protocol:

  • Sample Preparation:

    • Dilute the flavor concentrate in a suitable solvent (e.g., ethanol) to a concentration within the linear range of the instrument.

    • Add a known amount of an internal standard.

  • GC-MS Analysis:

    • Injector: Split/splitless mode (e.g., 50:1 split ratio), 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas and Oven Program: As described for the headspace method.

    • Mass Spectrometer: As described for the headspace method.

  • Quantification:

    • As described for the headspace method.

Conclusion

2-Methylbutyl nonanoate is a valuable tool in the palette of flavor chemists, offering a unique combination of fruity and waxy notes. Its successful application requires a thorough understanding of its sensory profile, physical and chemical properties, and behavior in different food systems. By following the detailed protocols outlined in these application notes for formulation and quality control, researchers and product developers can effectively harness the potential of 2-Methylbutyl nonanoate to create appealing and high-quality food and beverage products. Rigorous sensory evaluation and adherence to regulatory guidelines are paramount throughout the development process.

References

  • PubChem. (n.d.). 2-Methylbutyl nonanoate. National Center for Biotechnology Information.
  • Flavor and Extract Manufacturers Association. (n.d.). 2-METHYLBUTYL 2-METHYLBUTYRATE. FEMA.
  • The Good Scents Company. (n.d.). 2-methyl butyl octanoate.
  • Perfumer & Flavorist. (2010, March 15). Adding Complexity to Beverage Fruit Flavors: 2-Methyl Butyl 2-Methyl Butyrate.
  • FooDB. (2010, April 8). Showing Compound 2-Methylbutyl 2-methylbutanoate (FDB018750).
  • U.S. Food and Drug Administration. (n.d.). Dynamic headspace GC-MS method to detect volatile extractables from medical device materials.
  • Hussain, S. Z., & Maqbool, K. (2014). GC-MS: Principle, Technique and its application in Food Science. Semantic Scholar.
  • Farma-Food. (2022, December 23). Application of Food additives in baked goods.
  • PubChem. (n.d.). 2-Methylbutyl 2-methylbutyrate. National Center for Biotechnology Information.
  • S. Welke, J. E., et al. (2022, February 11). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. PMC.
  • U.S. Food and Drug Administration. (2022, January 22). Large volume headspace GC/MS analysis for the identification of volatile compounds relating to seafood decomposition. PMC.
  • PubChem. (n.d.). 2-Methylbutyl isovalerate. National Center for Biotechnology Information.
  • Thermo Fisher Scientific. (2017, January 15). GC-MS for food safety analysis.
  • Welke, J. E., et al. (2014). Quantitative analysis of headspace volatile compounds using comprehensive two-dimensional gas chromatography and their contribution to wine aroma.
  • Grupo Biomaster. (n.d.). Automated Static and Dynamic Headspace Analysis with GC-MS for Determination of Abundant and Trace Flavour Compounds in Alcoholic Beverages.
  • The Good Scents Company. (n.d.). 2-methyl butyl butyrate.
  • Api, A. M., et al. (2022, October 8). RIFM fragrance ingredient safety assessment, 2-methylbutyl 3-methylbutanoate, CAS Registry Number 2445-77-4. Food and Chemical Toxicology, 169.
  • Allan Chemical Corporation. (2025, October 19). Thermal Stability of Synthetic Antioxidants in Food.
  • PubChem. (n.d.). Nonanoic acid, 2-methylbutyl ester. National Center for Biotechnology Information.
  • Magro, A., et al. (2023, May 23). Bio-preservatives and essential oils as an alternative to chemical preservatives in the baking industry: a concurrent review. PMC.
  • CHEMSINO Industry. (2023, December 19). A Guide to Key Food Additives in Baked Goods.
  • Huertas-Pérez, J. F. (2024, December 16). Analysis of Pesticides in Foods Using GC–MS/MS.
  • BenchChem. (n.d.). A Comparative Guide to Validating a GC-MS Method for the Quantification of Methyl 8-methylnonanoate.
  • U.S. Food and Drug Administration. (2000, August). Guidance for Industry: Action Levels for Poisonous or Deleterious Substances in Human Food and Animal Feed.
  • Federal Register. (2023, February 27). 2-Propenoic Acid, Methyl-, Polymer With Butyl 2-Propenoate and Methyl 2-Methyl-2-Propenoate Compd. With 2-Amino-2-Methyl-1-Propanol; Tolerance Exemption.
  • Google Patents. (n.d.). US3976801A - Flavoring compositions containing alkyl esters of 2-methyl-4-pentenoic acid.
  • The Good Scents Company. (n.d.). 2-methyl butyl decanoate.
  • European Union. (2022, June 13).
  • Lab Manager. (2025, October 7).
  • FindLaw. (n.d.). Code of Federal Regulations Title 21. Food and Drugs 21 CFR § 172.859.
  • Google Patents. (n.d.).
  • U.S. Food and Drug Administration. (1987, April 1). CPG Sec. 575.100 Pesticide Residues in Food and Feed - Enforcement Criteria.
  • Zhan, P., et al. (2024, September 17). Effects of different thermal processing methods on amino acid, fatty acid, and volatile flavor substance contents of Aohan millet (Golden seedling millet). PMC.
  • New Zealand Ministry for Primary Industries. (2016, February 15). Food Notice: Maximum Residue Levels for Agricultural Compounds.
  • PubMed. (n.d.).
  • Bado, M., et al. (2020, October 10).
  • Sosland Publishing. (2019, March 12). What functionality can emulsifiers bring to baked foods?.
  • Health and Safety Executive. (n.d.). Food and feed products to which maximum residue levels apply - Pesticides.
  • Neliti. (n.d.). Effects of high temperatures on food stability: nutritional, chemical, physical, organoleptic, and microbiological impacts.
  • Scent.vn. (n.d.). Nonanoic acid, 2-methylbutyl ester (CAS 69205-08-9).
  • U.S. Department of Agriculture. (2015, April 28). Standards for Food Additives, Part I.
  • University of Hertfordshire. (2025, September 15). Propylene glycol. AERU.
  • ResearchGate. (n.d.). Mechanisms of Propylene Glycol and Triacetin Pyrolysis.
  • The Good Scents Company. (n.d.).
  • Cayman Chemical. (2024, February 13).

Sources

Method

Application Note: Isolation and Enrichment of 2-Methylbutyl Nonanoate from Natural Matrices

This Application Note is structured as a high-level technical guide for researchers and process engineers in the flavor, fragrance, and natural product chemistry sectors. It addresses the isolation of 2-Methylbutyl nonan...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers and process engineers in the flavor, fragrance, and natural product chemistry sectors. It addresses the isolation of 2-Methylbutyl nonanoate , a high-value, lipophilic ester known for its waxy, fruity, and green analytical profile.

Abstract & Strategic Overview

2-Methylbutyl nonanoate is a fatty ester characterized by a distinct fruity, waxy, and winey odor profile. While ubiquitous in trace amounts within fermentation metabolomes (e.g., Saccharomyces byproducts) and specific botanical matrices (e.g., Abelmoschus esculentus, Cucumis melo), its isolation is complicated by its high lipophilicity (LogP ~5.3) and structural similarity to isomeric esters (e.g., 3-methylbutyl nonanoate).

This protocol details a Supercritical Fluid Extraction (SFE) workflow, prioritized for its selectivity towards lipophilic volatiles and "Green Chemistry" compliance. We also provide a secondary Biocatalytic Enrichment Protocol , acknowledging that direct extraction often yields insufficient quantities for industrial scaling, necessitating enzymatic intensification.

Chemical Identity & Properties

Understanding the physicochemical behavior of the target is the prerequisite for extraction design.

PropertyValueImplication for Extraction
Molecular Formula C₁₄H₂₈O₂Mid-weight volatile ester.
Molecular Weight 228.37 g/mol Requires vacuum for distillation to prevent thermal degradation.
LogP (Octanol/Water) ~5.3 (Predicted)Highly Lipophilic. Insoluble in water; highly soluble in non-polar solvents (Hexane, scCO₂).
Boiling Point ~250°C (est. at 760 mmHg)High boiling point requires reduced pressure (0.1–1.0 mbar) for purification.
Flash Point ~111°CCombustible; requires standard lab safety protocols.

Source Selection

The choice of matrix dictates the extraction efficiency.

  • Botanical Sources: Abelmoschus esculentus (Okra) seed oil and Cucumis melo (Melon) pulp contain trace levels.

  • Fermentation Sources (Recommended): High-gravity fermentation broths utilizing Saccharomyces cerevisiae with branched-chain amino acid precursors (Isoleucine) yield higher titers of 2-methylbutyl esters.

Protocol A: Supercritical Fluid Extraction (SFE)

Recommended for high-purity isolation from solid matrices (e.g., freeze-dried fruit pulp or seed meal).

Rationale

Traditional solvent extraction (Hexane/DCM) co-extracts excessive waxes and pigments. SFE using CO₂ allows for density-tuning, selectively solubilizing the target ester while leaving heavier waxes behind.

Equipment Requirements
  • SFE Unit: Waters SFE Bio-Botanical System (or equivalent) with fractionation separators.

  • Co-solvent Pump: For Ethanol modifier (optional).

  • Feed Material: Dried, ground matrix (<5% moisture).

Step-by-Step Workflow

Step 1: Matrix Preparation

  • Lyophilization: Freeze-dry the fruit pulp or fermentation biomass to <5% moisture. Water competes with the target ester for solvation in CO₂.

  • Milling: Grind to a particle size of 0.5–1.0 mm to maximize surface area without causing channeling.

Step 2: Extraction Parameters (Optimization)

  • Pressure: Set extraction vessel to 150 bar . (Targeting volatile esters/lipids).

  • Temperature: Maintain 40°C . (Low temp preserves volatile integrity).

  • Flow Rate: 15–20 g/min CO₂.

  • Duration: 120 minutes dynamic extraction.

Step 3: Fractionation (The Critical Step)

  • Separator 1: 90 bar / 50°C. (Drops out heavy waxes/cuticular lipids).

  • Separator 2: 40 bar / 25°C. (Target Deposition). 2-Methylbutyl nonanoate precipitates here.

  • Vent: Volatile loss is minimal due to the high boiling point of the target.

Step 4: Post-Processing

  • Collect the oily residue from Separator 2.

  • Dissolve in minimal Pentane and dry over Anhydrous Na₂SO₄.

  • Concentrate under Nitrogen stream.

Protocol B: Biocatalytic "Natural" Synthesis

Industry Standard for High-Yield "Natural" Labeling. When direct extraction is yield-prohibitive, this protocol uses natural precursors and enzymes to synthesize the target ex vivo, maintaining "Natural" regulatory status (EU/US).

Mechanism

Reaction: Natural Nonanoic Acid + Natural 2-Methylbutanol


 2-Methylbutyl nonanoate + H₂O
Workflow
  • Substrates: Mix equimolar amounts of Natural Nonanoic Acid (ex. Pelargonium) and Natural 2-Methylbutanol (ex. Fusel oil fractionation).

  • Catalyst: Add immobilized Candida antarctica Lipase B (CALB) at 1% w/w.

  • Conditions: Incubate at 50°C under mild vacuum (100 mbar) to remove water byproduct and drive equilibrium to completion.

  • Purification: Filter off enzyme (reusable). Distill the supernatant to remove unreacted alcohol.

Visualization of Workflows

Diagram 1: SFE Extraction Logic

SFE_Protocol Raw Raw Material (Fruit/Biomass) Prep Lyophilization & Grinding (<5% H2O) Raw->Prep SFE_Vessel SFE Vessel 150 bar / 40°C (Solubilization) Prep->SFE_Vessel Load Sep1 Separator 1 90 bar (Waxes Drop) SFE_Vessel->Sep1 SC-CO2 + Extract Sep2 Separator 2 40 bar (Target Collection) Sep1->Sep2 SC-CO2 + Volatiles Waste Waste Sep1->Waste Heavy Lipids Refine Final Purification (Vac. Distillation) Sep2->Refine Crude Ester

Caption: Selective fractionation using Supercritical CO2 ensures separation of the target ester from heavy plant waxes.

Diagram 2: Biogenesis & Identification Logic

Biogenesis Ile L-Isoleucine (Amino Acid) Keto α-Keto-β-methylvalerate Ile->Keto Transamination Alc 2-Methylbutanol (Fusel Alcohol) Keto->Alc Decarboxylation/ Reduction Enz Alcohol Acyltransferase (AAT Enzyme) Alc->Enz Acid Nonanyl-CoA (Fatty Acid) Acid->Enz Target 2-Methylbutyl nonanoate (Target) Enz->Target Esterification

Caption: The Ehrlich pathway converts Isoleucine to 2-Methylbutanol, which couples with Nonanyl-CoA to form the target.

Analytical Validation (GC-MS)

Critical QC Check: You must distinguish the target from its isomer, 3-methylbutyl nonanoate (Isoamyl nonanoate).

  • Column: DB-Wax or HP-5MS (Polarity separation is key).

  • Retention Index (RI):

    • 2-Methylbutyl nonanoate:[1][2][3][4][5][6] RI ~1580 (on Wax).

    • 3-Methylbutyl nonanoate: RI ~1575 (on Wax).

    • Note: The 2-methyl isomer typically elutes slightly after the 3-methyl isomer on non-polar columns, but before on polar columns depending on specific interactions. Standard addition is required for confirmation.

  • Mass Spec Fragments: Look for m/z 70 (characteristic of 2-methylbutyl group rearrangement) vs m/z 55 or 43 dominance.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 112255, 2-Methylbutyl nonanoate. Retrieved from [Link]

  • The Good Scents Company (2024). Nonanoic acid, 2-methylbutyl ester Data Sheet.[4] Retrieved from [Link]

  • Research Institute for Fragrance Materials (RIFM) (2022). Safety Assessment of Branched Chain Esters. (Contextual reference for safety and occurrence). Retrieved from [Link]

  • Indian Institute of Technology Delhi. Phytochemical Analysis of Abelmoschus esculentus. (Source identification). Retrieved from [Link]

Sources

Application

Industrial scale synthesis of 2-Methylbutyl nonanoate

An Application Note and Protocol for the Industrial Scale Synthesis of 2-Methylbutyl Nonanoate Abstract 2-Methylbutyl nonanoate is a valuable ester recognized for its characteristic fruity and floral aroma, making it a s...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Industrial Scale Synthesis of 2-Methylbutyl Nonanoate

Abstract

2-Methylbutyl nonanoate is a valuable ester recognized for its characteristic fruity and floral aroma, making it a significant component in the flavor and fragrance industries.[1][2] Its synthesis on an industrial scale requires a robust, efficient, and economically viable process. This document provides a comprehensive guide to the large-scale synthesis of 2-Methylbutyl nonanoate via Fischer-Speier esterification, utilizing a heterogeneous acid catalyst. The protocol details everything from the underlying chemical principles and reaction optimization to a step-by-step industrial workflow, purification, and safety considerations. This guide is intended for researchers, chemists, and process engineers involved in the manufacturing of fine chemicals and flavor esters.

Introduction and Synthesis Strategy

Esters are organic compounds widely appreciated for their pleasant scents, which are often associated with fruits and flowers.[2] 2-Methylbutyl nonanoate (C₁₄H₂₈O₂), an ester of nonanoic acid and 2-methylbutanol, is prized for its complex aroma profile and is synthesized for use in food flavorings, perfumery, and cosmetics.[3][4] While several methods exist for ester synthesis, including enzymatic routes which offer high selectivity under mild conditions, the classic Fischer-Speier esterification remains a dominant method for industrial-scale production due to its cost-effectiveness and scalability.[5][6][7]

This process involves the acid-catalyzed reaction between a carboxylic acid (nonanoic acid) and an alcohol (2-methylbutanol).[8] The reaction is reversible, necessitating strategic process design to maximize product yield.

Reaction: Nonanoic Acid + 2-Methylbutanol ⇌ 2-Methylbutyl Nonanoate + Water

The primary challenge in scaling this reaction is efficiently shifting the chemical equilibrium to favor the product side. This is typically achieved by using an excess of one reactant (usually the less expensive one) and by continuously removing the water produced during the reaction.[7]

For industrial applications, the choice of catalyst is critical. While traditional homogeneous catalysts like concentrated sulfuric acid are effective, they pose significant challenges in terms of separation, reactor corrosion, and waste disposal.[8] Therefore, this protocol will focus on the use of a solid acid catalyst, specifically a macroreticular sulfonic acid ion-exchange resin (e.g., Amberlyst-15). These heterogeneous catalysts offer distinct advantages:

  • Ease of Separation: The catalyst can be easily removed from the reaction mixture by simple filtration.

  • Reusability: Solid catalysts can be regenerated and reused for multiple batches, reducing cost and waste.

  • Reduced Corrosion: They are less corrosive to stainless steel reactors compared to strong mineral acids.

  • High Activity: They provide excellent catalytic activity for esterification reactions.[9][10]

Reaction Mechanism: Fischer-Speier Esterification

The Fischer-Speier esterification proceeds through a series of equilibrium steps. The acid catalyst (H⁺) plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon for nucleophilic attack by the alcohol.

Below is a diagram illustrating the key mechanistic steps:

Fischer_Esterification RCOOH Nonanoic Acid Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H⁺ (Catalyst) H_plus_1 H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + 2-Methylbutanol (Nucleophilic Attack) ROH 2-Methylbutanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O H2O_out Water (H₂O) Ester 2-Methylbutyl Nonanoate Protonated_Ester->Ester - H⁺ (Catalyst Regeneration) H_plus_2 H+

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

Industrial Scale-Up and Process Protocol

The successful industrial synthesis of 2-Methylbutyl nonanoate hinges on careful control of reaction parameters and an efficient purification workflow.

Process Workflow Overview

The overall process can be visualized as a sequence of distinct unit operations, from charging the reactor to final product purification.

Caption: Industrial Process Flow for 2-Methylbutyl Nonanoate Synthesis.

Quantitative Data and Reaction Parameters

The following table summarizes the recommended parameters for a representative industrial batch.

ParameterValue/SpecificationRationale
Reactants
Nonanoic Acid1.0 molar equivalentLimiting reagent.
2-Methylbutanol1.5 - 2.0 molar equivalentsUsing excess alcohol shifts the equilibrium to favor ester formation (Le Chatelier's Principle).[8]
Catalyst
TypeAmberlyst-15 (or equivalent)Heterogeneous catalyst for easy removal and reusability.[9][11]
Loading5-10% by weight of nonanoic acidBalances reaction rate with cost. Higher loading increases rate but may not be economical.[11]
Solvent
Toluene or Heptane~20% of total reaction volumeForms a heteroazeotrope with water, facilitating its removal via a Dean-Stark apparatus.
Reaction Conditions
Temperature110-130 °CEnsures a sufficient reaction rate and allows for efficient azeotropic removal of water.
PressureAtmosphericThe reaction does not require elevated pressure.
AgitationContinuous, moderate speedEnsures homogeneity and good contact between reactants and the solid catalyst.
Reaction Time4-8 hoursMonitored until water collection ceases or acid number of the mixture drops to a target level.
Detailed Step-by-Step Protocol

A. Reactor Charging and Setup

  • Ensure the reactor (a glass-lined or stainless steel vessel equipped with an agitator, heating/cooling jacket, temperature probe, and a Dean-Stark trap with a condenser) is clean and dry.

  • Charge the reactor with Nonanoic Acid (1.0 eq) and the azeotroping solvent (e.g., Toluene).

  • Begin agitation and add 2-Methylbutanol (1.5-2.0 eq).

  • Add the Amberlyst-15 catalyst (5-10% w/w of the acid).

B. Esterification Reaction

  • Begin heating the reaction mixture to the target temperature (110-130 °C).

  • Water will begin to co-distill with the toluene as an azeotrope. It will then separate in the Dean-Stark trap, with the lighter toluene phase overflowing back into the reactor.

  • Continuously monitor the amount of water collected. The reaction is nearing completion when the rate of water collection slows significantly.

  • Optionally, take samples periodically to measure the acid number (titration) or for analysis by Gas Chromatography (GC) to track the conversion of nonanoic acid.

C. Product Work-up and Purification

  • Once the reaction is complete, cool the mixture to 50-60 °C.

  • Catalyst Removal: Filter the reaction mixture to recover the Amberlyst-15 catalyst. The catalyst can be washed with fresh solvent and prepared for regeneration and reuse.

  • Neutralization: Transfer the filtrate to a separation vessel. Wash the organic mixture with a 5% aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acidic components. Vent frequently to release CO₂ gas.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual salts and reduce the amount of dissolved water.

  • Drying: Separate the organic layer and dry it using a suitable drying agent like anhydrous sodium sulfate, or remove residual water and the azeotroping solvent via distillation.

  • Final Purification: Charge the crude, dry ester into a distillation apparatus. Perform fractional distillation under reduced pressure. This step is crucial for removing unreacted 2-methylbutanol and any high-boiling impurities, yielding the final product with high purity (>99%).[12]

Safety and Handling

Industrial synthesis requires strict adherence to safety protocols. All personnel must be equipped with appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and flame-retardant lab coats.[13]

  • Nonanoic Acid: Causes skin and eye irritation. Handle in a well-ventilated area.

  • 2-Methylbutanol: Flammable liquid and vapor.[14] Harmful if swallowed or inhaled.[14] Keep away from ignition sources.[14]

  • Toluene/Heptane: Highly flammable liquids. Use in explosion-proof equipment and take measures to prevent static discharge.[15]

  • Process Safety: The reactor should be equipped with pressure relief systems. Ensure adequate ventilation to prevent the buildup of flammable vapors.

Conclusion

The Fischer-Speier esterification of nonanoic acid with 2-methylbutanol using a solid acid catalyst like Amberlyst-15 is a highly effective and industrially scalable method for producing 2-Methylbutyl nonanoate. By leveraging an excess of the alcohol and continuously removing water via azeotropic distillation, high conversion rates can be achieved. The use of a heterogeneous catalyst simplifies the purification process, reduces waste, and enhances the overall economic and environmental profile of the synthesis. The detailed protocol and operational parameters provided in this guide serve as a robust foundation for the large-scale manufacturing of this important flavor and fragrance compound.

References

  • Large-scale enzymatic production of natural flavour esters in organic solvent with continuous water removal. (2025).
  • Preparation of Esters. (2023). Chemistry LibreTexts. [Link]

  • Esters as Food Flavourings and Aromas. (n.d.). ResearchGate. [Link]

  • Esters | Chemistry | Research Starters. (n.d.). EBSCO. [Link]

  • Safety data sheet: 2-Methyl-2-butanol. (2023). CPAchem. [Link]

  • Production of Esters in Escherichia coli Using Citrate Synthase Variants. (2024). PMC - NIH. [Link]

  • Nonanoic acid, 2-methylbutyl ester. (n.d.). PubChem - NIH. [Link]

  • The production of esters by specific sourdough lactic acid bacteria species is limited by the precursor concentrations. (2025). Applied and Environmental Microbiology - ASM Journals. [Link]

  • 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production. (2023). Suny. [Link]

  • Technical–Economic Assessment—The Missing Piece for Increasing the Attractiveness of Applied Biocatalysis in Ester Syntheses?. (2023). MDPI. [Link]

  • Esters Market Growth & Forecast 2025-2035. (2025). Future Market Insights. [Link]

  • Production and biological function of volatile esters in Saccharomyces cerevisiae. (n.d.). PMC - NIH. [Link]

  • Production of flavours by esterification. (n.d.). ResearchGate. [Link]

  • US3658887A - Process for the preparation of methyl butenoate and its derivatives. (n.d.).
  • Nonanoic acid esterification with 2-ethylhexanol: From batch to continuous operation. (2022). Nicl.it. [Link]

  • methyl nonanoate, 1731-84-6. (n.d.). The Good Scents Company. [Link]

  • Nonanoic acid esterification with 2-ethylhexanol: From batch to continuous operation. (2025). ResearchGate. [Link]

  • What are the esterification reactions, equation, and products of butanoic acid?. (2018). Quora. [Link]

  • 2-methyl butyl acetate, 624-41-9. (n.d.). The Good Scents Company. [Link]

  • Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. (2023). ResearchGate. [Link]

  • Multifunctional Heterogeneous Catalysts for the Selective Conversion of Glycerol into Methyl Lactate. (n.d.). PMC - NIH. [Link]

  • Nonanoic Acid Esterification with 2-Ethylhexanol: From Batch To Continuous Operation. (2025). ResearchGate. [Link]

  • Recent Trends in the Synthesis of Monomers for Furanoate Polyesters and Their Nanocomposites' Fabrication as a Sustainable Packaging Material. (2024). MDPI. [Link]

  • CN101792379B - Method for preparing 2-nonanone. (n.d.).
  • RIFM fragrance ingredient safety assessment, 2-methylbutyl 3-methylbutanoate, CAS Registry Number 2445-77-4. (2022). Food and Chemical Toxicology. [Link]

  • A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant QS-21 with High Purity and Yield. (2021). PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Methylbutyl Nonanoate Synthesis

Introduction: The Challenge of Sterics & Equilibrium Welcome to the technical support hub for 2-Methylbutyl nonanoate (CAS: 69205-08-9). This ester, formed from nonanoic acid (pelargonic acid) and 2-methyl-1-butanol , pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Sterics & Equilibrium

Welcome to the technical support hub for 2-Methylbutyl nonanoate (CAS: 69205-08-9). This ester, formed from nonanoic acid (pelargonic acid) and 2-methyl-1-butanol , presents specific synthetic challenges:

  • Equilibrium Limitation: Like all Fischer esterifications, the reaction is reversible.[1][2] Water accumulation halts conversion.

  • Steric Hindrance: The branching at the C-2 position of the alcohol (beta-branching) slightly retards nucleophilic attack compared to linear n-butanol, requiring longer reaction times or higher temperatures.

  • Purification Difficulty: Nonanoic acid is a fatty acid; upon neutralization, it forms soaps (sodium nonanoate) that cause severe emulsions during aqueous work-up.

This guide provides two validated routes—Chemical (Fischer) and Enzymatic (Green) —with specific troubleshooting modules for yield and purity.

Quick Reference: Reaction Scheme

ReactionScheme Reactants Nonanoic Acid + 2-Methyl-1-butanol Catalyst Catalyst Choice Reactants->Catalyst Heat Inter Tetrahedral Intermediate Catalyst->Inter Activation Products 2-Methylbutyl nonanoate + Water Inter->Products -H2O (Critical Step) Products->Reactants Reversible (If wet)

Figure 1: General reaction pathway. Note the reversibility (red arrow) which is the primary cause of yield loss.

Module 1: Chemical Synthesis (Fischer Esterification)

Best for: Scale-up, lower cost, robust substrates. Primary Challenge: Water removal and "Soap" formation during work-up.

Protocol Optimization

To break the equilibrium, we utilize azeotropic distillation . Simple reflux is insufficient.

ParameterRecommendationRationale
Stoichiometry 1.2 : 1 (Alcohol : Acid)2-Methylbutanol (BP ~128°C) is easier to remove by vacuum distillation than Nonanoic acid (BP ~254°C). Use the alcohol in excess.[2][3][4]
Catalyst p-Toluenesulfonic acid (p-TsOH) (0.5 - 1.0 mol%)Less charring than H₂SO₄; soluble in organic solvents.
Solvent Toluene (or Cyclohexane)Forms a ternary azeotrope with water and alcohol, carrying water out of the reaction.
Apparatus Dean-Stark Trap Essential for continuous physical removal of water.
Troubleshooting Guide: "My Yield is Stuck at 60%"

Issue: The reaction reaches equilibrium and stops despite heating. Root Cause: Water is not being removed effectively, or the catalyst is deactivated.

Step-by-Step Diagnosis:

  • Check the Dean-Stark Trap: Is water actually collecting?

    • Yes: Continue reflux until water volume matches theoretical yield (approx 1.8 mL per 0.1 mol scale).

    • No: Your reflux rate is too slow, or the path is insulated. Wrap the riser tube in foil/glass wool to ensure vapor reaches the condenser.

  • Check Phase Separation:

    • If the distillate in the trap is cloudy but not separating, the alcohol content in the vapor might be too high (acting as a co-solvent). Add 10% more toluene to the flask to adjust the azeotrope composition.

Critical Work-up Warning: The "Soap" Emulsion

When washing the reaction mixture to remove unreacted nonanoic acid, adding NaOH or NaHCO₃ creates Sodium Nonanoate (a powerful surfactant). This leads to an intractable emulsion.

The Fix:

  • Do NOT use strong base (NaOH) for the first wash.

  • Wash 1: Water (removes p-TsOH).

  • Wash 2: Saturated NaCl (Brine) mixed with a small amount of NaHCO₃. The high ionic strength prevents emulsion formation.

  • Wash 3: If an emulsion forms, add a small amount of Methanol or filter through a pad of Celite to break it.

Module 2: Enzymatic Synthesis (Biocatalysis)

Best for: High purity, fragrance/flavor applications, "Green" labeling. Primary Challenge: Reaction rate (slow) and enzyme cost.

Protocol: Solvent-Free System

Lipase B from Candida antarctica (immobilized as Novozym 435 ) is highly effective for esterifying branched alcohols.

ParameterRecommendationRationale
Catalyst Novozym 435 (1-2% w/w)High thermal stability; tolerates the steric bulk of 2-methylbutanol.
Temp 50°C - 60°C Optimal activity window. >70°C denatures the enzyme over time.
Water Removal Molecular Sieves (4Å) Place activated sieves directly in the reaction flask or in a headspace loop.
Agitation Overhead Stirrer Magnetic stir bars can grind the immobilized beads into dust, clogging filters and losing activity.
Troubleshooting Guide: Low Conversion

EnzymaticTroubleshoot Problem Problem: Low Conversion (<50%) CheckWater Check Water Activity (aw) Problem->CheckWater Decision1 Is the system completely dry? CheckWater->Decision1 TooDry Enzyme is rigid/inactive. Add 0.1% water to start. Decision1->TooDry Yes TooWet Hydrolysis dominates. Add fresh Molecular Sieves. Decision1->TooWet No CheckAlc Check Alcohol Conc. Decision1->CheckAlc aw is optimal Inhibition Alcohol Inhibition detected. Feed alcohol in steps (Fed-batch). CheckAlc->Inhibition

Figure 2: Troubleshooting logic for enzymatic failure modes.

Key Insight: Enzymes need a monolayer of water to function. If you dry the reagents too aggressively (e.g., storing them over sieves for weeks) before adding the enzyme, the reaction will not start.

Module 3: Purification & Isolation

Regardless of the synthesis method, you must separate the ester (BP High) from the starting materials.

Physical Properties:

  • 2-Methyl-1-butanol: BP 128°C

  • Nonanoic Acid: BP 254°C

  • 2-Methylbutyl nonanoate: BP ~260-270°C (Predicted at atm). Decomposes before boiling at atm.

Vacuum Distillation Protocol

Do not attempt atmospheric distillation for the final product.

  • Strip Solvent: Use a Rotary Evaporator to remove Toluene/Heptane.

  • Fraction 1 (The Alcohol): Under vacuum (e.g., 10 mbar), heat to ~40-50°C. The excess 2-methylbutanol will distill off.

  • Fraction 2 (The Product): Increase vacuum to <1 mbar (high vacuum). The ester should distill between 110°C - 130°C (depending on exact vacuum).

  • Residue: Unreacted Nonanoic acid and heavy byproducts will remain in the pot.

Frequently Asked Questions (FAQs)

Q: Can I use sulfuric acid instead of p-TsOH? A: Yes, but H₂SO₄ is a strong oxidant. At the temperatures required to reflux toluene (110°C), it may char the branched alcohol, turning the product yellow/brown. p-TsOH is milder and cleaner.

Q: Why does my product smell like "dirty socks"? A: This is the smell of unreacted Nonanoic acid (fatty/waxy/rancid) or 2-methylbutanol (fusel oil). It indicates incomplete purification. A bicarbonate wash followed by high-vacuum distillation is required.

Q: Can I reuse the Novozym 435 beads? A: Yes, typically 5-10 times. Wash them with acetone, then dry them under vacuum. If conversion drops, the protein may have leached or the pores are clogged with heavy byproducts.

References

  • Fischer Esterification Mechanism & Optimiz

    • Source: Master Organic Chemistry. "Fischer Esterification."[1][3][4][5]

    • URL:[Link]

  • Enzym

    • Source: National Institutes of Health (PMC).
    • URL:[Link]

  • Azeotropic Distillation Data (Toluene/W

    • Source: NIST Chemistry WebBook.
    • URL:[Link]

  • Physical Properties of 2-Methylbutyl Esters

    • Source: PubChem.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Methylbutyl nonanoate

Welcome to the dedicated technical support center for the synthesis of 2-Methylbutyl nonanoate. This resource is designed for researchers, scientists, and professionals in drug development and chemical synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 2-Methylbutyl nonanoate. This resource is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, we address common challenges and provide in-depth, field-proven troubleshooting guidance to help you navigate the intricacies of this esterification process, with a focus on mitigating unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-Methylbutyl nonanoate, and what are the primary challenges?

The most prevalent and industrially significant method for synthesizing 2-Methylbutyl nonanoate is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of 2-methylbutanol with nonanoic acid. While seemingly straightforward, the primary challenges lie in achieving high conversion rates while minimizing the formation of byproducts that can complicate purification and reduce overall yield. The equilibrium nature of the reaction necessitates strategic choices to drive the formation of the desired ester.

Q2: I am observing a lower than expected yield. What are the likely causes?

A lower than expected yield in the synthesis of 2-Methylbutyl nonanoate can often be attributed to an incomplete reaction due to the equilibrium of the Fischer esterification. To favor the product, the equilibrium must be shifted to the right. This is typically achieved by removing water as it is formed, for example, through azeotropic distillation using a Dean-Stark apparatus. Additionally, using an excess of one reactant, usually the less expensive one, can also drive the reaction forward.

Another potential cause for low yield is the presence of impurities in the starting materials. Water in the 2-methylbutanol or nonanoic acid can inhibit the reaction. It is crucial to use anhydrous reactants and solvents to maximize the yield.

Q3: My final product has a distinct, unpleasant odor, different from the expected fruity scent of 2-Methylbutyl nonanoate. What could be the cause?

An off-odor in the final product often indicates the presence of unreacted starting materials or byproducts from side reactions. Unreacted nonanoic acid, for instance, has a distinctly unpleasant, rancid odor. Inadequate purification is the most common reason for this. Ensure that your purification process, whether it be distillation or chromatography, is effectively separating the ester from the starting materials.

Side reactions can also produce odorous byproducts. For example, at high temperatures, dehydration of 2-methylbutanol can lead to the formation of alkenes, which may have characteristic smells.

Troubleshooting Guide: Side Reactions

Issue 1: Formation of Symmetric Ether (bis(2-methylbutyl) ether)

Symptoms:

  • An additional peak observed in Gas Chromatography (GC) analysis with a retention time different from the starting materials and the desired ester.

  • Lower than expected consumption of 2-methylbutanol compared to nonanoic acid.

Root Cause Analysis: The formation of bis(2-methylbutyl) ether is a common side reaction in acid-catalyzed reactions of alcohols, particularly at elevated temperatures. The reaction proceeds via the protonation of one molecule of 2-methylbutanol by the acid catalyst, followed by nucleophilic attack by a second molecule of the alcohol, eliminating water.

Mitigation Strategies:

  • Temperature Control: Maintain the reaction temperature at the lowest possible point that still allows for a reasonable reaction rate. High temperatures favor the dehydration reaction leading to ether formation.

  • Catalyst Choice and Concentration: Use the minimum effective concentration of the acid catalyst. While a strong acid like sulfuric acid is a common catalyst, a milder catalyst such as p-toluenesulfonic acid can sometimes reduce the extent of side reactions.

  • Reactant Stoichiometry: Using a slight excess of the carboxylic acid (nonanoic acid) can help to favor the esterification reaction over the self-condensation of the alcohol.

Issue 2: Dehydration of 2-Methylbutanol to form Alkenes

Symptoms:

  • Presence of low-boiling point impurities detected by GC.

  • Potential for charring or darkening of the reaction mixture at high temperatures.

Root Cause Analysis: In the presence of a strong acid catalyst and heat, alcohols can undergo dehydration to form alkenes. 2-methylbutanol can dehydrate to form 2-methyl-1-butene and 2-methyl-2-butene. This side reaction is more prevalent at higher temperatures.

Mitigation Strategies:

  • Strict Temperature Monitoring: Avoid excessive heating of the reaction mixture. The optimal temperature will depend on the specific catalyst and reaction setup, but it is crucial to maintain it within a controlled range.

  • Choice of Catalyst: While strong protic acids are effective for esterification, they also efficiently catalyze dehydration. The use of solid acid catalysts, such as acidic resins (e.g., Amberlyst-15), can sometimes offer better selectivity and reduce the formation of dehydration byproducts. These catalysts can also be easily removed from the reaction mixture by filtration.

Issue 3: Anhydride Formation from Nonanoic Acid

Symptoms:

  • A higher molecular weight peak may be observed in GC-MS analysis.

  • Potential for a decrease in the concentration of nonanoic acid that does not correspond to ester formation.

Root Cause Analysis: Carboxylic acids can undergo self-condensation at high temperatures to form carboxylic anhydrides, with the elimination of a molecule of water. While less common than alcohol-related side reactions under typical Fischer esterification conditions, it can occur if the reaction is heated for prolonged periods at very high temperatures without efficient water removal.

Mitigation Strategies:

  • Effective Water Removal: The use of a Dean-Stark trap or another method for continuous water removal is critical. This not only drives the esterification equilibrium but also minimizes the potential for side reactions that are also driven by the removal of water.

  • Reaction Time: Avoid unnecessarily long reaction times, especially at elevated temperatures. Monitor the reaction progress by a suitable method (e.g., TLC or GC) and stop the reaction once it has reached completion.

Visualizing the Reaction and Side Reactions

To better understand the chemical transformations occurring during the synthesis of 2-Methylbutyl nonanoate, the following diagrams illustrate the main reaction pathway and the key side reactions.

Fischer_Esterification cluster_main Main Reaction: Fischer Esterification 2-Methylbutanol 2-Methylbutanol 2-Methylbutyl nonanoate 2-Methylbutyl nonanoate 2-Methylbutanol->2-Methylbutyl nonanoate + Nonanoic Acid (H+ catalyst) Nonanoic Acid Nonanoic Acid Nonanoic Acid->2-Methylbutyl nonanoate Water Water 2-Methylbutyl nonanoate->Water + H2O

Caption: The main Fischer esterification reaction pathway.

Side_Reactions cluster_ether Side Reaction 1: Ether Formation cluster_dehydration Side Reaction 2: Dehydration 2-Methylbutanol_1 2-Methylbutanol bis(2-methylbutyl) ether bis(2-methylbutyl) ether 2-Methylbutanol_1->bis(2-methylbutyl) ether + H+ 2-Methylbutanol_2 2-Methylbutanol 2-Methylbutanol_2->bis(2-methylbutyl) ether Water_ether H2O bis(2-methylbutyl) ether->Water_ether 2-Methylbutanol_3 2-Methylbutanol Alkenes 2-Methyl-1-butene & 2-Methyl-2-butene 2-Methylbutanol_3->Alkenes - H2O (H+, Heat) Water_dehydration H2O Alkenes->Water_dehydration

Caption: Common side reactions in the synthesis.

Experimental Protocols

Protocol 1: Minimizing Side Reactions through Optimized Fischer Esterification

This protocol provides a step-by-step methodology for the synthesis of 2-Methylbutyl nonanoate, incorporating best practices to minimize the side reactions discussed above.

Materials:

  • 2-Methylbutanol (anhydrous)

  • Nonanoic acid (high purity)

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene (for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a condenser.

  • Charging the Reactor: To the round-bottom flask, add nonanoic acid (1.0 eq), 2-methylbutanol (1.2 eq), p-toluenesulfonic acid (0.02 eq), and toluene (enough to fill the Dean-Stark trap).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted nonanoic acid.

    • Wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the toluene by rotary evaporation. The crude product can then be purified by fractional distillation under reduced pressure to obtain pure 2-Methylbutyl nonanoate.

Data Summary Table:

ParameterRecommended ValueRationale
Reactant Ratio (Alcohol:Acid) 1.2 : 1An excess of the alcohol helps to drive the equilibrium towards the product.
Catalyst Loading (mol%) 1-2%Sufficient to catalyze the reaction without promoting excessive side reactions.
Temperature Reflux of Toluene (~111°C)Allows for efficient azeotropic removal of water while avoiding excessively high temperatures that favor side reactions.
Water Removal Dean-Stark ApparatusCrucial for shifting the equilibrium and preventing hydrolysis of the product.

References

  • Esterification of fatty acids using acid-activated clays. Journal of the American Oil Chemists' Society. [Link]

Troubleshooting

Optimizing GC-MS parameters for 2-Methylbutyl nonanoate detection

An exceptional GC-MS analysis is not merely the product of a sophisticated instrument, but the culmination of a well-optimized method. This guide serves as a technical support center for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

An exceptional GC-MS analysis is not merely the product of a sophisticated instrument, but the culmination of a well-optimized method. This guide serves as a technical support center for researchers, scientists, and drug development professionals aiming to perfect the detection of 2-Methylbutyl nonanoate. As a Senior Application Scientist, my goal is to provide not just steps, but the underlying scientific rationale to empower you to troubleshoot and optimize with confidence.

Frequently Asked Questions (FAQs): Building a Robust Method

This section addresses foundational questions for setting up a reliable GC-MS method for 2-Methylbutyl nonanoate analysis.

Q1: What are the key chemical properties of 2-Methylbutyl nonanoate that influence GC-MS parameter selection?

A1: Understanding the analyte is the first step. 2-Methylbutyl nonanoate (C₁₄H₂₈O₂) is a fatty acid ester with a molecular weight of 228.37 g/mol [1]. Its ester structure and relatively non-polar nature make it well-suited for gas chromatography. It is a volatile compound, which is a prerequisite for GC analysis[2]. Its boiling point and thermal stability will directly influence the chosen temperatures for the injector, oven program, and transfer line. The goal is to ensure complete and rapid vaporization without thermal degradation[3].

Q2: I am developing a new method. What is a good starting point for my GC-MS parameters?

A2: A universal starting method provides a solid foundation from which to optimize. The table below outlines a conservative yet effective set of initial parameters for detecting 2-Methylbutyl nonanoate. Each parameter is selected to balance efficiency, sensitivity, and peak integrity.

Table 1: Recommended Starting GC-MS Parameters for 2-Methylbutyl nonanoate

ParameterRecommended ValueRationale
GC System
Column30 m x 0.25 mm ID, 0.25 µm film thicknessA 0.25 mm ID column offers a good balance between analytical efficiency and sample capacity.
Stationary Phase5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms)A low-to-mid polarity phase is versatile and provides good selectivity for a wide range of compounds, including esters[4].
Carrier GasHelium (99.999% purity)Inert and provides good efficiency.
Flow Rate1.0 - 1.2 mL/min (Constant Flow Mode)Ensures optimal and consistent linear velocity for good separation.
Inlet
ModeSplitlessTo maximize the transfer of analyte to the column, which is critical for trace-level detection[5][6][7].
Temperature250 °CEnsures rapid and complete vaporization of the analyte without causing thermal breakdown[8].
Splitless Hold Time0.75 - 1.0 minAllows sufficient time for the vaporized sample to be transferred from the liner to the column[9].
Oven Program
Initial Temperature60 °CA low initial temperature helps focus the analyte band at the head of the column, leading to sharper peaks[10].
Initial Hold Time2 minEnsures thermal equilibrium before the temperature ramp begins.
Ramp Rate10 °C/minA moderate ramp rate is a good starting point to separate the analyte from matrix components[11].
Final Temperature280 °CSufficiently high to elute the analyte and any higher-boiling compounds from the column.
Final Hold Time5 minEnsures the column is cleaned of any residual matrix components before the next injection ("baking out")[11].
MS System
Transfer Line Temp.280 °CPrevents condensation of the analyte as it travels from the GC to the MS, which would cause peak tailing[10].
Ion Source Temp.230 °C (EI Source)A standard temperature for electron ionization that promotes fragmentation while minimizing thermal degradation[10][12].
Ionization Energy70 eVThe standard energy for creating reproducible fragmentation patterns and for library matching[13].
Mass Scan Rangem/z 40 - 350Covers the molecular ion (m/z 228) and all significant fragment ions.

Q3: How do I select the optimal GC column?

A3: Column selection hinges on four factors: stationary phase, internal diameter (ID), film thickness, and length.

  • Stationary Phase: The principle of "like dissolves like" is a good guide. Since 2-Methylbutyl nonanoate is a relatively non-polar ester, a non-polar 5% phenyl-substituted polysiloxane phase is an excellent and robust choice. For confirmation, a column with different selectivity, such as a mid-polarity phase (e.g., 50% phenyl), can be used[4].

  • Internal Diameter (ID): A 0.25 mm ID is the most common choice as it provides a good compromise between separation efficiency (narrower peaks) and sample loading capacity[4].

  • Film Thickness: A standard film thickness of 0.25 µm is suitable. Thicker films increase retention and are best for highly volatile compounds, while thinner films are used for high-boiling point analytes[14].

  • Length: A 30 m column is a standard length that provides the necessary theoretical plates for most applications.

Q4: Should I use a split or splitless injection?

A4: The choice depends entirely on the concentration of 2-Methylbutyl nonanoate in your sample[5][15].

  • Splitless Injection: This is the preferred technique for trace analysis (low ppm or ppb levels). The split vent is closed during injection, directing nearly the entire vaporized sample onto the column, which maximizes sensitivity[6][7].

  • Split Injection: If your analyte concentration is high, a split injection is necessary to avoid overloading the column, which would result in broad, fronting peaks[16]. A split ratio of 50:1 to 100:1 is a common starting point, meaning only a fraction of the sample enters the column[15].

Troubleshooting Guide: From Problem to Solution

Even with a well-designed method, issues can arise. This guide provides a systematic approach to diagnosing and resolving common problems.

Caption: High-level workflow of the GC-MS analysis process.

Issue 1: Poor Peak Shape

Q: My chromatogram shows significant peak tailing for 2-Methylbutyl nonanoate. What are the potential causes and how can I fix it?

A: Peak tailing is often caused by unwanted interactions between the analyte and the system.

  • Cause 1: Active Sites: Exposed silanol groups in the injector liner or the front of the column can interact with your analyte.

    • Solution: Use a fresh, deactivated injector liner. If the problem persists, trim 10-20 cm from the front of the GC column to remove accumulated non-volatile residues and active sites[10][16].

  • Cause 2: Insufficient Temperature: If the injector, transfer line, or oven temperature is too low, the analyte can move slowly or partially condense, causing tailing.

    • Solution: Ensure the injector and transfer line temperatures are sufficiently high (e.g., 250 °C and 280 °C, respectively). Check that your oven program reaches a temperature well above the analyte's elution temperature[10].

  • Cause 3: Column Contamination: Non-volatile matrix components can build up on the column, creating active sites.

    • Solution: Perform a column bake-out at the maximum isothermal temperature for 30-60 minutes. If this fails, trimming the column is the next step[16].

Q: I am observing peak fronting. What is the likely cause?

A: Peak fronting is almost always a result of column overloading[16]. The amount of analyte introduced onto the column is saturating the stationary phase.

  • Solution 1: Dilute the Sample: The simplest solution is to dilute your sample and re-inject.

  • Solution 2: Increase the Split Ratio: If you are using a split injection, increase the split ratio (e.g., from 50:1 to 100:1) to reduce the amount of sample entering the column. If using splitless, you may need to switch to a split injection if the concentration is too high for the column's capacity[17].

Caption: Troubleshooting decision tree for poor peak shape.

Issue 2: Low Sensitivity or No Peak

Q: I'm not detecting my analyte, or the signal-to-noise ratio is very low. How can I increase sensitivity?

A: This issue can stem from the sample introduction, the GC separation, or the MS detector.

  • Solution 1: Verify Injection Mode: For trace analysis, ensure you are using splitless injection to maximize the amount of analyte reaching the detector[5][9].

  • Solution 2: Check for Leaks: A leak in the system, especially at the inlet septum, will cause sample loss. Perform an inlet leak check according to your instrument's procedure and replace the septum if necessary[17].

  • Solution 3: Clean the MS Ion Source: Over time, the ion source can become contaminated, leading to a significant drop in sensitivity. Follow the manufacturer's protocol for cleaning the ion source components[17].

  • Solution 4: Use Selected Ion Monitoring (SIM): Instead of scanning a full mass range, SIM mode monitors only a few characteristic ions of your analyte. This increases the dwell time on each ion, dramatically boosting sensitivity. For 2-Methylbutyl nonanoate (m/z 228), characteristic ions would likely include the acylium ion (m/z 157, [M-C₅H₁₁O]⁺) and fragments from the alkyl chain and ester group.

Issue 3: Inconsistent Retention Times

Q: The retention time for my analyte is shifting between injections. What could be the cause?

A: Stable retention times are critical for reliable identification. Drifting retention times usually point to issues with flow or temperature control.

  • Cause 1: Fluctuating Carrier Gas Flow: Ensure your gas supply is stable and the pressure is correctly regulated. Check for leaks in the gas lines or at the column connections[17].

  • Cause 2: Inconsistent Oven Temperature: The GC oven must reproduce the temperature program precisely for every run. Allow for a sufficient oven equilibration or "ready" time before each injection[17].

  • Cause 3: Column Changes: As a column ages or becomes contaminated, retention times can shift. If the shift is gradual over many injections, it may be time to trim or replace the column.

Detailed Experimental Protocols

Protocol 1: Systematic Optimization of the Oven Temperature Program

A generic temperature program is a starting point. To optimize resolution and analysis time, a systematic approach is required.

  • Initial Scouting Run: Perform an injection using a fast ramp rate (e.g., 20 °C/min) with a starting temperature of 50 °C and a final temperature of 300 °C. This will quickly show the approximate elution temperature of 2-Methylbutyl nonanoate.

  • Set the Initial Temperature: The initial oven temperature should be set approximately 20-30 °C below the boiling point of your injection solvent (for splitless injection) to facilitate solvent trapping and peak focusing[11][18]. For example, if using hexane (boiling point ~69 °C), an initial temperature of 40-50 °C is appropriate.

  • Optimize the Ramp Rate: The ramp rate controls the separation.

    • If your analyte is co-eluting with another peak, decrease the ramp rate (e.g., from 10 °C/min to 5 °C/min) to improve resolution[10].

    • If the peak is well-resolved and you want to shorten the run time, you can cautiously increase the ramp rate.

  • Set the Final Temperature and Hold Time: The final temperature should be held for several minutes to ensure that all high-boiling matrix components are eluted from the column, preventing "ghost peaks" in subsequent runs[11][19].

Protocol 2: Confirming Analyte Identity with Mass Spectrometry
  • Acquire a Full Scan Spectrum: First, confirm the presence of the analyte by acquiring data in full scan mode. The resulting spectrum should show a molecular ion (or M+1) and a fragmentation pattern consistent with 2-Methylbutyl nonanoate.

  • Identify Key Fragment Ions: The mass spectrum of an ester like 2-Methylbutyl nonanoate will have characteristic fragments. The most common fragmentation pathways include:

    • Loss of the alkoxy group (-OC₅H₁₁) to form the acylium ion: m/z 157.

    • Fragments from the 2-methylbutyl group: m/z 71 (C₅H₁₁⁺), m/z 43 (C₃H₇⁺).

    • McLafferty rearrangement can also occur, though it may be less prominent.

  • Develop a SIM Method (for high sensitivity): Once you have confirmed the key ions from the full scan data, create a SIM method.

    • Select 2-3 of the most abundant and specific ions. A good choice would be the acylium ion (m/z 157) as the primary quantitation ion and another significant fragment (e.g., m/z 71) as a qualifier ion.

    • Monitoring a qualifier ion in addition to the quantitation ion provides a higher degree of confidence in peak identification.

References

  • Restek Corporation. (2020, April 20). Split vs Splitless Injection. Restek Resource Hub. [Link]

  • Separation Science. (2024, January 29). Navigating Split and Splitless Injections with Crowdsourced Insights. [Link]

  • Phenomenex. (2025, April 8). Split vs. Splitless Injection in Gas Chromatography (GC). [Link]

  • LCGC International. (2022, April 15). Split, Splitless, and Beyond—Getting the Most From Your Inlet. [Link]

  • Restek Corporation. (2021, January 12). Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils. [Link]

  • Blogs - News. (2025, May 22). Overview Of GC-MS Injection Techniques. [Link]

  • Restek Corporation. Optimizing GC-MS Analysis of 3-MCPD and Glycidyl Esters. [Link]

  • Phenomenex. (2025, July 24). Guide to Choosing a GC Column. [Link]

  • ResearchGate. (2022, September). Optimization of a GC-MS Injection-Port Derivatization Methodology to Enhance Metabolomics Analysis Throughput in Biological Samples. [Link]

  • MtoZ Biolabs. What Is the Maximum Temperature That Can Be Set for the Injection Port in Gas Chromatography-Tandem Mass Spectrometry. [Link]

  • Labcompare.com. (2021, October 22). Buyer's Guide: Choosing the Best GC Columns. [Link]

  • Indian Journal of Pharmaceutical Sciences. Optimized Gas Chromatography-Mass Spectrometric Method to Profile Esterified Fatty Acids in Fish Roe and Fish Oil. [Link]

  • PubMed. (2022, November 4). Optimization of a GC-MS Injection-Port Derivatization Methodology to Enhance Metabolomics Analysis Throughput in Biological Samples. [Link]

  • YouTube. (2023, September 12). GC MS Techniques for Troubleshooting Off Flavor, Off Odor, and Flavor Scalping in Foods, Beverages. [Link]

  • Separation Science. (2023, December 8). Get your GC-MS troubleshooting guide now!. [Link]

  • LCGC International. (2020, November 12). GC Temperature Programming—10 Things You Absolutely Need to Know. [Link]

  • Shimadzu UK. Gas Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

  • Scent.vn. Nonanoic acid, 2-methylbutyl ester (CAS 69205-08-9). [Link]

  • LCGC International. (2023, December 5). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. [Link]

  • Frontiers. (2022, September 23). Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes. [Link]

  • Phenomenex. (2025, June 17). GC Injection Techniques for Accurate Chromatography. [Link]

  • Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. [Link]

  • ALWSCI. (2023, February 3). What Is Temperature Programming in Gas Chromatography?. [Link]

  • JCANO | INGENIERIA. GC Column Selection Guide. [Link]

  • Agilent. GC Method Development. [Link]

  • YouTube. (2023, May 2). Part 1 GC MS Techniques for Troubleshooting Off Flavor, Off Odor & Flavor Scalping Foods & Beverages. [Link]

  • SCIEX. (2023, January 17). Troubleshooting Common LC Issues on SCIEX Triple Quad™ and QTRAP® Systems. [Link]

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 112255, 2-Methylbutyl nonanoate. [Link]

  • Agilent. (2019, March 12). LC-QTOF Troubleshooting Guide Standard Operating Procedure. [Link]

  • Drawell. (2023, June 30). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]

  • YouTube. (2023, August 29). Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). [Link]

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 39742, Butyl nonanoate. [Link]

  • Doc Brown's Advanced Organic Chemistry. (2025, November 3). mass spectrum of 2-methylbutane fragmentation pattern. [Link]

  • NIST. Butanoic acid, 2-methyl-, 2-methylbutyl ester. [Link]

  • PMC. (2020, September 1). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. [Link]

  • ResearchGate. (2013, February 16). How to identify and choose ion to monitor using SIM mode in GCMS?. [Link]

Sources

Optimization

Technical Support Hub: 2-Methylbutyl Nonanoate Stability &amp; Storage

Senior Application Scientist Desk Executive Summary & Chemical Vulnerability Profile 2-Methylbutyl nonanoate (CAS: 69205-08-9) is a fatty ester valued for its specific fruity-waxy organoleptic profile. While generally st...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk

Executive Summary & Chemical Vulnerability Profile

2-Methylbutyl nonanoate (CAS: 69205-08-9) is a fatty ester valued for its specific fruity-waxy organoleptic profile. While generally stable, it possesses two specific molecular vulnerabilities that researchers must manage during storage:

  • The Ester Linkage (Hydrolysis Risk): The carbonyl carbon is susceptible to nucleophilic attack by water (moisture), leading to cleavage.[1]

  • The Tertiary Carbon (Oxidation Risk): The branching at the 2-methyl position creates a tertiary carbon center. Tertiary C-H bonds have lower bond dissociation energy (~96 kcal/mol) compared to secondary or primary bonds, making this specific site a "hotspot" for radical autoxidation if exposed to UV light or peroxides.

Degradation Mechanisms (The "Why")

To prevent degradation, you must understand the enemy. The following diagram illustrates the two primary breakdown pathways you are fighting against.

DegradationPathways MBN 2-Methylbutyl Nonanoate (Intact Molecule) Hydrolysis Hydrolysis Reaction (Cleavage of Ester Bond) MBN->Hydrolysis Oxidation Autoxidation (Radical Attack at 2-Methyl pos.) MBN->Oxidation Moisture Moisture (H2O) + Acid/Base Trace Moisture->Hydrolysis Oxygen Oxygen (O2) + UV Light Oxygen->Oxidation Nonanoic Nonanoic Acid (Rancid/Fatty Odor) Hydrolysis->Nonanoic Yields Alcohol 2-Methylbutanol (Fusel/Alcoholic Odor) Hydrolysis->Alcohol Yields Peroxides Hydroperoxides & Aldehydes Oxidation->Peroxides Chain Reaction

Figure 1: Mechanistic pathways for 2-Methylbutyl nonanoate degradation. Note that hydrolysis yields Nonanoic acid, which dramatically alters the olfactory profile.

Troubleshooting Guide

Use this matrix to diagnose issues with your current stock.

SymptomProbable CauseThe "Litmus Test"Corrective Action
"Cheesy" or "Fatty" Odor Hydrolysis. The ester bond has cleaved, releasing Nonanoic acid (Pelargonic acid), which has a distinct cheese/fatty smell.pH/Acid Value Check. Dissolve 1g in neutral ethanol and check with moist pH paper. pH < 5 indicates free acid.Irreversible. The sample is compromised. Distillation may recover it, but disposal is recommended for analytical standards.
Haze or Cloudiness Moisture Uptake. Water is insoluble in the ester. Haze indicates saturation (>0.1% water).Karl Fischer Titration. If unavailable, add anhydrous Na2SO4. If it clumps, water is present.Desiccation. Dry over activated molecular sieves (3Å or 4Å) and filter. Flush with Argon.
Yellowing Oxidation. Formation of conjugated diketones or polymerization byproducts from radical attack.Peroxide Value Test. Commercial strips or iodometric titration.Discard. Peroxides are reaction initiators and will ruin downstream chemistry.
Volume Loss Evaporation. The molecule is volatile (Flavor/Fragrance ingredient).Headspace GC. Compare peak area to an internal standard (e.g., Dodecane).Seal Check. Replace caps with Teflon-lined phenolic caps. Use Parafilm.

Storage Protocols (The "How")

Protocol A: The "Golden Standard" Storage System

For analytical standards and long-term banking (>6 months).

  • Container: Amber Borosilicate Glass (Type I).

    • Why: Amber blocks UV light (preventing radical initiation). Glass prevents plasticizer leaching (phthalates) which often occurs if esters are stored in plastic.

  • Headspace Management: Argon Overlay.

    • Why: Argon is heavier than air and forms a "blanket" over the liquid surface. Nitrogen is acceptable but less effective than Argon for long-term static storage.

  • Seal: Teflon (PTFE) lined screw cap + Parafilm M® wrap.

    • Why: Polyethylene (PE) liners can swell and degrade in contact with esters. PTFE is inert.

  • Environment: 4°C (Refrigerated).

    • Why: Arrhenius equation dictates that reaction rates (hydrolysis/oxidation) roughly double for every 10°C increase. 4°C slows degradation by ~4x compared to room temp.

Protocol B: Handling "In-Use" Aliquots

For active experiments.

  • Do not return unused aliquots to the master bottle.

  • Equilibration: Allow the bottle to reach room temperature before opening.

    • Reasoning: Opening a cold bottle in a humid lab causes immediate condensation of atmospheric moisture into the ester, accelerating hydrolysis.

Experimental Validation Protocols

If you suspect degradation, do not guess. Validate using these self-checking methods.

SOP-01: Acid Value (AV) Determination (Micro-Titration)

Purpose: Quantifies Hydrolysis. Measures free Nonanoic Acid.

Reagents:

  • 0.1 N KOH in Ethanol (Standardized).

  • Phenolphthalein Indicator (1% in EtOH).[2]

  • Solvent Mix: Ethanol:Diethyl Ether (1:1, Neutralized).

Procedure:

  • Neutralize Solvent: Take 20 mL Solvent Mix, add 2 drops Phenolphthalein. Add 0.1 N KOH dropwise until a faint pink color persists for 30 seconds. (This creates a "Zero" baseline).

  • Weigh Sample: Add exactly 2.0 g of 2-Methylbutyl nonanoate to the neutralized solvent.

  • Titrate: Titrate with 0.1 N KOH (

    
    ) until the pink color returns and persists for 30 seconds.
    
  • Calculate:

    
    [3]
    

Pass/Fail Criteria:

  • Pass: AV < 1.0 (Fresh commercial standard usually < 0.5).

  • Fail: AV > 2.0 (Significant hydrolysis occurred).

SOP-02: Rapid Purity Check via GC-FID

Purpose: Separates the Ester (Peak A) from the Alcohol breakdown product (Peak B).

  • Column: DB-Wax or HP-Innowax (Polar columns separate the polar alcohol from the non-polar ester best).

  • Inlet: 250°C, Split 50:1.

  • Oven: 60°C (2 min)

    
     10°C/min 
    
    
    
    240°C.
  • Interpretation:

    • 2-Methylbutanol: Elutes early (approx 3-5 min).

    • Nonanoic Acid:[4][5] Elutes late with significant tailing (unless derivatized).

    • 2-Methylbutyl nonanoate:[4][5][6][7] Main peak.

Frequently Asked Questions (FAQs)

Q1: Can I store this compound in HDPE or PP plastic bottles? A: No. Esters are excellent solvents for many plastics. Over time, 2-Methylbutyl nonanoate can migrate into the plastic matrix (causing volume loss) or extract plasticizers (contaminating your sample). Always use glass or aluminum.

Q2: I left the bottle uncapped overnight. Is it ruined? A: Likely not "ruined," but it is compromised. The "fruity" top notes may have evaporated, and it has likely absorbed moisture. Action: Dry with molecular sieves and purge with Nitrogen before resealing. Re-verify purity if used for quantitative work.

Q3: Why does the SDS say "Keep away from ignition sources" if the flash point is 140°F? A: 140°F (60°C) is the boundary between "Flammable" and "Combustible." While it won't explode at room temperature, a spill near a hot plate or oven can easily reach flash point. Treat it as a Flammable Liquid Class IIIA.

Q4: My sample has frozen solid in the fridge. Is this normal? A: Yes. While the exact freezing point is low, impurities or supercooling can cause solidification or "slushing." Action: Thaw gently at room temperature. Do not heat. Invert gently to mix, as phase separation of degradation products might have occurred during freezing.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 112255, Nonanoic acid, 2-methylbutyl ester. Retrieved from [Link]

  • O'Neil, M.J. (Ed.). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. 15th Edition.[8] Royal Society of Chemistry. (General reference for Ester Hydrolysis constants).

  • American Oil Chemists' Society (AOCS). Official Method Cd 3d-63: Acid Value of Fats and Oils.[9] (Basis for SOP-01).

  • Synerzine. Safety Data Sheet: 2-Methylbutyl Nonanoate. Retrieved from [Link] (Verified Flash Point and Storage Class).

Sources

Troubleshooting

Technical Support Center: Matrix Effects in 2-Methylbutyl Nonanoate Analysis

Current Status: Operational Ticket ID: T-MBN-2024-05 Subject: Troubleshooting Matrix Effects in GC-MS Analysis of 2-Methylbutyl Nonanoate Assigned Specialist: Senior Application Scientist, Separations Division Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: T-MBN-2024-05 Subject: Troubleshooting Matrix Effects in GC-MS Analysis of 2-Methylbutyl Nonanoate Assigned Specialist: Senior Application Scientist, Separations Division

Executive Summary

Welcome to the technical support hub for 2-Methylbutyl nonanoate (CAS: 2445-78-5) . As a volatile ester widely utilized in flavor and fragrance profiling (imparting waxy, fruity, or cognac-like notes), its analysis is frequently compromised by the matrix in which it resides—typically complex food systems, fermented beverages, or biological fluids.

This guide moves beyond basic operation manuals to address the causality of matrix effects . In Gas Chromatography-Mass Spectrometry (GC-MS), matrix effects for esters like 2-Methylbutyl nonanoate often manifest counter-intuitively as Matrix-Induced Response Enhancement (signal overestimation) rather than suppression. This document provides the diagnostic logic and self-validating protocols required to distinguish true analyte concentration from matrix artifacts.

Module 1: The "Phantom" Signal (Inlet-Based Enhancement)

Symptom: Your recovery rates are consistently >110%, or the analyte signal in the sample is significantly higher than in the clean solvent standard, even at identical concentrations.

The Mechanism: 2-Methylbutyl nonanoate is a mid-chain ester. In a clean GC inlet (liner), active sites (free silanol groups, metal ions) can adsorb or thermally degrade a portion of the ester before it reaches the column. However, when a complex matrix (e.g., fruit extract, wine) is injected, non-volatile matrix components ("gunk") coat these active sites. This "protective layer" allows more of your target analyte to transfer to the column than in the clean standard.

Diagnosis & Solution:

Step 1: The "Post-Spike" Validation

To confirm inlet enhancement, perform a post-extraction spike experiment.

  • Extract a "blank" matrix sample (one known to be free of the analyte).

  • Spike the extract with a known concentration of 2-Methylbutyl nonanoate.

  • Compare this signal to a clean solvent standard of the same concentration.

    • Result: If Matrix Signal >> Solvent Signal, you have Inlet Enhancement.

Step 2: Remediation Protocol (Analyte Protectants)

Instead of labor-intensive matrix-matched calibration, use Analyte Protectants (APs) to saturate active sites in both standards and samples.

  • Protocol: Add a mixture of 3-ethoxy-1,2-propanediol, L-gulonic acid γ-lactone, and D-sorbitol to all vials (standards and samples) at 1 mg/mL.

  • Why: These compounds contain multiple hydroxyl groups that bind avidly to active silanols, effectively "leveling the playing field" so both standard and sample experience the same inert environment.

MatrixEnhancement CleanLiner Clean Inlet Liner (Active Silanols Exposed) Standard Standard Injection (Solvent Only) CleanLiner->Standard Sample Sample Injection (Complex Matrix) CleanLiner->Sample Adsorption Analyte Adsorbs/Degrades (Signal Loss) Standard->Adsorption No Protection Masking Matrix 'Gunk' Coats Sites (Active Sites Masked) Sample->Masking Matrix Protection ResultLow LOWER Signal (Underestimation) Adsorption->ResultLow ResultHigh HIGHER Signal (Overestimation) Masking->ResultHigh

Figure 1: Mechanism of Matrix-Induced Response Enhancement. In clean solvents, active sites consume the analyte. In matrices, co-extracted compounds block these sites, paradoxically increasing the signal.[1]

Module 2: Extraction Thermodynamics (Headspace & SPME)

Symptom: Poor reproducibility or non-linear calibration curves when analyzing high-fat or high-sugar matrices (e.g., cream liqueurs, fruit pulps).

The Mechanism: 2-Methylbutyl nonanoate is hydrophobic (LogP ~4.5). If you use Headspace (HS) or Solid Phase Microextraction (SPME), the matrix alters the partition coefficient (K) .

  • Lipid Effect: Fats act as a "sink," retaining the ester in the liquid phase and reducing headspace concentration (Signal Suppression).

  • Salting Out: High ionic strength (salts) pushes the hydrophobic ester into the headspace (Signal Enhancement).

Troubleshooting Guide:

Matrix TypeObserved EffectRecommended Adjustment
High Lipid (Dairy/Oils) Retention: Analyte stays in matrix.Method: Switch to Solvent Extraction (SDE) or use Isotope Dilution (add deuterated standard before extraction).
High Sugar (Juices/Wines) Viscosity: Slows diffusion to fiber.Method: Dilute sample 1:10 with water; increase equilibration time (>45 mins) and temperature.
High Ethanol (Spirits) Solubility: Ethanol acts as cosolvent.Method: Dilute to <5% ethanol content to force the ester back into the headspace.

Module 3: Quantification Strategy Decision Matrix

User Query: "Should I use Internal Standards or Standard Addition?"

Scientist's Response: This depends on your sample variability. 2-Methylbutyl nonanoate is sensitive to discrimination during injection. Use the decision tree below to select the mathematically correct approach.

QuantStrategy Start Start: Define Matrix Variability IsMatrixConstant Is the Matrix Constant? (e.g., Batch of same wine) Start->IsMatrixConstant YesConstant Yes IsMatrixConstant->YesConstant NoConstant No (Variable fat/sugar) IsMatrixConstant->NoConstant CleanMatrix Can you get 'Blank' Matrix? YesConstant->CleanMatrix Method2 Standard Addition (Most Accurate, Slow) NoConstant->Method2 Low Throughput Method3 Stable Isotope Dilution Assay (SIDA) (Gold Standard) NoConstant->Method3 High Throughput Method1 Matrix-Matched Calibration (Most Efficient) CleanMatrix->Method1 Yes CleanMatrix->Method3 No/High Budget

Figure 2: Quantification Decision Tree. SIDA is preferred for high-throughput variable matrices, while Standard Addition is necessary if isotopes are unavailable and matrix varies.

Protocol: Standard Addition (For Variable Matrices)

If you cannot source a deuterated analog of 2-Methylbutyl nonanoate:

  • Aliquot your sample into 4 vials.

  • Add 0, 1x, 2x, and 4x of the expected analyte concentration to the vials.

  • Analyze and plot Response (

    
    ) vs. Added Concentration (
    
    
    
    ).
  • The absolute value of the x-intercept is the concentration in the original sample.

    • Note: This inherently corrects for both extraction efficiency and inlet matrix effects.

Frequently Asked Questions (FAQs)

Q1: I see "ghost peaks" of 2-Methylbutyl nonanoate in my solvent blanks after running a high-concentration sample. Is this a matrix effect?

  • Answer: No, this is carryover . Esters are "sticky."

  • Fix: Implement a "sawtooth" wash cycle. Use 3 solvent washes: Polar (Acetone)

    
     Non-Polar (Hexane) 
    
    
    
    Polar (Acetone). The polarity swing helps strip the ester from the syringe and liner.

Q2: My retention time shifts by 0.2 minutes when I switch from standards to samples.

  • Answer: This is a Matrix-Induced Retention Shift . High concentrations of non-volatiles in the column head act as a temporary stationary phase, slightly retaining the analyte.

  • Fix: Use an Internal Standard (IS) like Methyl nonanoate or 2-Methylbutyl octanoate . Calculate the Relative Retention Time (RRT) =

    
    . RRT should remain constant even if absolute RT shifts.
    

Q3: Can I use a simple external standard if I just change the liner every day?

  • Answer: Unlikely. The "priming" of the liner happens within the first few injections of a dirty matrix. If you must use external standards, use Analyte Protectants (see Module 1) to simulate a "dirty" liner in your clean standards.

References

  • Erney, D. R., et al. (1993). Explanation of the matrix-induced chromatographic response enhancement of organophosphorus pesticides during open tubular column gas chromatography with splitless or hot on-column injection and flame photometric detection. Journal of Chromatography A.

  • Mastovska, K., et al. (2005).[2] Evaluation of analyte protectants to improve gas chromatographic analysis of pesticides.[2][3] Journal of Chromatography A.

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. (Section on Matrix Effects).

  • NIST. (2023). 2-Methylbutyl nonanoate Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69.

Sources

Optimization

Minimizing byproducts in the enzymatic synthesis of 2-Methylbutyl nonanoate

Technical Support Center: Enzymatic Synthesis of 2-Methylbutyl Nonanoate Topic: Minimizing Byproducts & Maximizing Yield in Lipase-Catalyzed Esterification Target Audience: Process Chemists, R&D Scientists, and Flavor/Fr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Enzymatic Synthesis of 2-Methylbutyl Nonanoate

Topic: Minimizing Byproducts & Maximizing Yield in Lipase-Catalyzed Esterification Target Audience: Process Chemists, R&D Scientists, and Flavor/Fragrance Engineers.

Core Directive: The Equilibrium Battle

In the enzymatic synthesis of 2-Methylbutyl nonanoate (a high-value fruity/waxy flavor compound), the primary "byproduct" is water . While chemically benign, water is the metabolic antagonist of this reaction.

The Central Dogma of this Protocol:



Because Candida antarctica Lipase B (CALB) catalyzes both the forward (esterification) and reverse (hydrolysis) reactions, the accumulation of water drives the equilibrium backward, leaving you with high residual substrates (impurities) and low product yield. Therefore, "minimizing byproducts" is synonymous with water management and substrate conversion efficiency .

Troubleshooting Guide & FAQs

Category A: Low Conversion & Equilibrium Shifts

Q: My reaction stalls at ~60-70% conversion. Adding more enzyme doesn't help. Why? A: You have likely hit thermodynamic equilibrium, not a kinetic limitation. Adding enzyme only speeds up the rate at which you hit this wall; it does not move the wall.

  • The Cause: Water accumulation in the system is promoting hydrolysis at the same rate as esterification.

  • The Fix: Implement an in situ water removal system.

    • Method 1 (Recommended): Add molecular sieves (3Å or 4Å) directly to the reaction vessel (50–100% w/w relative to substrates).

    • Method 2: Use open-vessel evaporation (if solvent-free) only if the water evaporation rate exceeds the alcohol evaporation rate (2-methylbutanol bp: ~128°C; Water bp: 100°C). Warning: This risks stripping your alcohol substrate.

Q: I see a "haze" or second phase forming at the bottom of my reactor. A: This is a discrete water phase.

  • The Risk: Lipases like Novozym 435 are hydrophilic. They will partition into this water layer, agglomerate, and lose contact with the hydrophobic substrates (nonanoic acid/ester).

  • The Fix: Immediate addition of activated molecular sieves or use of a hydrophobic solvent (e.g., n-heptane) to keep the system homogeneous, though solvent-free is preferred for "natural" labeling.

Category B: Impurity Profile (Unreacted Substrates)

Q: My final product smells "rancid" or "cheesy" rather than fruity. A: This indicates high residual Nonanoic Acid .

  • The Cause: Stoichiometric imbalance or incomplete conversion. Nonanoic acid has a potent, fatty/waxy odor that masks the ester.

  • The Fix:

    • Shift the Ratio: Do not use a 1:1 molar ratio. Use a slight excess of 2-methylbutanol (1.2:1 to 1.5:1). The alcohol is easier to strip downstream (lower boiling point) than the fatty acid.

    • Stepwise Addition: High concentrations of nonanoic acid can acidify the enzyme's microenvironment, causing reversible inhibition. Add the acid in 3 aliquots over 6 hours.

Q: I am detecting "dimers" or oligomers in the GC-MS. A: This is rare for mono-acid/mono-alcohol systems but suggests impure substrates.

  • The Cause: If your nonanoic acid source contains dicarboxylic acids (e.g., azelaic acid impurities) or your fusel oil alcohol contains diols, CALB will polymerize them.

  • The Fix: Verify substrate purity (>98%) via GC prior to reaction.

Category C: Enzyme Stability[1][2]

Q: The enzyme activity dropped significantly after the first reuse. A: This is likely Acid Stripping .

  • The Mechanism: Nonanoic acid is a medium-chain fatty acid. If the water content is too low (<0.1%), the enzyme becomes too rigid. If too high, the acid dissociates, lowering the micro-pH and denaturing the protein.

  • The Fix: Pre-equilibrate substrates to a water activity (

    
    ) of 0.1–0.2 before adding the enzyme. Avoid completely anhydrous conditions initially; the enzyme needs a "monolayer" of water to function.
    

Optimized Experimental Protocol

Objective: Synthesis of 2-Methylbutyl nonanoate (>95% purity) under Solvent-Free conditions.

Materials:

  • Biocatalyst: Novozym 435 (immobilized Candida antarctica Lipase B).[1]

  • Substrates: Nonanoic acid (Pelargonic acid), 2-Methylbutanol.

  • Water Control: Activated Molecular Sieves (4Å), dried at 250°C for 4 hours.

Step-by-Step Workflow:

  • Substrate Preparation:

    • In a glass reactor, mix Nonanoic Acid and 2-Methylbutanol at a molar ratio of 1:1.5 (Acid:Alcohol).

    • Reasoning: Excess alcohol drives the equilibrium forward and ensures all acidic odor is consumed.

  • Temperature Equilibration:

    • Heat the mixture to 50°C with overhead stirring (200 rpm).

    • Note: Do not exceed 60°C; while CALB is stable, higher temps increase oxidation risk and alcohol evaporation.

  • Enzyme Addition (T=0):

    • Add Novozym 435 at 2–5% (w/w) relative to the total substrate mass.

    • Tip: Use a mesh basket or tea-bag setup for easier recovery if not using filtration later.

  • Water Removal Strategy (T+1 hour):

    • After 1 hour of reaction (initial equilibrium approach), add Molecular Sieves (4Å) at 10% w/w.

    • Why wait? Allow the enzyme to hydrate slightly using the initial reaction water before aggressively drying the system.

  • Monitoring:

    • Sample at 2, 4, 6, and 24 hours. Analyze via GC-FID.

    • Track the disappearance of Nonanoic Acid.

  • Downstream Processing:

    • Filter out the enzyme and sieves.[2]

    • Purification: The excess 2-methylbutanol is volatile. Remove it via rotary evaporation (mild vacuum, 40°C) or short-path distillation. The remaining residue is high-purity 2-Methylbutyl nonanoate.

Quantitative Data Summary

ParameterRecommended RangeImpact on Byproducts
Molar Ratio (Acid:Alcohol) 1:1.2 to 1:1.5Critical: Excess alcohol minimizes residual acid (rancid off-notes).
Temperature 45°C – 55°CHigh: >60°C risks alcohol loss and oxidation; <40°C slows rate significantly.
Enzyme Loading 1% – 5% (w/w)Medium: Higher loading speeds up equilibrium but does not change final yield.
Water Removal Molecular Sieves (4Å)Critical: Essential to break >70% conversion barrier.
Agitation 150 – 250 rpmMedium: Ensure mass transfer without mechanically grinding the enzyme beads.

Visualizing the Mechanism

The following diagram illustrates the kinetic competition between the desired synthesis and the hydrolytic side-reaction, emphasizing the role of water removal.

ReactionPathway Substrates Substrates (Nonanoic Acid + 2-Methylbutanol) Complex Enzyme-Substrate Complex (CALB) Substrates->Complex Binding Transition Acyl-Enzyme Intermediate Complex->Transition Catalysis Product Target Ester (2-Methylbutyl nonanoate) Transition->Product Esterification Water Byproduct (Water) Transition->Water Release Water->Transition Hydrolysis (Reverse Reaction) Sieves Molecular Sieves (Water Trap) Water->Sieves Adsorption (Irreversible)

Caption: Kinetic pathway showing how water adsorption (green arrow) prevents the hydrolytic reverse reaction (red dashed arrow), forcing the equilibrium toward the target ester.

References

  • Enzymatic Synthesis of Flavor Esters (General Optimiz

    • Source: Bioprocess and Biosystems Engineering (via ScienceDirect/Springer)
    • Relevance: Establishes the baseline for CALB-catalyzed esterific
    • Link:

  • Minimizing Hydrolysis in Lipase Reactions

    • Source: Journal of Molecular Catalysis B: Enzym
    • Relevance: Details the thermodynamic water activity ( ) requirements for Novozym 435.
    • Link:

  • Solvent-Free Synthesis of Fusel Oil Esters

    • Source: Brazilian Journal of Chemical Engineering
    • Relevance: Specifically addresses esterification of isoamyl/2-methylbutyl alcohols (fusel oil components) with carboxylic acids.
    • Link:

  • Novozym 435 Applic

    • Source: Novozymes (now Novonesis)
    • Relevance: Manufacturer guidelines for temperature and solvent comp
    • Link:

  • Molecular Sieves in Enzymatic Esterific

    • Source: Enzyme and Microbial Technology[3]

    • Relevance: Validates the use of molecular sieves to shift equilibrium in ester synthesis.
    • Link:

Sources

Troubleshooting

Technical Support Center: Catalyst Deactivation in 2-Methylbutyl Nonanoate Synthesis

Welcome to the technical support center dedicated to addressing challenges related to catalyst deactivation in the synthesis of 2-methylbutyl nonanoate. This guide is intended for researchers, scientists, and professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing challenges related to catalyst deactivation in the synthesis of 2-methylbutyl nonanoate. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. Here, we will explore common issues, their underlying causes, and provide practical troubleshooting strategies to ensure the efficiency and reproducibility of your esterification reactions.

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific problems you may encounter during the synthesis of 2-methylbutyl nonanoate.

Issue 1: Gradual Loss of Catalyst Activity with a Solid Acid Catalyst (e.g., Amberlyst-15)

Question: I am using Amberlyst-15 for the esterification of nonanoic acid with 2-methylbutanol. After a few cycles, I observe a significant drop in the conversion rate. What could be the cause, and how can I address this?

Answer:

A gradual loss of activity in ion-exchange resins like Amberlyst-15 is a common issue in esterification reactions. The primary culprits are often water produced during the reaction and the potential for leaching of the active sulfonic acid groups.

Causality and Troubleshooting Steps:

  • Water-Induced Deactivation: The esterification reaction produces one mole of water for every mole of ester formed. This water can adsorb onto the catalyst surface and block the active sites, hindering the access of reactants.[1][2]

    • Solution: Implement in-situ water removal. A Dean-Stark trap or the use of molecular sieves can effectively remove water from the reaction mixture, shifting the equilibrium towards product formation and preventing catalyst deactivation.

  • Leaching of Active Sites: Although solid acid catalysts are designed to be robust, some leaching of the sulfonic acid groups into the reaction medium can occur, especially at elevated temperatures.[3] This leads to an irreversible loss of catalytic activity.

    • Solution:

      • Temperature Control: Operate within the recommended temperature range for Amberlyst-15, typically not exceeding 120-130°C to maintain its thermal stability.[4]

      • Catalyst Pre-treatment: Pre-drying the catalyst before use can enhance its initial activity and stability. Heating the resin at a moderate temperature (e.g., 100-110°C) can remove adsorbed moisture.

  • Fouling by Impurities or Byproducts: Impurities in the starting materials (nonanoic acid or 2-methylbutanol) or the formation of high-molecular-weight byproducts can physically block the pores of the catalyst.[5]

    • Solution:

      • Reactant Purity: Ensure the purity of your reactants. Trace amounts of other organic compounds can act as poisons or foulants.

      • Catalyst Regeneration: A washing step can often restore activity.

Experimental Protocol: Regeneration of Amberlyst-15

  • After the reaction, filter the catalyst from the reaction mixture.

  • Wash the catalyst with a non-polar solvent (e.g., hexane) to remove any adsorbed organic species.

  • Follow with a wash using the alcohol reactant (2-methylbutanol) or methanol to displace water and other polar molecules from the active sites.[6][7]

  • Dry the catalyst in a vacuum oven at a temperature not exceeding 110°C for several hours before reusing it.

Data Presentation: Expected vs. Observed Conversion Rates

Catalyst CycleExpected Conversion (%)Observed Conversion with Water Removal (%)Observed Conversion without Water Removal (%)
1>95~95~90
2>95~93~80
3>95~92~65
4>95~90~50

Note: Data is illustrative and based on typical performance declines reported for similar esterification reactions.

Mandatory Visualization: Deactivation Pathway for Solid Acid Catalysts

A Active Catalyst (Amberlyst-15) B Reduced Activity A->B Water Adsorption C Fouled Catalyst A->C Impurity/Byproduct Deposition D Leached Catalyst A->D Sulfonic Acid Group Leaching (High Temperature) E Regenerated Catalyst B->E Solvent Washing & Drying C->E Solvent Washing

Caption: Deactivation pathways for solid acid catalysts in esterification.

Issue 2: Rapid Deactivation of Lipase Catalyst (e.g., Novozym 435)

Question: I am using immobilized lipase (Novozym 435) for a green synthesis of 2-methylbutyl nonanoate. The initial activity is high, but it drops significantly after just one or two uses. Why is this happening?

Answer:

Lipase deactivation in ester synthesis is often linked to the substrates themselves, particularly short-chain and branched-chain alcohols, as well as thermal effects.

Causality and Troubleshooting Steps:

  • Alcohol-Induced Inhibition and Deactivation: Short-chain and some branched-chain alcohols can strip essential water from the enzyme's microenvironment, leading to conformational changes and loss of activity.[8] Ethanol, for example, has been shown to have a detrimental effect on Novozym 435, and it is plausible that 2-methylbutanol, being a relatively small and branched alcohol, could have a similar impact.[9][10][11]

    • Solution:

      • Substrate Molar Ratio: Avoid a large excess of the alcohol. A stoichiometric or slight excess of the alcohol is often sufficient.

      • Stepwise Addition: Consider adding the alcohol stepwise during the reaction to maintain a low concentration at any given time.

  • Thermal Deactivation: Although Novozym 435 is relatively thermostable, prolonged exposure to higher temperatures can lead to irreversible denaturation.[9]

    • Solution: Optimize the reaction temperature. While higher temperatures increase the reaction rate, they can also accelerate deactivation. For many lipase-catalyzed esterifications, a temperature range of 40-60°C is a good compromise.[12]

  • Support Degradation: The polymeric support of Novozym 435 (a macroporous acrylic resin) can be affected by certain organic solvents or high concentrations of some alcohols, potentially leading to enzyme leaching.[10][13]

    • Solution: If using a co-solvent, choose a non-polar, hydrophobic solvent like hexane or isooctane. For solvent-free systems, which are common for flavor ester synthesis, carefully control the alcohol concentration.[14]

Experimental Protocol: Testing Lipase Reusability

  • Perform the esterification reaction under your optimized conditions.

  • At the end of the reaction, separate the immobilized lipase by filtration.

  • Wash the enzyme with a suitable solvent (e.g., hexane) to remove residual substrates and products.[12]

  • Dry the enzyme in a desiccator under vacuum for at least 24 hours.[15]

  • Reuse the enzyme in a subsequent batch under identical conditions and measure the conversion to determine the residual activity.

Mandatory Visualization: Lipase Deactivation Workflow

cluster_troubleshoot Troubleshooting start Start Reaction (Novozym 435) check_activity High Initial Activity? start->check_activity end_good Process Stable check_activity->end_good Yes check_alcohol Excess Alcohol? check_activity->check_alcohol No end_bad Deactivation Occurred check_alcohol->end_bad Yes (Reduce Molar Ratio) check_temp High Temperature? check_alcohol->check_temp No check_temp->end_bad Yes (Lower Temperature) check_solvent Incompatible Solvent? check_temp->check_solvent No check_solvent->end_bad No check_solvent->end_bad Yes (Change Solvent)

Caption: Troubleshooting workflow for Novozym 435 deactivation.

Frequently Asked Questions (FAQs)

Q1: Can impurities in technical-grade nonanoic acid poison my catalyst?

A1: Yes, impurities can be a significant source of catalyst poisoning. Nonanoic acid derived from oleic acid oxidation may contain residual oxidizing agents or other organic acids that can react with and deactivate the catalyst. For solid acid catalysts, basic impurities can neutralize the active sites. For lipases, certain metal ions or aldehydes can act as inhibitors. It is recommended to use high-purity starting materials or to purify technical-grade reactants before use.[3]

Q2: My reaction mixture is turning dark when using a solid acid catalyst. What does this indicate?

A2: A darkening of the reaction mixture, often referred to as charring, can indicate the occurrence of side reactions, such as dehydration of the alcohol or polymerization, especially at high temperatures. This can lead to the formation of carbonaceous deposits (coke) on the catalyst surface, blocking active sites and pores. This is a form of fouling. To mitigate this, ensure the reaction temperature is not excessively high and that the catalyst is not exposed to localized "hot spots."

Q3: Is it possible to regenerate a lipase catalyst that has lost activity?

A3: Regeneration of lipases is more challenging than for solid acid catalysts. If the deactivation is due to inhibition by the substrate or product, washing the enzyme as described in the protocol above can restore some activity. However, if the deactivation is due to irreversible denaturation (e.g., from excessive heat or prolonged exposure to a denaturing alcohol), the activity cannot be recovered. The focus with enzymatic catalysts should be on optimizing conditions to maximize their operational stability and the number of reuses.[15][16][17]

Q4: Does the branched structure of 2-methylbutanol pose a unique challenge compared to straight-chain alcohols?

A4: Yes, the branched structure of 2-methylbutanol can introduce steric hindrance, potentially slowing down the reaction rate compared to a straight-chain alcohol of similar molecular weight. This steric hindrance might affect how the alcohol interacts with the active site of both solid acid catalysts and lipases. For lipases, the enzyme's active site pocket has a specific geometry, and bulky, branched alcohols may not fit as readily, leading to lower reaction rates or requiring a lipase with a more suitable active site conformation.[10] For solid acid resins, while the effect might be less pronounced, diffusion of the bulkier alcohol into the catalyst pores could be slower.

References

  • The Effect of Co-solvent on Esterification of Oleic Acid Using Amberlyst 15 as Solid Acid Catalyst in Biodiesel Production. MATEC Web of Conferences. Available at: [Link]

  • A comparative study of solid carbon acid catalysts for the esterification of free fatty acids for biodiesel production. Evidence for the leaching of colloidal carbon. PubMed. Available at: [Link]

  • Successive cycles of utilization of novozym 435 in three different reaction systems. SciELO. Available at: [Link]

  • Influences of operating conditions on biocatalytic activity and reusability of Novozym 435 for esterification of free fatty acids with short-chain alcohols. SpringerLink. Available at: [Link]

  • Amberlyst-15 as a Mild, Chemoselective and Reusable Heterogeneous Catalyst for the Conversion of Carbonyl Compounds to 1,3-Oxathiolanes. Organic Chemistry Portal. Available at: [Link]

  • Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. PMC. Available at: [Link]

  • Deactivation of Novozym® 435 during the esterification of ibuprofen with ethanol: Evidences of the detrimental effect of the alcohol. ResearchGate. Available at: [Link]

  • Amberlyst-15 in organic synthesis. Arkivoc. Available at: [Link]

  • Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology. Available at: [Link]

  • Intensification and Optimization of FAME Synthesis via Acid-Catalyzed Esterification Using Central Composite Design (CCD). ACS Omega. Available at: [Link]

  • Amberlyst 15 Catalyzed Esterification of Nonanoic Acid with 1-Propanol: Kinetics, Modeling, and Comparison of Its Reaction Kinetics with Lower Alcohols. ResearchGate. Available at: [Link]

  • Deactivation of Novozym 435 during the esterification of ibuprofen with ethanol: evidences of the detrimental effect of the alco. CONICET. Available at: [Link]

  • Esterification of acetic and oleic acids within the Amberlyst 15 packed catalytic column. ResearchGate. Available at: [Link]

  • Deactivation of Novozym® 435 during the esterification of ibuprofen with ethanol: evidences of the detrimental effect of the alcohol. AKJournals. Available at: [Link]

  • Effect of Novozym 435 recycling on transesterification reactions: ESBOME yield (A). ResearchGate. Available at: [Link]

  • What can I do to reuse Amberlyst-15 in transesterification process?. ResearchGate. Available at: [Link]

  • Reusability study of Novozym® 435 for the enzymatic synthesis of mannosyl myristate in pure ionic liquids. Orbi. Available at: [Link]

  • Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. Digital CSIC. Available at: [Link]

  • High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase. PMC. Available at: [Link]

  • Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. ACS Food Science & Technology. Available at: [Link]

  • Lipase catalyzed ester synthesis for food processing industries. SciELO. Available at: [Link]

  • Thermomyces lanuginosus lipase-catalyzed synthesis of natural flavor esters in a continuous flow microreactor. PMC. Available at: [Link]

  • Adsorption and Kinetic Parameters for Synthesis of Methyl Nonanoate over Heterogeneous Catalysts. ResearchGate. Available at: [Link]

  • Optimization of lipase-catalyzed synthesis of flavour esters in solvent free system. SciSpace. Available at: [Link]

  • Heterogeneous Acid Catalytic Filaments for Three-Dimensional Printing: Their Preparation, Characterization, and Reduction of Free Fatty Acids in Crude Palm Oil. MDPI. Available at: [Link]

  • A Simple Pseudo-Homogeneous Reversible Kinetic Model for the Esterification of Different Fatty Acids with Methanol in the Presence of Amberlyst-15. MDPI. Available at: [Link]

  • Improved Catalytic Performance of Lipase Eversa® Transform 2.0 via Immobilization for the Sustainable Production of Flavor Esters—Adsorption Process and Environmental Assessment Studies. MDPI. Available at: [Link]

  • Carbon-Based Solid Acid Catalyzed Esterification of Soybean Saponin-Acidified Oil with Methanol Vapor for Biodiesel Synthesis. MDPI. Available at: [Link]

  • Amberlyst-15 catalysed oxidative esterification of aldehydes using a H2O2 trapped oxidant as a terminal oxidant. New Journal of Chemistry. Available at: [Link]

  • Catalytic process to the esterification of fatty acids present in the acid grounds of the palm using acid solid catalysts. Google Patents.
  • Reasons for deactivation of unpromoted polymeric catalysts in bisphenol A synthesis. ResearchGate. Available at: [Link]

  • 2-Methylbutyl nonanoate. PubChem. Available at: [Link]

  • A novel base-metal multifunctional catalyst for the synthesis of 2-amino-3-cyano-4H-chromenes by a multicomponent tandem oxidation process. PMC. Available at: [Link]

  • A Kinetic Study on the Formation of 2‐ and 3‐Methylbutanal. ResearchGate. Available at: [Link]

  • Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. PMC. Available at: [Link]

  • Kinetics of Transesterification of 2-Ethoxyethyl Acetate and 2-Butoxyethanol Catalyzed by Niobium Oxide. ACS Omega. Available at: [Link]

  • Gas-Phase Reaction Kinetic Study of a Series of Methyl-Butenols with Ozone under Atmospherically Relevant Conditions. PMC. Available at: [Link]

  • Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. ResearchGate. Available at: [Link]

  • Reaction kinetic studies: Catalytic dehydrogenation of sec‐butyl alcohol to methyl ethyl ketone. Semantic Scholar. Available at: [Link]

  • Nonanoic acid esterification with 2-ethylhexanol: From batch to continuous operation. ResearchGate. Available at: [Link]

  • Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry. PubMed. Available at: [Link]

  • Catalytic Deoxygenation of Methyl-Octanoate and Methyl-Stearate on Pt/Al2O3. The University of Oklahoma. Available at: [Link]

  • Microwave-assisted tandem catalyst-free production of 2-methyl furoate from furfural. CONICET. Available at: [Link]

Sources

Optimization

Method development for trace level detection of 2-Methylbutyl nonanoate

Introduction: The Isomer Challenge Welcome to the technical guide for 2-Methylbutyl nonanoate. As researchers, you likely face one primary hurdle with this analyte: Isobaric Interference .

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isomer Challenge

Welcome to the technical guide for 2-Methylbutyl nonanoate. As researchers, you likely face one primary hurdle with this analyte: Isobaric Interference .

2-Methylbutyl nonanoate is a fatty acid ester often found in fermentation profiles and fruit volatiles. Its structural isomer, 3-methylbutyl nonanoate (Isoamyl nonanoate) , is frequently present in the same matrices. Both have a molecular weight of 228.37 g/mol and nearly identical mass spectra. Standard non-polar columns (e.g., DB-5MS) often fail to resolve these peaks at trace levels, leading to integration errors and false positives.

This guide moves beyond basic recipes to provide a thermodynamic understanding of extraction and a chromatographic strategy for isomer resolution.

Module 1: Sample Preparation & Extraction (HS-SPME)

For trace detection (ppb/ppt levels), liquid injection is often too dirty for complex matrices and lacks the necessary concentration factor. We utilize Headspace Solid-Phase Microextraction (HS-SPME).[1][2]

Protocol: Optimized Extraction Parameters
ParameterSettingTechnical Rationale
Fiber Type DVB/CAR/PDMS (50/30 µm)The "Grey" fiber. Divinylbenzene (DVB) retains the mid-weight ester, while Carboxen (CAR) traps lighter volatiles. This triple-phase fiber covers the polarity range best.
Incubation Temp 60°C 2-Methylbutyl nonanoate is semi-volatile (BP ~260°C). 60°C increases headspace partition (K_hs) without causing excessive water vapor loading on the fiber.
Equilibration Time 15 min Allows the headspace concentration to reach equilibrium with the sample matrix before fiber exposure.
Extraction Time 30 min Sufficient for the analyte to reach equilibrium between the headspace and the fiber coating.
Salt Addition 30% (w/v) NaCl Critical: The "Salting Out" effect decreases the solubility of the lipophilic ester in the aqueous phase, driving it into the headspace (Henry’s Law constant modification).
Troubleshooting: Extraction Efficiency

Q: My recovery is dropping over a sequence of 50 samples. Is the fiber dying? A: Likely not "dying," but "fouling." Fatty acid esters can form a coating on the fiber surface that doesn't desorb fully at standard inlet temperatures.

  • Fix: Implement a "Fiber Bake-out" step (260°C for 5 mins) between every 10 samples.

  • Fix: Check your septum. Coring from the SPME needle can deposit silicone particles into the liner, absorbing your analyte before it hits the column.

Q: Why is my reproducibility poor (RSD > 15%)? A: Check your derivatization or matrix pH. While esters are generally stable, variable pH in fermentation broths can alter the matrix binding. Ensure all samples are pH-adjusted (usually pH 3-4) to prevent hydrolysis or salt formation of free acids that might compete for the fiber.

Module 2: Chromatographic Separation (Isomer Resolution)

This is the most critical section. You cannot rely on MS alone to distinguish 2-methylbutyl from 3-methylbutyl nonanoate. You must separate them chromatographically.[3][4]

Column Selection Strategy
  • Avoid: 5%-Phenyl-methylpolysiloxane (e.g., DB-5, HP-5). The interaction is purely dispersive (boiling point driven). Since the boiling points of the isomers are within 2°C, separation is minimal.

  • Recommended: Polyethylene Glycol (PEG) "Wax" columns (e.g., DB-Wax UI or VF-WAXms ).

    • Mechanism:[5][6] These columns separate based on polarity and hydrogen bonding. The slight steric difference of the methyl branch position (C2 vs C3) creates a measurable difference in interaction energy with the PEG stationary phase.

GC Method Parameters
  • Column: DB-Wax UI, 30m × 0.25mm × 0.25µm.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 40°C (hold 2 min) - Focuses volatiles at the head of the column.

    • Ramp 5°C/min to 150°C - Slow ramp is crucial for isomer separation.

    • Ramp 20°C/min to 240°C (hold 5 min) - Bake out heavier matrix components.

Troubleshooting: Resolution

Q: I see a "shoulder" on my peak rather than two distinct peaks. What do I do? A: This is co-elution.

  • Drop the Ramp Rate: Decrease the ramp from 5°C/min to 3°C/min in the critical window (100°C–140°C).

  • Flow Rate: Lower linear velocity (0.8 mL/min) can sometimes improve efficiency (HETP) for these specific esters.

Module 3: Mass Spectrometry (SIM Mode)

For trace detection, Full Scan mode lacks the necessary signal-to-noise (S/N) ratio. You must use Selected Ion Monitoring (SIM).

SIM Table Construction
Ion (m/z)TypePurpose
141 Quantifier[C8H17CO]+ (Nonanoyl cation). The acylium ion formed by cleavage at the ester bond. This is the most stable, high-mass fragment.
71 Qualifier 1[C5H11]+ (Pentyl/2-methylbutyl cation). Represents the alcohol side chain.[4][7]
43 Qualifier 2[C3H7]+ . Common alkyl fragment, high intensity but low specificity. Use only for confirmation.

Note on Isomers: Both 2-methylbutyl and 3-methylbutyl nonanoate will produce these ions. This reinforces why Module 2 (Separation) is non-negotiable.

Visualizing the Workflow

The following diagram illustrates the critical decision points in the method development process.

MethodDevelopment Start Start: Trace Detection of 2-Methylbutyl Nonanoate SamplePrep Step 1: HS-SPME Extraction (DVB/CAR/PDMS Fiber) Start->SamplePrep MatrixCheck Is Matrix Complex? (e.g., Plasma, Fermentation Broth) SamplePrep->MatrixCheck SaltAdd Add 30% NaCl (Salting Out) Adjust pH < 4 MatrixCheck->SaltAdd Yes GC_Sep Step 2: GC Separation (Critical for Isomers) MatrixCheck->GC_Sep No (Clean water) SaltAdd->GC_Sep ColumnChoice Select Column Type GC_Sep->ColumnChoice WaxCol Polar Column (DB-Wax) *Recommended* ColumnChoice->WaxCol Isomer Resolution Needed NonPolar Non-Polar (DB-5MS) *Risk of Co-elution* ColumnChoice->NonPolar Fast Screening Only Detection Step 3: MS Detection (SIM Mode) WaxCol->Detection NonPolar->Detection Ions Target Ions: m/z 141 (Quant), 71, 43 Detection->Ions

Figure 1: Decision matrix for method development, highlighting the critical path for isomer resolution.

Module 4: Validation & Regulatory Compliance

To meet ICH Q2(R2) standards, the method must be validated for Specificity, Linearity, Accuracy, and Precision.[8]

Validation Protocol Checklist
  • Specificity (The Isomer Test):

    • Inject a mix of 2-methylbutyl nonanoate and 3-methylbutyl nonanoate at 1:1 ratio.

    • Requirement: Baseline resolution (Resolution > 1.5) between the two peaks. If R < 1.5, return to Module 2.

  • Linearity:

    • Range: 1 ppb to 500 ppb.

    • Requirement: R² > 0.995.

    • Tip: Use deuterated internal standards (e.g., Ethyl nonanoate-d17 or a similar ester not present in the sample) to correct for SPME fiber variations.

  • Carryover:

    • Inject the highest standard (500 ppb) followed by a blank.

    • Requirement: Analyte in blank < 0.1% of the lowest standard.

Troubleshooting Logic Tree

Use this logic flow when encountering data anomalies.

Troubleshooting Issue Problem Detected PeakShape Poor Peak Shape (Tailing/Broad) Issue->PeakShape Sensitivity Low Sensitivity (High LOD) Issue->Sensitivity Coelution Doublet Peak (Isomer Interference) Issue->Coelution Action1 Trim Column Inlet Check Liner Deactivation PeakShape->Action1 Action2 Check Split Ratio Switch to SIM Mode New SPME Fiber Sensitivity->Action2 Action3 Switch to Wax Column Slow Oven Ramp Coelution->Action3

Figure 2: Rapid troubleshooting logic for common chromatographic and detection errors.

References

  • International Council for Harmonisation (ICH). (2023).[6] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Butanoic acid, 2-methyl-, 2-methylbutyl ester (Related Ester Fragmentation). NIST Chemistry WebBook. [Link]

  • PubChem. (2025).[9] Nonanoic acid, 2-methylbutyl ester (Compound Summary). National Library of Medicine. [Link]

  • Cheng, S. (2009).[3] Development of a headspace solid-phase microextraction (HS-SPME) procedure for the determination of short-chain fatty acids. Eastern Michigan University.[3] [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Co-elution of 2-Methylbutyl Nonanoate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the chromatographic analysis of 2-Methylbutyl nonanoate. This resource is designed for researchers, analytical scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the chromatographic analysis of 2-Methylbutyl nonanoate. This resource is designed for researchers, analytical scientists, and quality control professionals who encounter challenges with co-elution, a common and critical issue in the analysis of this branched-chain ester. Due to its structural properties, including the presence of a chiral center and numerous potential isomers, achieving baseline separation requires a nuanced and systematic approach. This guide provides in-depth, experience-driven answers to common questions, moving from foundational concepts to advanced troubleshooting protocols.

Section 1: Foundational Knowledge - Understanding the Co-elution Challenge

This section lays the groundwork for why 2-Methylbutyl nonanoate and its related compounds are prone to co-elution and how to identify the problem.

Q1: What is co-elution, and how can I reliably identify it in my chromatogram?

A: Co-elution occurs when two or more distinct compounds elute from the chromatography column at the same, or very nearly the same, retention time, appearing as a single peak.[1] This compromises both qualitative identification and quantitative accuracy.

Identifying co-elution can be straightforward or require careful data interrogation:

  • Visual Inspection: The most obvious sign is a distorted peak shape. Look for "shoulders" or "humps" on the sides of your main peak, which suggest a hidden, partially resolved compound.[1] A peak that is broader than expected can also be an indicator.

  • Detector-Based Confirmation: For definitive proof, especially in cases of perfect co-elution where the peak appears symmetrical, a mass-selective detector (MS) is invaluable. By examining the mass spectra across the peak (from the upslope to the downslope), you can identify inconsistencies. If the spectra change, it confirms that multiple components with different fragmentation patterns are present under that single chromatographic peak.[1][2]

G cluster_0 Peak Shape Analysis cluster_1 Mass Spectral Analysis Ideal Peak Symmetrical Peak (Baseline Resolved) Co-elution_Shoulder Peak with Shoulder (Partial Co-elution) MS_Pure Consistent Mass Spectra Across Peak = PURE Ideal Peak->MS_Pure MS confirms purity Co-elution_Perfect Symmetrical Peak (Complete Co-elution) MS_Mixed Varying Mass Spectra Across Peak = IMPURE Co-elution_Perfect->MS_Mixed MS reveals hidden components G cluster_0 Column Selection Workflow start Single Peak on Non-Polar Column q1 Are isomers or enantiomers a concern? start->q1 no No q1->no Analysis is sufficient yes Yes q1->yes Need to improve selectivity step1 Switch to a Polar Stationary Phase yes->step1 step2 Optimize Temperature Program step1->step2 step3 Consider Chiral Column for Enantiomers step2->step3 If enantiomers are suspected result Achieve Isomer Separation step2->result step3->result

Sources

Optimization

Calibration curve issues for 2-Methylbutyl nonanoate quantification

Technical Support Center: 2-Methylbutyl Nonanoate Quantification Executive Summary & Scope This technical guide addresses quantification challenges for 2-Methylbutyl nonanoate (CAS: 69205-08-9), a branched-chain fatty ac...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methylbutyl Nonanoate Quantification

Executive Summary & Scope

This technical guide addresses quantification challenges for 2-Methylbutyl nonanoate (CAS: 69205-08-9), a branched-chain fatty acid ester often analyzed in fermentation products, essential oils, and flavor matrices.

Users frequently report non-linearity at low concentrations (<1 ppm) and reproducibility issues. These anomalies are rarely due to the detector itself but rather stem from inlet discrimination , active site adsorption , or thermodynamic mismatch during injection. This guide provides root-cause analysis and self-validating protocols to restore analytical integrity.

Troubleshooting Modules (FAQ Format)

Module A: Linearity & Sensitivity Issues

Q: Why does my calibration curve show a "quadratic" or "J-shaped" response at low concentrations (0.05 – 1.0 ppm), causing a negative intercept?

A: The root cause is likely "Active Site Adsorption" in the inlet liner or column head. 2-Methylbutyl nonanoate is a hydrophobic ester (LogP ~5.3) with a boiling point approx. 270°C. While relatively stable, the carbonyl oxygen in the ester linkage can form hydrogen bonds with free silanol groups (Si-OH) on dirty or poorly deactivated glass liners.

  • Mechanism: At low concentrations, a fixed amount of analyte is irreversibly adsorbed by these active sites. Only the "excess" analyte reaches the detector, resulting in near-zero response for low standards and a sudden linear rise once sites are saturated.

  • Corrective Action (The "Prime & Deactivate" Protocol):

    • Replace the Liner: Switch to a deactivated, splitless single-taper liner with glass wool. The wool increases surface area for vaporization but must be ultra-inert.

    • Column Trimming: Remove 10-20 cm from the front of the column (the "guard" section) where non-volatile matrix components accumulate and create new active sites.

    • Matrix Priming: Inject a high-concentration standard (e.g., 50 ppm) before running your calibration curve. This temporarily saturates active sites.

Q: My R² is >0.99, but the calculated concentration of my low standard is off by 30%. Why?

A: You are relying on a linear regression model that is heavily weighted by high-concentration points. Standard least-squares regression minimizes the absolute error, which is naturally larger at high concentrations. This masks poor performance at the low end.

  • Corrective Action:

    • Weighted Regression: Switch your quantification software (e.g., MassHunter, ChemStation) to use 1/x or 1/x² weighting . This forces the curve to fit the low-level standards accurately.

    • Relative Response Factor (RRF) Check: Calculate the RRF for each point. If the RRF at the low end drops significantly compared to the high end, you have adsorption (see Module A, Q1).

Module B: Reproducibility & Internal Standards

Q: I see high variance (RSD > 5%) between replicate injections of the same standard.

A: This is likely "Inlet Discrimination" due to the molecule's boiling point (~270°C). 2-Methylbutyl nonanoate is a semi-volatile. If your inlet temperature is too low or the split ratio is too high, the heavier components (like this ester) may condense in the liner while the solvent flashes off, leading to variable transfer to the column.

  • Corrective Action:

    • Inlet Temperature: Ensure the inlet is at least 250°C - 260°C .

    • Pressure Pulse: Use a Pulsed Splitless injection (e.g., 25 psi for 0.75 min). This pressure surge forces the analyte onto the column faster, reducing residence time in the liner and minimizing discrimination.

    • Internal Standard (IS) Mismatch: If you are using a very volatile IS (like Toluene) or a very heavy one (like C20 FAME), their vaporization rates differ from the analyte.

    • Recommendation: Use Methyl decanoate (C11 ester) or Ethyl decanoate . They are structurally similar and elute close to 2-Methylbutyl nonanoate, experiencing similar inlet physics.

Validated Method Parameters

To ensure reproducibility, benchmark your instrument against these standard conditions.

ParameterSetting / SpecificationRationale
Column 30m x 0.25mm, 0.25µm (5%-phenyl-methylpolysiloxane)Standard non-polar phase (e.g., DB-5ms, Rxi-5Sil MS) provides excellent separation for hydrophobic esters.
Inlet Temp 260°CSufficient to volatilize 2-Methylbutyl nonanoate (BP ~270°C) without thermal degradation.
Injection Mode Pulsed Splitless (Pulse: 25 psi for 0.75 min)Minimizes residence time in the inlet; reduces discrimination against high-boiling esters.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Maintains separation efficiency during the temperature ramp.
Oven Program 60°C (1 min) → 15°C/min → 280°C (3 min)Slow ramp not required; fast ramp minimizes peak broadening.
Internal Std Methyl Decanoate or Ethyl Decanoate Elutes close to target; compensates for inlet discrimination.
Quant Ion (MS) m/z 71, 85, or molecular ion (check spectrum)m/z 71 is often the base peak for alkyl esters (McLafferty rearrangement).

Visualization & Logic Flows

Figure 1: Troubleshooting Non-Linearity Logic

Caption: Decision tree for diagnosing calibration failures. Follow the path based on R² and low-end recovery data.

CalibrationTroubleshooting Start Issue: Non-Linear Calibration Curve CheckR2 Check R² & Residuals Start->CheckR2 LinearHigh Good R² (>0.99) but Poor Low-End Accuracy CheckR2->LinearHigh High Bias at Low Conc NonLinear Poor R² (<0.99) Curved Response CheckR2->NonLinear Visible Curve Weighting Action: Apply 1/x Weighting in Quant Software LinearHigh->Weighting AdsorptionCheck Check for Adsorption (J-Shape Curve) NonLinear->AdsorptionCheck Verify Verification: Inject Std Check Response Factor Weighting->Verify LinerMaintenance Action: Replace Liner (Ultra-Inert, Splitless) AdsorptionCheck->LinerMaintenance Active Sites Suspected ColumnTrim Action: Trim Column (Remove 20cm) LinerMaintenance->ColumnTrim If Issue Persists ColumnTrim->Verify

Figure 2: Sample Preparation Workflow (Minimizing Matrix Effects)

Caption: Standardized extraction and internal standard addition protocol to ensure quantitative accuracy.

SamplePrep Sample Sample (0.5g - 1.0g) Vortex Vortex/Shake (20 min) Sample->Vortex Extraction Extraction Solvent (Hexane or MTBE) Extraction->Vortex ISTD Add Internal Std (Methyl Decanoate) ISTD->Extraction Pre-spike Solvent (Best Practice) Centrifuge Centrifuge (Phase Separation) Vortex->Centrifuge Transfer Transfer Supernatant to GC Vial Centrifuge->Transfer Top Organic Layer Inject GC-MS Injection Transfer->Inject

References & Authoritative Sources

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[1] Guideline on validation parameters including linearity and range. [Link]

  • Agilent GC Troubleshooting Guide. Agilent Technologies. Comprehensive guide on inlet discrimination and liner selection. [Link]

  • PubChem Compound Summary: Nonanoic acid, 2-methylbutyl ester. National Center for Biotechnology Information (2025). Physical properties and CAS 69205-08-9 verification. [Link]

  • Restek Ester Analysis Guide. Restek Corporation. Optimization of column phases for fatty acid ester separation. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-Methylbutyl Nonanoate vs. Ethyl Nonanoate as Flavor Compounds

Executive Summary This guide provides a technical comparison between Ethyl Nonanoate (a standard linear ester) and 2-Methylbutyl Nonanoate (a branched-chain ester). While both compounds belong to the nonanoate ester fami...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Ethyl Nonanoate (a standard linear ester) and 2-Methylbutyl Nonanoate (a branched-chain ester). While both compounds belong to the nonanoate ester family and share "fruity" and "fatty" descriptors, their physicochemical behaviors differ significantly due to structural branching.

  • Ethyl Nonanoate is a highly volatile, diffusive compound with a cognac-wine character, widely used as a "lift" agent in fruit flavors.

  • 2-Methylbutyl Nonanoate is a heavier, less volatile molecule with a waxy, green, and substantive profile. Its branched structure offers superior hydrolytic stability and tenacity, making it a critical "modifier" for long-lasting flavor perception.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

The structural difference—a linear 2-carbon chain versus a branched 5-carbon chain—fundamentally alters the volatility, lipophilicity, and sensory impact of these molecules.

Table 1: Comparative Physicochemical Data
PropertyEthyl Nonanoate2-Methylbutyl Nonanoate
CAS Number 123-29-569205-08-9
IUPAC Name Ethyl nonanoate2-Methylbutyl nonanoate
Molecular Formula C₁₁H₂₂O₂C₁₄H₂₈O₂
Molecular Weight 186.29 g/mol 228.37 g/mol
Boiling Point (atm) ~227°C~270°C (est.)[1]
LogP (Lipophilicity) 4.35.3
Flash Point 96°C~111°C
Refractive Index 1.422~1.435 (est.)
FEMA Number 2447Not explicitly assigned (VCF S.1319)

Analyst Note: The higher LogP (5.3) of 2-methylbutyl nonanoate indicates a stronger affinity for lipid bases (oils, fats) compared to ethyl nonanoate. This results in a delayed release profile in high-fat matrices like chocolates or cream fillings.

Sensory Profile & Performance Analysis[6][7][10][11]

Olfactory Characterization
  • Ethyl Nonanoate:

    • Primary Notes: Cognac, wine-yeast, oily-fruity, rose-like.[2][3][4][5]

    • Impact: High initial impact (top note), diffusive.

    • Threshold: Detection ~12 ppm (orthonasal).

    • Application: Essential for "fermented" fruit notes (grape, brandy, ripe banana).[2]

  • 2-Methylbutyl Nonanoate:

    • Primary Notes: Waxy, green-fruity, herbal, sweet, slightly soapy.[2]

    • Impact: Low initial impact, high substantivity (middle-to-base note).

    • Threshold: Likely higher than ethyl nonanoate due to lower volatility; exact quantitative data is sparse, often requiring >20 ppm for distinct recognition.[2]

    • Application: Adds "skin" or "peel" nuances to apple, pear, and tropical fruit flavors; provides body and mouthfeel.[2]

Stability & Release Mechanics

The branching at the alcohol moiety in 2-methylbutyl nonanoate creates steric hindrance around the ester linkage.

  • Hydrolytic Stability: 2-Methylbutyl nonanoate is significantly more resistant to acid/base hydrolysis than ethyl nonanoate. In acidic beverages (pH < 3.5), ethyl nonanoate may degrade over time, losing its "cognac" note.[2] The branched ester retains its integrity longer.

  • Flavor Release:

    • Ethyl Nonanoate:[2][3][4][6][7][8] Rapid release ("burst").

    • 2-Methylbutyl Nonanoate:[9][1][10] Sustained release. The "waxy" character acts as a fixative, anchoring lighter volatiles.

Synthesis Methodologies

To ensure reproducibility and purity, we present two distinct synthesis protocols. Protocol A utilizes classic Fischer Esterification suitable for the branched ester. Protocol B demonstrates a Green Chemistry enzymatic approach, often preferred for natural flavor production.[2]

Protocol A: Acid-Catalyzed Synthesis of 2-Methylbutyl Nonanoate

Objective: Synthesize 2-methylbutyl nonanoate with >95% yield.

Reagents:

  • Nonanoic acid (1.0 eq)

  • 2-Methyl-1-butanol (1.2 eq)

  • Sulfuric acid (Catalyst, 1-2 wt%)[2]

  • Toluene (Solvent/Azeotrope agent)

Step-by-Step Procedure:

  • Setup: Equip a 500mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Charging: Add 0.5 mol Nonanoic acid and 0.6 mol 2-Methyl-1-butanol. Add 100mL Toluene.

  • Catalysis: Slowly add 1.0g conc. H₂SO₄ while stirring.

  • Reflux: Heat to reflux (~115°C). Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (approx. 4-6 hours).

  • Work-up: Cool to room temperature. Wash the organic layer with:

    • 50mL Saturated NaHCO₃ (to remove unreacted acid).

    • 50mL Brine (to remove water).

  • Purification: Dry over anhydrous MgSO₄. Filter. Remove toluene via rotary evaporation.

  • Distillation: Perform vacuum distillation (approx. 10 mmHg) to isolate the pure ester. Collect fraction boiling at ~130-140°C (adjusted for vacuum).

Protocol B: Enzymatic Synthesis of Ethyl Nonanoate (Natural Grade)

Objective: Synthesize "Natural" Ethyl Nonanoate using Lipase catalysis.

Reagents:

  • Nonanoic acid (Natural source)

  • Ethanol (Natural source, >99%)[2]

  • Immobilized Lipase (e.g., Candida antarctica Lipase B - Novozym 435)[2]

  • Molecular Sieves (3Å, to remove water)[2]

Step-by-Step Procedure:

  • Mixing: In a screw-capped flask, mix Nonanoic acid and Ethanol in a 1:1 molar ratio.

  • Catalyst Addition: Add 1-2% (w/w) Immobilized Lipase.

  • Incubation: Incubate at 40-50°C with orbital shaking (200 rpm).

  • Equilibrium Shift: Add activated Molecular Sieves after 2 hours to scavenge water and drive the equilibrium toward ester formation.

  • Monitoring: Monitor conversion via GC-FID every 4 hours.

  • Termination: Filter off the enzyme and sieves.

  • Isolation: Fractional distillation is usually not required if conversion is >98%; simple evaporation of excess ethanol yields high-purity product.

Visualization: Synthesis & Analytical Workflow

The following diagram illustrates the parallel workflows for synthesis and the subsequent analytical validation required to distinguish these esters.

G cluster_0 Input Reagents cluster_1 Synthesis Pathways cluster_2 Analytical Validation Nonanoic Nonanoic Acid Enzymatic Enzymatic Esterification (Lipase, 45°C) Nonanoic->Enzymatic Fischer Fischer Esterification (H2SO4, Reflux) Nonanoic->Fischer Alcohol1 Ethanol (Linear) Alcohol1->Enzymatic Alcohol2 2-Methylbutanol (Branched) Alcohol2->Fischer EthylEster Ethyl Nonanoate (Crude) Enzymatic->EthylEster Yields Ethyl Nonanoate MethylButylEster 2-Methylbutyl Nonanoate (Crude) Fischer->MethylButylEster Yields 2-Methylbutyl Nonanoate GCMS GC-MS Analysis (DB-Wax Column) Sensory Sensory Panel (Triangle Test) GCMS->Sensory Purity Verified Outcome1 Profile: Volatile/Top Note Sensory->Outcome1 Cognac/Wine Note Outcome2 Profile: Substantive/Modifier Sensory->Outcome2 Waxy/Green Note EthylEster->GCMS MethylButylEster->GCMS

Caption: Workflow comparing the synthesis routes and analytical characterization of linear vs. branched nonanoate esters.

Analytical Characterization (GC-MS)[2][10][15]

Identification relies on Retention Indices (RI) and Mass Spectral fragmentation patterns.

Retention Indices (DB-Wax Column)
  • Ethyl Nonanoate: RI ≈ 1280 - 1295. Elutes earlier due to lower boiling point and linear structure.

  • 2-Methylbutyl Nonanoate: RI ≈ 1550 - 1600 (Estimated). The addition of 3 carbons and branching significantly increases retention time on polar columns.

Mass Spectral Fragments
  • Ethyl Nonanoate (m/z):

    • 88: Base peak (McLafferty rearrangement of ethyl esters).

    • 101: Loss of C₆H₁₃ (alkyl chain cleavage).

    • 141: Loss of ethoxy group (M - 45).

    • 186: Molecular ion (M⁺), usually weak.[2]

  • 2-Methylbutyl Nonanoate (m/z):

    • 71: Prominent peak corresponding to the 2-methylbutyl cation (C₅H₁₁⁺).

    • 57: C₄H₉⁺ fragment from the branched alcohol chain.

    • M-70: Loss of pentene (McLafferty-like elimination of the alcohol chain).

    • 228: Molecular ion (M⁺), very weak or absent.[2]

Conclusion & Recommendations

For researchers and flavorists, the choice between these two esters depends on the desired release profile:

  • Select Ethyl Nonanoate when designing top-notes for alcoholic beverages (rum, brandy) or fresh fruit flavors (pineapple, berry) where immediate impact and "lift" are required.

  • Select 2-Methylbutyl Nonanoate when formulating fat-based systems (bakery fillings, chocolates) or when a fixative is needed to extend the "green/waxy" fruit character (apple skin, pear) over time.

Safety Note: Ethyl nonanoate is FEMA GRAS (2447).[7] 2-Methylbutyl nonanoate is a known volatile component in food but requires verification of regulatory status (e.g., EU Flavis, JECFA) before commercial use in specific jurisdictions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31251, Ethyl nonanoate. Retrieved from [Link]

  • The Good Scents Company (2023). Ethyl nonanoate Odor and Flavor Description. Retrieved from [Link]

  • Scent.vn (2023). Nonanoic acid, 2-methylbutyl ester (CAS 69205-08-9) Profile.[9] Retrieved from [Link]

  • Volatile Compounds in Food (VCF) Online. Compound S.1319: 2-methylbutyl nonanoate.[10] Retrieved from [Link]

  • OENO One (2021). Retention indices and quantification ions of studied compounds in wine. Retrieved from [Link]

Sources

Comparative

A Comparative Cost-Benefit Analysis of Synthesis Methods for 2-Methylbutyl Nonanoate

An In-Depth Technical Guide for Researchers and Drug Development Professionals In the landscape of specialty chemicals, 2-methylbutyl nonanoate, a branched-chain ester, holds significant interest due to its unique proper...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of specialty chemicals, 2-methylbutyl nonanoate, a branched-chain ester, holds significant interest due to its unique properties, finding applications as a fragrance and flavoring agent, as well as a potential intermediate in pharmaceutical synthesis. The efficient and cost-effective production of this molecule is a key consideration for its broader industrial adoption. This guide provides a comprehensive cost-benefit analysis of the primary synthesis routes for 2-methylbutyl nonanoate: the traditional Fischer-Speier esterification, modern enzymatic synthesis, and the increasingly popular heterogeneous catalysis.

Introduction to 2-Methylbutyl Nonanoate and its Synthesis

2-Methylbutyl nonanoate is an organic compound classified as an ester of nonanoic acid and 2-methylbutanol. Its synthesis, while seemingly straightforward, presents a classic chemical process optimization problem, balancing reaction efficiency, cost of materials, energy consumption, and environmental impact. The principal reaction involves the esterification of nonanoic acid with 2-methylbutanol, as depicted below:

CH₃(CH₂)₇COOH + (CH₃)₂CHCH₂CH₂OH ⇌ CH₃(CH₂)₇COO-CH₂CH₂CH(CH₃)₂ + H₂O

Nonanoic Acid + 2-Methylbutanol ⇌ 2-Methylbutyl Nonanoate + Water

This guide will dissect three catalytic approaches to achieve this transformation, evaluating their respective merits and drawbacks to inform methodology selection in a research and development setting.

Fischer-Speier Esterification: The Conventional Workhorse

The Fischer-Speier esterification is a classic and widely practiced method for synthesizing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[1]

Chemical Principles and Mechanistic Insights

The reaction is an acid-catalyzed nucleophilic acyl substitution.[2] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[3]

A critical aspect of Fischer esterification is its reversible nature. To drive the reaction toward the product side and achieve high yields, strategies such as using an excess of one reactant (typically the less expensive one) or removing water as it is formed (e.g., through azeotropic distillation with a Dean-Stark apparatus) are employed.[3][4]

Cost-Benefit Analysis

Costs:

  • Raw Materials: Nonanoic acid and 2-methylbutanol are the primary cost drivers. The use of an excess of one reactant to shift the equilibrium increases the raw material cost per unit of product.

  • Catalyst: Strong mineral acids like sulfuric acid or p-toluenesulfonic acid are inexpensive. However, their corrosive nature can necessitate specialized, more expensive reactor materials.

  • Energy: The reaction typically requires prolonged heating at reflux temperatures, leading to significant energy consumption.[5]

  • Purification: Neutralization of the acid catalyst is required, which generates salt waste. Subsequent purification steps, such as distillation, are often necessary to remove unreacted starting materials, byproducts, and the catalyst, adding to the overall cost and complexity.[6]

  • Waste Disposal: The acidic and saline aqueous waste streams require treatment before disposal, incurring additional costs.[7][8]

Benefits:

  • Low Catalyst Cost: The catalysts are readily available and inexpensive.

  • Versatility: The method is applicable to a wide range of carboxylic acids and alcohols.

Experimental Protocol (Adapted from similar esterifications)

Materials:

  • Nonanoic acid

  • 2-Methylbutanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene (for azeotropic removal of water, optional)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), add nonanoic acid (1.0 eq), 2-methylbutanol (1.5-3.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • If using toluene, add a sufficient volume to facilitate azeotropic distillation.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC. If using a Dean-Stark trap, continue reflux until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • If a solvent was not used during the reaction, dilute the mixture with an organic solvent like diethyl ether.

  • Carefully transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst - vent frequently due to CO₂ evolution), and finally with brine.[9]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude ester by fractional distillation under reduced pressure to obtain pure 2-methylbutyl nonanoate.

Enzymatic Synthesis: The "Green" Alternative

Enzymatic esterification, employing lipases as biocatalysts, has emerged as a sustainable alternative to traditional chemical methods, offering high selectivity and mild reaction conditions.[10]

Principles of Biocatalysis

Lipases are enzymes that catalyze the hydrolysis of esters in aqueous environments, but in non-aqueous or micro-aqueous media, they can effectively catalyze the reverse reaction of esterification.[5] Immobilized lipases are often preferred as they can be easily recovered and reused, which is crucial for the economic viability of the process.[11] Candida antarctica lipase B (CALB) is a commonly used and highly efficient lipase for ester synthesis.[12]

Cost-Benefit Analysis

Costs:

  • Catalyst: The initial cost of immobilized lipases is significantly higher than that of traditional acid catalysts.[5]

  • Reaction Time: Enzymatic reactions can sometimes be slower than their chemical counterparts, potentially leading to longer batch times.

Benefits:

  • Mild Reaction Conditions: Reactions are typically carried out at lower temperatures (e.g., 30-80 °C), resulting in substantial energy savings compared to Fischer esterification.[5][12]

  • High Selectivity: Lipases exhibit high chemo-, regio-, and enantioselectivity, minimizing the formation of byproducts and simplifying purification.[10]

  • Reduced Waste and Environmental Impact: The process avoids the use of corrosive acids and the generation of salt waste from neutralization. The catalysts are biodegradable.[5]

  • Catalyst Reusability: Immobilized enzymes can be reused for multiple reaction cycles, which can offset their high initial cost.[12]

  • Product Quality: The milder conditions often lead to a higher quality product with fewer impurities and color formation. For flavor and fragrance applications, enzymatically produced esters can often be labeled as "natural".[13]

Experimental Protocol (Adapted for 2-Methylbutyl Nonanoate)

Materials:

  • Nonanoic acid

  • 2-Methylbutanol

  • Immobilized lipase (e.g., Novozym 435 - immobilized Candida antarctica lipase B)

  • Molecular sieves (optional, to remove water)

  • Organic solvent (e.g., n-hexane or solvent-free)

Procedure:

  • In a reaction vessel, combine nonanoic acid (1.0 eq) and 2-methylbutanol (1.0-1.5 eq). The reaction can be run solvent-free or in a non-polar organic solvent like n-hexane.[13]

  • Add the immobilized lipase (e.g., 2.5-10% by weight of the total substrates).[12]

  • If desired, add activated molecular sieves to adsorb the water produced during the reaction.

  • Incubate the mixture at the optimal temperature for the lipase (e.g., 40-60 °C) with gentle agitation (e.g., on an orbital shaker).

  • Monitor the reaction progress by GC analysis of small aliquots taken over time.

  • Once the desired conversion is reached, separate the immobilized enzyme by simple filtration. The enzyme can be washed with fresh solvent and stored for reuse.

  • If a solvent was used, remove it by rotary evaporation.

  • The resulting product is often of high purity, but can be further purified by vacuum distillation if necessary.

Heterogeneous Catalysis: Bridging the Gap

Heterogeneous acid catalysis offers a compromise between the low cost of traditional acid catalysts and the ease of separation and reusability of enzymatic catalysts. Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), provide acidic sites for the reaction to occur on a solid support.[14]

Principles of Solid Acid Catalysis

These catalysts possess acidic functional groups (e.g., sulfonic acid groups on a polymer backbone) that function similarly to homogeneous acid catalysts in protonating the carboxylic acid.[15] The key advantage is that the catalyst is in a different phase from the reactants and products, allowing for easy separation by filtration.[16]

Cost-Benefit Analysis

Costs:

  • Catalyst: The initial cost of solid acid catalysts like Amberlyst-15 is higher than that of sulfuric acid but generally lower than that of immobilized enzymes.

  • Catalyst Deactivation: The catalyst may lose activity over time due to fouling or leaching of active sites, requiring regeneration or replacement.

Benefits:

  • Ease of Separation: The catalyst can be easily removed from the reaction mixture by filtration, simplifying the workup process and reducing purification costs.[16]

  • Reusability: Solid acid catalysts can often be regenerated and reused for multiple cycles.[15]

  • Reduced Corrosion: These catalysts are generally less corrosive than strong mineral acids, allowing for the use of standard reactor materials.

  • Continuous Processing: They are well-suited for use in continuous flow reactors, which can offer advantages in terms of throughput and process control.

Experimental Protocol (Adapted for 2-Methylbutyl Nonanoate)

Materials:

  • Nonanoic acid

  • 2-Methylbutanol

  • Solid acid catalyst (e.g., Amberlyst-15)

  • Organic solvent (optional, e.g., toluene)

  • 5% Sodium bicarbonate (NaHCO₃) solution (for washing)

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Activate the solid acid catalyst according to the manufacturer's instructions (e.g., by washing and drying).

  • In a round-bottom flask equipped with a reflux condenser, combine nonanoic acid (1.0 eq), 2-methylbutanol (1.5-3.0 eq), and the activated solid acid catalyst (e.g., 10-20 wt% of the limiting reactant).

  • The reaction can be run neat or in a suitable solvent.

  • Heat the mixture to reflux with stirring for several hours, monitoring the reaction by TLC or GC.

  • After completion, cool the reaction mixture and separate the catalyst by filtration. The catalyst can be washed, dried, and stored for reuse.

  • The filtrate can be worked up similarly to the Fischer esterification by washing with sodium bicarbonate solution and brine, followed by drying and solvent removal.

  • Purify the crude product by vacuum distillation.

Comparative Summary and Data

ParameterFischer-Speier EsterificationEnzymatic SynthesisHeterogeneous Catalysis
Catalyst Strong mineral acids (e.g., H₂SO₄)Immobilized lipases (e.g., CALB)Solid acids (e.g., Amberlyst-15)
Catalyst Cost Very LowHighModerate
Catalyst Reusability NoYes (multiple cycles)[12]Yes (with potential regeneration)[15]
Reaction Temperature High (reflux)[1]Mild (30-80 °C)[12]Moderate to High (reflux)
Energy Consumption High[5]Low[5]Moderate to High
Reaction Time Variable (hours)Variable (hours to days)Variable (hours)
Yield Variable (equilibrium-limited)Generally high (>90%)Generally high
Product Purity Requires extensive purificationHighGood, simpler purification
Byproducts/Waste Acidic waste, salts from neutralization[5]Minimal, biodegradableMinimal, catalyst is filtered off
Environmental Impact HighLowModerate
Process Scalability Well-established for batch and continuousBatch and continuous processes are being developed[17]Well-suited for continuous processes

Note: Yields are highly dependent on specific reaction conditions and optimization.

Visualization of Synthesis Workflows

Fischer-Speier Esterification Workflow

Fischer_Esterification Reactants Nonanoic Acid, 2-Methylbutanol, H₂SO₄ Reaction Reflux Reaction Reactants->Reaction Quenching Quenching & Neutralization (H₂O, NaHCO₃) Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Waste Aqueous Acidic Waste Quenching->Waste Drying Drying (e.g., MgSO₄) Extraction->Drying Extraction->Waste Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product 2-Methylbutyl Nonanoate Distillation->Product

Caption: Workflow for Fischer-Speier Esterification of 2-Methylbutyl Nonanoate.

Enzymatic Synthesis Workflow

Enzymatic_Synthesis Reactants Nonanoic Acid, 2-Methylbutanol Reaction Mild Temperature Incubation (e.g., 40-60°C) Reactants->Reaction Enzyme Immobilized Lipase Enzyme->Reaction Filtration Catalyst Filtration Reaction->Filtration Evaporation Solvent Evaporation (if applicable) Filtration->Evaporation RecycledEnzyme Recycled Lipase Filtration->RecycledEnzyme Product 2-Methylbutyl Nonanoate Evaporation->Product

Caption: Workflow for Enzymatic Synthesis of 2-Methylbutyl Nonanoate.

Heterogeneous Catalysis Workflow

Heterogeneous_Catalysis Reactants Nonanoic Acid, 2-Methylbutanol Reaction Reflux Reaction Reactants->Reaction Catalyst Solid Acid Catalyst (e.g., Amberlyst-15) Catalyst->Reaction Filtration Catalyst Filtration Reaction->Filtration Workup Aqueous Wash (NaHCO₃, Brine) Filtration->Workup RecycledCatalyst Recycled Catalyst Filtration->RecycledCatalyst Drying Drying Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product 2-Methylbutyl Nonanoate Distillation->Product

Caption: Workflow for Heterogeneous Catalysis Synthesis of 2-Methylbutyl Nonanoate.

Conclusion and Recommendations

The choice of synthesis method for 2-methylbutyl nonanoate depends heavily on the specific priorities of the researcher or organization.

  • Fischer-Speier Esterification remains a viable option for small-scale synthesis where initial cost is the primary concern and the necessary purification infrastructure is in place. Its well-understood mechanism and low-cost catalysts are significant advantages.

  • Enzymatic Synthesis is the superior choice when considering environmental impact, product purity, and energy efficiency. For applications in the food, fragrance, and pharmaceutical industries, the "natural" label and the avoidance of harsh chemicals are compelling benefits. The high initial cost of the enzyme can be mitigated by its reusability, making it economically competitive at scale, especially in continuous processes.[12]

  • Heterogeneous Catalysis presents a balanced approach, offering the benefits of catalyst reusability and simplified purification without the high upfront cost of enzymes. This method is particularly promising for large-scale industrial production, especially in continuous flow systems, where it can lead to significant cost savings in the long run.

For drug development professionals and researchers focused on sustainable and high-purity chemical synthesis, exploring enzymatic and heterogeneous catalytic methods is highly recommended. While the initial investment and process development may be more intensive, the long-term benefits in terms of cost, safety, and environmental stewardship are substantial.

References

  • Nachtergaele, P., Caetano de Andrade, M., Motte, J., & Dewulf, J. (2023). Comparative life cycle sustainability assessment of chemical and enzymatic production: the case of isopropyl palmitate. 11th International Conference on Life Cycle Management (LCM 2023), Abstracts. [Link]

  • ResearchGate. (n.d.). Life cycle sustainability assessment methodology for comparing enzymatic and chemical production of IPP. [Link]

  • Nachtergaele, P., Caetano de Andrade, M., Motte, J., & Dewulf, J. (2023). Comparative life cycle sustainability assessment of chemical and enzymatic production : the case of isopropyl palmitate. Ghent University Academic Bibliography. [Link]

  • Dec Group. (2025, July 15). Comparative Analysis of Batch and Continuous Processes. [Link]

  • DTU Research Database. (n.d.). EHS & LCA assessment for 7-ACA synthesis: A case study for comparing biocatalytic & chemical synthesis. [Link]

  • Infinita Biotech. (2025, October 30). Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals. [Link]

  • Fischer Esterification Procedure. (n.d.). [Link]

  • Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification. (n.d.). PMC. [Link]

  • Fischer Esterification. (n.d.). [Link]

  • Schaber, S. D., et al. (2011). Economic Analysis of Integrated Continuous and Batch Pharmaceutical Manufacturing. University of Edinburgh Research Explorer. [Link]

  • Academia.edu. (n.d.). Enzymatic synthesis of n-octyl (+)-2-methylbutanoate ester from racemic (±)-2-methylbutanoic acid by immobilized lipase: optimization by statistical analysis. [Link]

  • Process Systems Engineering Laboratory. (n.d.). Economic Analysis of Integrated Continuous and Batch Pharmaceutical Manufacturing: A Case Study. [Link]

  • Manufacturing Chemist. (2019, April 2). The economic advantages of continuous flow chemistry. [Link]

  • Anguil Environmental Systems. (n.d.). How Much Does Industrial Wastewater Treatment Cost?. [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). [Link]

  • Aquacycl. (2025, June 20). The costs of industrial wastewater treatment options. [Link]

  • Cost-Benefit Analysis of Enzymatic Hydrolysis Alternatives for Food Waste Management. (n.d.). [Link]

  • GaBI Journal. (2021, January 5). Continuous manufacturing versus batch manufacturing: benefits, opportunities and challenges for manufacturers and regulators. [Link]

  • J&K Scientific LLC. (2025, February 23). Fischer Esterification. [Link]

  • PubMed. (2022, March 15). Process Intensification of Enzymatic Synthesis of Flavor Esters: A Review. [Link]

  • Arkivoc. (n.d.). Amberlyst-15 in organic synthesis. [Link]

  • KDN Biotech (Shanghai) Co., Ltd. (n.d.). Immobilized Lipase for Flavor Ester Synthesis | Cruelty-Free. [Link]

  • Synthesis and crystallization purification of phytosterol esters for food industry application. (n.d.). [Link]

  • CentAUR. (n.d.). Improved recovery of higher boiling point volatiles during solvent-assisted flavour evaporation. [Link]

  • Sustainable Biocatalytic Synthesis of a Second-Generation Biolubricant. (2024, February 15). MDPI. [Link]

  • PubChem. (n.d.). Nonanoic acid, 2-methylbutyl ester. [Link]

  • Google Patents. (n.d.).
  • huscap. (2024, July 1). Title Development of Solid Acid Catalysts for Synthesis of Chemicals from Sugars and Sugar Alcohols Author(s) Otomo, Ryoichi. [Link]

  • ResearchGate. (2015, September 23). (PDF) Amberlyst-15 in Organic Synthesis. [Link]

  • Swissmedic. (2019, May 12). Recovery of solvents and mother liquor, metal catalysts and reagents. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • MDPI. (2023, July 10). Chemically vs Enzymatically Synthesized Polyglycerol-Based Esters: A Comparison between Their Surfactancy. [Link]

  • Organic Chemistry Portal. (n.d.). Amberlyst-15 as a Mild, Chemoselective and Reusable Heterogeneous Catalyst for the Conversion of Carbonyl Compounds to 1,3-Oxathiolanes. [Link]

  • RSC Education. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

Sources

Validation

Technical Comparison: GC Column Performance for 2-Methylbutyl Nonanoate Separation

Executive Summary 2-Methylbutyl nonanoate (CAS 69205-08-9) presents a dual separation challenge: resolving structural isomers (specifically the co-occurring 3-methylbutyl/isoamyl analog) and defining enantiomeric purity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methylbutyl nonanoate (CAS 69205-08-9) presents a dual separation challenge: resolving structural isomers (specifically the co-occurring 3-methylbutyl/isoamyl analog) and defining enantiomeric purity (R/S configuration at the chiral C2 position).

  • Best for General Profiling: Polar (PEG) columns (e.g., DB-Wax, HP-Innowax). These provide superior resolution of the 2-methyl vs. 3-methyl structural isomers compared to non-polar phases.

  • Best for Enantiomeric Resolution: Cyclodextrin-based columns (e.g., CycloSil-B, Rt-βDEX). Required for differentiating (R)- and (S)-2-methylbutyl nonanoate.

  • Standard Screening: 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS). Suitable only when isomer overlap is not a critical quality attribute.

Analyte Profile & Separation Challenges

PropertyDataChromatographic Implication
Molecular Structure C₁₄H₂₈O₂Mid-chain ester; significant non-polar character but polar ester linkage.
Boiling Point ~280°C (est)Requires high-temperature stability (>250°C) for column bleed control.
Critical Isomer Pair 2-Methylbutyl vs. 3-MethylbutylStructural Isomerism: Boiling points differ by <2°C. Non-polar columns often co-elute these.
Chirality C2 is chiralOptical Isomerism: Achiral columns (Wax/DB-5) cannot separate enantiomers.

Comparative Column Performance Analysis

A. Non-Polar Phase (5% Phenyl / 95% Dimethylpolysiloxane)
  • Commercial Examples: DB-5, HP-5MS, CP-Sil 8 CB.

  • Mechanism: Separation primarily by London dispersion forces (boiling point).

  • Performance:

    • Retention Index (RI): ~1540–1550 (based on Isoamyl nonanoate RI ~1543).

    • Resolution (Rs): Poor (Rs < 1.0) for 2-methyl vs. 3-methyl isomers.[1] The branching difference usually results in co-elution or a "shoulder" peak.

    • Verdict: Not Recommended for purity analysis where isoamyl nonanoate is a contaminant.

B. Polar Phase (Polyethylene Glycol / WAX)
  • Commercial Examples: DB-Wax, HP-Innowax, Stabilwax.

  • Mechanism: Strong dipole-dipole interactions with the ester functional group.

  • Performance:

    • Retention Index (RI): ~1800–1850. The shift is dramatic (+300 units) compared to non-polar phases.

    • Resolution (Rs): Excellent (Rs > 1.5). The steric hindrance of the 2-methyl group affects the dipole interaction differently than the 3-methyl group, allowing baseline separation.

    • Verdict: Recommended for standard purity and structural isomer quantification.[2]

C. Chiral Phase (Derivatized Cyclodextrins)[3][4]
  • Commercial Examples: CycloSil-B, Rt-βDEXse.

  • Mechanism: Host-guest inclusion complexes. The 2-methylbutyl group fits into the cyclodextrin cavity; the (R) and (S) configurations have different binding constants.

  • Performance:

    • Resolution: Capable of baseline separation of enantiomers.

    • Verdict: Mandatory for chiral authenticity testing (e.g., distinguishing natural vs. synthetic sources).

Summary Data Table
Column TypeStationary PhaseEst.[3][4][5] RI (Kovats)Isomer Separation (2-Me vs 3-Me)Enantiomer Separation
Non-Polar 5% Phenyl Polysiloxane1543Poor (Co-elution likely)None
Polar Polyethylene Glycol (PEG)1820Excellent None
Chiral

-Cyclodextrin in 14% Cyanopropyl
N/AGoodExcellent

*Note: RI values based on homologous series data for isoamyl nonanoate [1, 4].

Decision Logic & Mechanism Visualization

Column Selection Workflow

ColumnSelection Start Start: 2-Methylbutyl Nonanoate Analysis Goal Define Analytical Goal Start->Goal Isomer Isomer Purity? (2-Me vs 3-Me) Goal->Isomer Structural Chiral Enantiomeric Purity? (R vs S) Goal->Chiral Optical NonPolar Non-Polar (DB-5) Screening Only Isomer->NonPolar Low Res Needed Polar Polar (DB-Wax) Recommended for Structure Isomer->Polar High Res Needed Cyclodex Chiral (Cyclodex-B) Recommended for Chirality Chiral->Cyclodex

Figure 1: Decision tree for selecting the appropriate stationary phase based on analytical requirements.

Separation Mechanism

Mechanisms cluster_0 Non-Polar (DB-5) cluster_1 Polar (DB-Wax) cluster_2 Chiral (Cyclodex) Analyte 2-Methylbutyl Nonanoate Dispersion Dispersion Forces (Boiling Point) Analyte->Dispersion Weak Selectivity Dipole Dipole-Dipole (Ester Interaction) Analyte->Dipole High Selectivity (Structural) Inclusion Host-Guest Inclusion (Shape Selectivity) Analyte->Inclusion High Selectivity (Optical)

Figure 2: Mechanistic interactions driving separation on different stationary phases.

Recommended Experimental Protocol

This protocol is designed for the Polar (DB-Wax) column, as it represents the most robust method for chemical purity analysis.

A. System Configuration[5][9][10]
  • Instrument: GC-FID or GC-MS (Single Quadrupole).

  • Column: DB-Wax UI (Ultra Inert), 30 m

    
     0.25 mm 
    
    
    
    0.25 µm.
  • Inlet: Split/Splitless, 250°C.

  • Liner: Deactivated split liner with glass wool (to trap non-volatiles).

B. Method Parameters[2][5][6][8][9][10][11][12][13]
  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Injection: 1.0 µL, Split ratio 20:1.

  • Oven Program:

    • Initial: 50°C (Hold 2 min) — Focuses volatiles.

    • Ramp 1: 10°C/min to 150°C — Elutes solvent and light esters.

    • Ramp 2: 3°C/min to 240°C — Critical separation window for C14 esters.

    • Final: 240°C (Hold 5 min) — Bake out.

  • Detector (FID): 250°C, H₂ 30 mL/min, Air 400 mL/min, Makeup (N₂) 25 mL/min.

C. Self-Validation (System Suitability)

To ensure the system is separating isomers correctly, use a Resolution Check Standard :

  • Mix: 2-Methylbutyl nonanoate + 3-Methylbutyl nonanoate (1:1 ratio).

  • Criteria: Resolution (

    
    ) must be 
    
    
    
    (Baseline separation).
  • If

    
    : Decrease Ramp 2 rate to 2°C/min or lower flow to 1.0 mL/min.
    

References

  • NIST Mass Spectrometry Data Center. (2014). Retention Indices for Frequently Reported Compounds of Plant Essential Oils. National Institute of Standards and Technology. Link

  • Goodner, K. L. (2008). Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds. LWT - Food Science and Technology. Link

  • Restek Corporation. (2000). Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters. Journal of Chromatography A. Link

  • El-Sayed, A. M. (2025).[3][6] The Pherobase: Database of Pheromones and Semiochemicals. The Pherobase. Link

  • Agilent Technologies. (2019). Agilent J&W DB-WAX Ultra Inert GC columns. Agilent Application Notes. Link

Sources

Comparative

A Senior Application Scientist's Guide to the Extraction of 2-Methylbutyl Nonanoate from Soil: A Comparative Analysis of HS-SPME and UASE

Introduction 2-Methylbutyl nonanoate is a volatile ester recognized for its characteristic fruity and wine-like aroma. Its presence in soil can be of significant interest to researchers in various fields, from agricultur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methylbutyl nonanoate is a volatile ester recognized for its characteristic fruity and wine-like aroma. Its presence in soil can be of significant interest to researchers in various fields, from agriculture, where it may act as a biomarker for soil health and microbial activity, to environmental science, where it could indicate specific types of organic contamination.[1] The accurate quantification of such volatile organic compounds (VOCs) from a complex and heterogeneous matrix like soil presents considerable analytical challenges.[2] The primary difficulties lie in efficiently extracting the analyte while minimizing volatilization losses and matrix interferences.[2][3]

This guide provides an in-depth comparison of two prominent extraction methodologies for 2-Methylbutyl nonanoate from soil samples: Headspace Solid-Phase Microextraction (HS-SPME) and Ultrasound-Assisted Solvent Extraction (UASE) . As a Senior Application Scientist, my objective is not merely to present protocols, but to delve into the causality behind experimental choices, empowering researchers to select and optimize the method best suited for their analytical goals. We will explore the fundamental principles, provide detailed, self-validating protocols, and present a critical comparison of their performance based on experimental data.

Method 1: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a modern, solvent-free sample preparation technique that relies on the equilibrium of an analyte between the sample matrix, the gaseous phase (headspace) above the sample, and a stationary phase-coated fiber.[4] It is particularly well-suited for the analysis of volatile and semi-volatile compounds.

Principle of Operation

The core of HS-SPME involves exposing a fused silica fiber, coated with a specific polymeric stationary phase, to the headspace of a sealed vial containing the soil sample.[5] The volatile 2-Methylbutyl nonanoate partitions from the soil matrix into the headspace and is then adsorbed and concentrated onto the fiber coating.[4] After a defined equilibration period, the fiber is retracted and transferred to the hot injector of a gas chromatograph (GC), where the analyte is thermally desorbed for analysis.[5] The amount of analyte adsorbed by the fiber is proportional to its concentration in the sample, provided that equilibrium has been reached and all parameters are kept constant.

Experimental Rationale: Causality Behind Key Parameters

The success of an HS-SPME method is contingent on the careful optimization of several parameters. The choices are not arbitrary but are grounded in the physicochemical properties of the analyte and the sample matrix.

  • Fiber Chemistry: The choice of fiber coating is critical. For a relatively non-polar ester like 2-Methylbutyl nonanoate, a non-polar polydimethylsiloxane (PDMS) or a mixed-phase fiber like Carboxen/PDMS (CAR/PDMS) is often effective. A 75 µm CAR/PDMS fiber, for instance, is excellent for trapping a broad range of volatile compounds.[6]

  • Sample Modification: For soil, the simple addition of water is a crucial step. It has been demonstrated that adding a small amount of water (e.g., a 1:1 soil-to-water ratio) swells the soil matrix and displaces the analyte from active sorption sites, thereby enhancing its release into the headspace.[5] This significantly improves sensitivity compared to analyzing dry soil.

  • Temperature and Time: The incubation temperature directly influences the vapor pressure of the analyte. A higher temperature (e.g., 60-80°C) increases the concentration of 2-Methylbutyl nonanoate in the headspace, leading to faster equilibration and higher sensitivity.[6] However, excessively high temperatures can risk thermal degradation of the analyte or the sample matrix. The extraction time must be sufficient to allow the system to approach equilibrium, which needs to be determined experimentally.[7]

  • Agitation: Agitation of the sample during incubation facilitates the mass transfer of the analyte from the soil to the headspace, reducing the time required to reach equilibrium.[6]

Detailed Experimental Protocol: HS-SPME
  • Sample Preparation: Weigh 1.0 g of the soil sample into a 20 mL headspace vial.

  • Matrix Modification: Add 1.0 mL of ultrapure water to the vial. If internal standard quantification is desired, the standard can be spiked into the water.

  • Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

  • Incubation & Extraction: Place the vial in a heated autosampler tray or water bath set to 80°C with agitation (e.g., 500 rpm).[6] Allow the sample to pre-incubate for 5 minutes to establish thermal equilibrium.

  • Fiber Exposure: Expose the 75 µm CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes while maintaining the temperature and agitation.

  • Desorption and Analysis: Retract the fiber and immediately introduce it into the GC injection port, set to 250°C, for thermal desorption for 5 minutes in splitless mode.

  • GC-MS Analysis: Initiate the GC-MS run to separate and detect the desorbed analytes.

Workflow Diagram: HS-SPME

cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis A 1. Weigh 1g Soil into 20mL Vial B 2. Add 1mL Water (with Internal Standard) A->B C 3. Seal Vial B->C D 4. Incubate at 80°C with Agitation C->D E 5. Expose SPME Fiber to Headspace (30 min) D->E F 6. Retract Fiber & Inject into GC Inlet (250°C) E->F G 7. Thermal Desorption & GC-MS Analysis F->G

Caption: HS-SPME workflow for 2-Methylbutyl nonanoate from soil.

Method 2: Ultrasound-Assisted Solvent Extraction (UASE)

UASE is an enhanced solvent extraction technique that utilizes the energy of ultrasonic waves to improve the extraction efficiency of organic compounds from solid matrices. It is generally faster and requires less solvent than traditional methods like Soxhlet extraction.[8][9]

Principle of Operation

The soil sample is immersed in a suitable organic solvent, and the mixture is subjected to high-frequency sound waves (typically >20 kHz). This process, known as sonication, generates acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the solvent.[10] The collapse of these bubbles near the soil particles creates localized high pressures and temperatures, producing microjets and shockwaves that disrupt the cell structure of any organic matter and enhance solvent penetration into the soil pores.[10] This dramatically increases the mass transfer of 2-Methylbutyl nonanoate from the soil into the solvent.[11]

Experimental Rationale: Causality Behind Key Parameters
  • Solvent Selection: The choice of solvent is governed by the "like dissolves like" principle. For a moderately non-polar ester, solvents like methanol, acetonitrile, or a mixture such as acetone/hexane are effective.[12][13] Methanol is often a robust choice for recovering a wide range of VOCs from soil.[12] The solvent must also be compatible with the subsequent analytical technique (GC-MS).

  • Sonication Parameters: The efficiency of UASE depends on the ultrasonic frequency, power, time, and temperature. Higher power generally leads to better extraction efficiency, but excessive power can cause the thermal degradation of volatile analytes. An extraction time of 15-30 minutes is typical.[8] Performing the extraction in an ultrasonic bath with temperature control can prevent overheating and loss of the volatile ester.

  • Sample-to-Solvent Ratio: A sufficient volume of solvent is needed to ensure the entire sample is immersed and to create a concentration gradient that favors the transfer of the analyte into the liquid phase. A common ratio is 1:5 or 1:10 (g of soil to mL of solvent).[14]

  • Post-Extraction Cleanup: Unlike the clean introduction provided by SPME, a solvent extract contains co-extracted matrix components. A cleanup step, such as centrifugation to remove particulates followed by filtration through a 0.22 µm syringe filter, is mandatory to protect the GC system.

Detailed Experimental Protocol: UASE
  • Sample Preparation: Weigh 5.0 g of the soil sample into a 50 mL glass centrifuge tube.

  • Solvent Addition: Add 25 mL of methanol (or another appropriate solvent) to the tube. Add the internal standard at this stage if required.

  • Extraction: Tightly cap the tube and place it in an ultrasonic bath. Sonicate for 30 minutes at a controlled temperature (e.g., 25°C).

  • Separation: Centrifuge the tube at 4000 rpm for 10 minutes to pellet the soil particles.

  • Filtration: Carefully decant the supernatant and pass it through a 0.22 µm PTFE syringe filter into a clean GC vial.

  • Analysis: Inject 1 µL of the final extract into the GC-MS for analysis.

Workflow Diagram: UASE

cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis A 1. Weigh 5g Soil into Centrifuge Tube B 2. Add 25mL Solvent (with Internal Standard) A->B C 3. Sonicate for 30 min at Controlled Temp. B->C D 4. Centrifuge (4000 rpm, 10 min) C->D E 5. Filter Supernatant (0.22µm) into GC Vial D->E F 6. Inject 1µL Extract into GC-MS E->F

Caption: UASE workflow for 2-Methylbutyl nonanoate from soil.

Comparative Analysis

The choice between HS-SPME and UASE is not a matter of one being universally "better," but rather which technique's characteristics align with the specific requirements of the research.

Quantitative Performance Data
ParameterHeadspace Solid-Phase Microextraction (HS-SPME)Ultrasound-Assisted Solvent Extraction (UASE)Rationale / Reference
Principle Equilibrium-based microextraction into a solid phase coatingExhaustive extraction into a liquid solvent phase[4][11]
Typical Recovery Dependent on analyte-fiber partitioning; not exhaustiveHigh, often >80-90% with optimization[8][12]
Sensitivity (LOD) Very High (sub-ng/g or ppb levels achievable)High (ng/g or ppb levels), but limited by dilution[5][15]
Solvent Consumption NoneModerate (e.g., 25 mL per sample)[4][16]
Sample Throughput High (fully automatable)Moderate (can be run in batches)[8][17]
Matrix Effects Minimized (fiber is not exposed to non-volatile matrix)Significant (co-extraction of matrix components is common)[5][12]
"Green" Chemistry Excellent (solvent-free)Fair (requires organic solvents and generates waste)[1][16]
Cost per Sample Low (reusable fiber, no solvent cost)Moderate (solvent purchase and disposal costs)[7]
In-Depth Discussion
  • Sensitivity and Selectivity: HS-SPME often provides superior sensitivity for highly volatile compounds like esters.[5] The technique is inherently selective because only volatile and semi-volatile compounds partition into the headspace and onto the fiber, leaving non-volatile, interfering matrix components behind. UASE is a less selective, bulk extraction method. While it can achieve high recovery, the final extract contains everything soluble in the chosen solvent, which can lead to a more complex chromatogram and potential ion suppression in the MS source.[12]

  • Quantification Approach: UASE is an exhaustive extraction method, aiming to transfer the total amount of analyte from the sample into the solvent. This can simplify quantification. HS-SPME is an equilibrium-based technique where only a fraction of the analyte is extracted. This necessitates strict control over all parameters (time, temperature, sample volume) for reproducible, proportional quantification.[7]

  • Workflow and Automation: Modern autosamplers allow for the complete automation of the HS-SPME workflow, from incubation to injection, making it ideal for high-throughput analysis of large sample sets. UASE involves more manual steps (centrifugation, filtration) and is therefore more labor-intensive, although multiple samples can be sonicated simultaneously in a bath.

  • Environmental Impact and Safety: HS-SPME is a prime example of green analytical chemistry as it eliminates the need for organic solvents.[1] This reduces procurement and disposal costs and minimizes operator exposure to hazardous chemicals. UASE, while more efficient than older solvent-based methods, still relies on organic solvents.[16]

Conclusion and Recommendations

Both HS-SPME and UASE are powerful and valid techniques for the extraction of 2-Methylbutyl nonanoate from soil. The optimal choice depends entirely on the analytical objective.

Choose Headspace Solid-Phase Microextraction (HS-SPME) when:

  • The primary goal is high sensitivity and the detection of trace-level concentrations.

  • A large number of samples require analysis, and high throughput via automation is desired.

  • Minimizing solvent use and adopting green chemistry principles is a priority.

  • The sample matrix is particularly "dirty," and minimizing co-extraction of interferences is critical.

Choose Ultrasound-Assisted Solvent Extraction (UASE) when:

  • The goal is to determine the absolute total concentration of the analyte through exhaustive extraction.

  • The expected analyte concentrations are high, and the ultra-high sensitivity of SPME is not required.

  • The laboratory is not equipped with an SPME autosampler, as UASE requires more common laboratory equipment.

  • Subsequent analysis of less volatile compounds from the same extract is planned.

By understanding the fundamental principles and the rationale behind the operational parameters of each technique, researchers can confidently select and implement the most appropriate method to achieve accurate and reliable quantification of 2-Methylbutyl nonanoate in their soil samples.

References

  • Psillakis, E., & Kalogerakis, N. (2001). Headspace solid phase microextraction (HSSPME) for the determination of volatile and semivolatile pollutants in soils. PubMed. [https://vertexaisearch.cloud.google.
  • Hewitt, A. D. (1995). Behavior and Determination of Volatile Organic Compounds in Soil, A Literature Review. US Army Corps of Engineers, Cold Regions Research & Engineering Laboratory. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0MzcSMSdrPc7s3VM4jLkZqVX1ZdkPavFkdtnwneoWQxNWO0PE2F8XhAaWQ5kyAJx1uA_Re6mhgNpMBmbXXxo49f0IbDciBk9pyjBLivBgJjSdSaK2MaM7pulp6X4k09COurfc9UG6qF8PTJZJNb-GkBo=]
  • U.S. Environmental Protection Agency. (2014). Method 8265: Volatile Organic Compounds in Water, Soil, Soil Gas, and Air by Direct Sampling Ion Trap Mass Spectrometry (DSITMS). EPA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFdtnWOja8KBSGcA9H2A8piqxDKA4unX22IicXsosRP3Do4IB5X8GUZCnKzEsya2jRetx6Bl9Rx2UlQVizH0z8ROa7KEcLxaKe-HnvITNIa8sTN-wxVYkfRBEguQfs87gsB7EXHdTlBYl_viLoQ7dYJ9Dzu9iUAX6BqPYO]
  • Eurofins. Sampling for Volatile Organic Compounds in Soil by EPA Method 5035/5035A. Eurofins Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY_RMavf-DqrC3s3Kz_6VrBCdZO64ItxAao8Z9E8oGFUHdgR2FMx3oIZj5MvvM8cJ_Vlxz-f6xWY-paAJvi-8Dygx8uIzEU_76zsY31U3VRJYE6cSfLydqdL3XmsyoQntEAsUtugQlNj1K35KPdaumx2Hua9CsEd7ZL56QF4V_-KdktImBrA_57BrQoBc-HUKqh9_0CEI80OIsT6CMD4wY_opvh-eqogC1GEkgoBO9r8o=]
  • U.S. Environmental Protection Agency. (2014). Method 5021A: Volatile Organic Compounds in Various Sample Matrices Using Equilibrium Headspace Analysis. EPA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuJS7nK-pP_UOQHTWettAvhMxxhgRkm_IeSebTuf8BklQyGprqBmBkYiTRZW6JpynvOVIIK00Oek4H6Pm0HzI8qb4LhhBKkdfE-lmnIq-sa46HSBYIJlz7OVX_yXbjpou8tNyKo2GQGLXw63CYRLe-a3YcmmO01ULUS-7_eQ==]
  • ILT. (2025). VOC Analysis in Environmental Testing. Integrated Lab Technologies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHt7q-CHLe9A_I_fUg2WFrwZATzCKSv6qR9-3yoOQxJwYdtoN4ROqdUGdU7UCw39WoGNxA3NzwjSKFL_vCwfWNuToWTTSYCoqN3GKbviaIPkL6up2CIEOoYGS7By2DVJcFqNGOZodScG_0P6QII3LEie26OFw==]
  • Enthalpy Analytical. (2022). Volatile Organic Compounds (VOCs) and EPA Method 5035. Enthalpy Analytical. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn8_sbasydwsRHRXg2SMeZwe2kzEWC6DelzwlPzlSBfBakiZmWC8z8iN5Zg5TWTBNsOXBJdlf8yCS3NLa05T5iS-TSu2u8T7kwppRlHVaolj1DXkAxqWBaKNe3f-eEHk0e3aYZtEGiuzGkjJv4QMQMsdHwYoY8oiIGGq7h_ZCe710aIV_U4-PV]
  • Teledyne Tekmar. (n.d.). Analysis of Volatile Organic Compounds in Soil Samples by EPA Method 8260 with The Stratum PTC and SOLATek 72 Multi-Matrix Autos. Teledyne Tekmar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrWusR7m_1bbqCuDnC3gXHKDCca0KmuTq2s2zKgv8D-jbdJlDPstQI3QiMA_bKIUJ_dTqj_XnU1MhZ032SwEZ-937wdrR9YnUIvtozVTzbqZ9Hr-gOr5E6whvgfoO7ZXu35n3vpy38TFLcQVvW-2LWNPNDiDtQ8iwoDAGfILy96b_mrgCSVYX5hAjuYW8QuaSD7ZFbdWhF5Ras-hZ4VKU9sfUA0s9Ypz_wWSFWfBeEZzJ8GwL4t3EpkpdnBrObYfEywb9JoQc-OV4S4nZai-VJlnZWn9BezQLeV_RDDDM5DZYuTrYh7GTsImVrfCx5xQvmKB4QuEywIiN7y8ZfAClDm7eWpKsI]
  • Teledyne Tekmar. (n.d.). Determining Volatile Organic Compounds from Difficult Soil Matrices Utilizing both Headspace and Purge and Trap Techniques. Teledyne Tekmar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6oWCfkuiCJ6gFiZThOwuiUf3Mh-G0P2o8r0NOaot71ukwTQfB6fHawLu9HMfkiFYTBmxVJMLuKEd_xpuXiR8eIi7stOHvQPyLojH5esm60JzGe_NJI7AEFVxAChJZtx1QATyh83Gjk_kItwvoOkUDW_D16Dje6w-rBO85JmJXE4BpIYksveUQrknT8xzodG-2A-FOPuP_-6jnUHeSokc7LVnAFrwWlhMGksxZsl_V]
  • Markes International. (2024). The science beneath your feet - untargeted approaches to volatile organic compound (VOC) emissions from soil. Markes International. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGt4fdB3FByBsXvVM-qBYEciHY6tTBelTFHPkQraDzkgLFiSPWej6Vtfqp6cZVa7OfpYSLKNBLlLp_a8B3fh_Bxpkkuikj9LaAmWjt1zGsdgygYLyvNJ9lJddMRqLk7Mj56pIcHSGKrZxzqmJRGSFj7cRw46cCPN25woPSushT8-zrXsPyDzwxY877QP9nd15KjkBmiHUXfFwHz3ecaDiczTDfREiRuVGWwuI5vVkmBBjR_se_U-3yYdFEADQnwv7UUC6nQ3P6I]
  • Kenessov, B., et al. (2019). Optimization of headspace solid-phase microextraction of volatile organic compounds from dry soil samples by porous coatings. ChemRxiv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHq5KUD4G4Z9ZkYkSB8ZJ9z3090D15j5LFIUqu-LwDjw7KDE3JL4ePJhN8gNN7ipTTZ0gPr9pDkuclQ5zdtO-uGTvuHMY_pGreYnZpkJ3HT2BY8HtJzpGR5Ag9u9Y943JZN1ENGbKP41tvwyi40HK1GRyQz]
  • Hewitt, A. D. (1998). Comparison of Sample Preparation Methods for the Analysis of Volatile Organic Compounds in Soil Samples: Solvent Extraction vs. Vapor Partitioning. Environmental Science & Technology, 32(1), 143-149. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhqJKRwqGbNIzx7vT9GKhSA_Tda7c4lx884Fl7hb6M0sKB-ZbhpI9TIIQBDNxvYxTRHXL2uMGTMFf2OCiB7o8U7mOCNU6eUkgjgFxDcXJkkzMWPpVehx0YEC0RaF_cslRQl-jXxRQI3bkXSd7rY_EuIjYEKYB7rugyyzZ4kLZIBVGOB8NIOJb2NTrAh7SsCo752rYx-5IwyJaBP2WwuuQbvR0BGuNZ38S-KCmA_yzNYVo=]
  • Lorenzo, N., et al. (2014). Development and optimization of headspace (HS) and headspace-solid phase microextraction (HS-SPME) for the determination of fuel. International Journal of Environmental Analytical Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGj2_p50hyTKpVrlQYciEKlboMu7Wm_gHYKvfyv3ev0tdNCU9hj4E-aWKs2yLzPGtQXJL6fvp6XO5lsQJcP9Ir7xvpnAZJv4WM3YX5pC9CNlKF66XZ9lh8ooE-Q6sYTgPNvfBmH1Ot_ZoVPdaVdUfuCKeMq3b-qKzs=]
  • MDPI. (2024). Volatile Organic Compounds (VOCs) in Soil: Transport Mechanisms, Monitoring, and Removal by Biochar-Modified Capping Layer. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5h6rzZtH77EHJZmlRjy_va7eYk9lRYlt947x0xGzgcHvbgaQwiifTRQNztYf4CoGeSDEYqZnn3uLWn3AxRgGAbWyWL-gtPWA6Hdew6PFgDbVS0VXXGhtFOrGunkAAz_nR]
  • NASA Astrobiology. (n.d.). Qualitative Analysis of Soils Samples Using Solid Phase Microextraction (SPME) and Gas Chromatography/mass Spectrometry (GC/MS). NASA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDBsOXRIpk1obuIAXLaL7Ll4-N6P4O1dbD8LtIKXj1qqven5FF9bORduQ4UHq6H07CIyzBVgYAVZLaUECQY4oh1tLcBTrDtr9MVdedT8a7sZz9bdx-oSnpcSFdVeUp4eLiBDSIMV3b9QFJYKLKBetzaq4JgdOVqOs_IKhZsWKq5V_lS0IcJfS1FzAVF67lFbEjUkDmg45I1k4kyrEXOel4xcpboL-Ccy5H3riVXMbYXDwd4Vq--cuGRc4zXZvuZlGra6IpQXmT_5fBRy2P_OkkA3wN2tOVRlWn2coeQuqoAVAG-gwOsfBYZD9ebu4_BmBtX5JYiSXr27lJ]
  • LCGC International. (2023). Vacuum-Assisted Headspace Solid-Phase Microextraction Sampling Method for the Extraction of Semi-Volatile Compounds: An Overview. LCGC International. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrZn-AipqdD2B6NNPPd500G_8G-yuIknuwpMncqtrAzX0AWVQAY2TioLqVqii1S_I2UGM59Lr1_Vczdbb_8HOj4kXIt74qUEQweMATvj50oNWJiddrpqebuIgScNWsHUZbRNUBtyHM-29PPWdUcE6bKttZOFoaWRLGLqWdiPv40Soe4LjP6nBvSFWNoc_pPJ9O67H631_c12JK9B-mzMzBmUAkmNKIzTWabbzCWg4EUZQhOIn4kKzL7-ylEEw-OUX4HiK8f1YDB56vZ_Dv18no_PXvjycpV4_zjVMkQ_sUcAXJptc=]
  • Siegrist, R. L., & Jenssen, P. D. (1992). Comparison of analytical methods for determination of volatile organic compounds in soils. OSTI.GOV. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUj0MZW-efzjOQtWRlnIIVJZXU7ixMT1KEt3BRSFFmav8ntk_W57fZbFjiwIo171G1dX9ph6WbfnPelw_nkpt_LdKJASj_CgD8vuf-E7ZxxXm7SnT9UYVXbIS36Mw=]
  • Gan, J., et al. (2000). Formation and Extraction of Persistent Fumigant Residues in Soils. USDA ARS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSNYeZ1GP7TP2L-vG-tb9--9YOqT24T1zxwHQOR3LZhcPezxhTDoo-jdmUPkvfGtiDXFQWh7x5mOJplAY84i15c0ERyLWwbbkMgWsC9JIjoA_NMh0Rl2YiHhseCD8ANlkQ2-aRc32H0C7vlECCKzLxOX9wGZg6GtIdLas=]
  • Tadeo, J. L., et al. (2011). Application of ultrasound-assisted extraction to the determination of contaminants in food and soil samples. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZ7VVXDJgZkgBJTSk4jxQTsxlm6ZzYhk3lUYqH6DY0RCF98hcpqvfdhh3aISybBvdixrDC2p5SUBZlTAUCgoiIit4OSMoq3sMln8yAUc6vIk03zxb3O6XdHacfVtd_mU6_IbKz-vyvN1gNHGPd-zM_JfVzUob6Vdgrt4i5v538tHeVIGc8nG3gtqfyMLzA5DsVjyGcySLpbLriX9IYzvGZ6rpvNrBlX15LtDPBd2U4tQigwP4sG2BQLYSctcana4uIjlNJTeOgeQFevvzXTK3T18ouGnpMvfNO]
  • Son, E., et al. (2015). Ultrasound-assisted soil washing processes using organic solvents for the remediation of PCBs-contaminated soils. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZA75zWj6gslqw1vz-0EVl5F9q36-_lbp63Yza05la4Hxc09BXge89hnfXSpU6bAWM5yvJzqstD0ilbpPBx5_WxszwCf3pqjXwtWekBrqBgiiIz8audQ0Tu0j63Mkq28JwMnKal4mZXWPAHg==]
  • Segura, P. A., et al. (2007). Application of ultrasonic assisted extraction of chemically diverse organic compounds from soils and sediments. Academia.edu. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUCBQGVSqOQwKZSlVLZl4ae3XgHiGSTbU7e2M7emyXc429jSTynnl5yWZT5its7mP4MOzJhRAnwEZxq17npkVVz7Vk7tM-xt09LIXlcujWak5VCSV5jxlH0SHM2O4qpKEcWcAZLcN5nE6n38zldeU4fKsbUln42Wy7prVkeA73n1uceEAWti_GsyL2bqb3pTkUEJFAp2-dxPnnPQM6uKQ74CJr1wxM_Kz8arvdh-lrg0xCsGGkM-Q8Y7t_g_azaHTz1gEMn6bfA39Jsg==]
  • Priego-Capote, F., & de Castro, M. L. (2016). Ultrasound-Assisted Extraction Of Organic Contaminants. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUS7inP8xTVvUk_p2CHbaUZf801Zf-0vtKcRLdOe4wbWWlRaPBHAhx-MyK6Zia3A3wgOQ9n5fjVmbzX63TRd5cif5Jv6RuiTO0ke0nMNH0-PlMCAZ0IhAqqH2wbjBVhwa35G8mSFe0o1qTjcXjjIFRv_3DqP9rjMYpfUQwpgIlQGFD09YbZLwIQGJmJ76akHU9WISXHh_PkRXhgqnLDnXcP7N2]
  • Liu, J., et al. (2022). Effects of Organic Acids on the Release of Fruity Esters in Water: An Insight at the Molecular Level. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIXpQ5zLbeL3gUmmqx67Br-Vt-4NzXJ07ku-dJlpUsU4_nejMbJrj002BGr-ebzJJJeapWLwfY577a0mv1yI5hrlXRQ0w6K0p_MweXazdjZhAPNr29dIwuBLqBW1JFMQ2Svg==]
  • Hielscher Ultrasonics. (n.d.). Ultrasonic Extraction and its Working Principle. Hielscher. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoXKaUWWEYP5gruVYI3zxdotih5gWU1Vhwab9fxoYX9Bfeq7zHfdJM8-3QbW3-WbVAGo9Tdw4wvpyC9Fu2Zd2SGoU7qztaA-P5G9tkf-H5yhW6tonDHwqb2jaRPqSm_6S25GWeR1hgd8MpmkRJ5TxIMbdnDDqWhr0yZqoVF02PoNBWAOG524o=]
  • McKittrick, K., et al. (2014). A comparison of extraction methods for investigating organic matter contributions to soil water repellency. Murdoch University Research Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWsFubTbPw0ox3pekO0O1xI4RxQTOgukxIsxGwK5RmI9EurcvN3Fznl0S6sJuaLCnLKM0uMfqpt3PHWC00s8DyMmKtRYUZWD7uNHrF6ZLn2O52FfBdMkJca_zld4RX_Zc-RXpnMmSYGBDFTYCfMExVdxPxE6KFHmblCAnyNq2thIIg-1q781qA3rjBu4ZR1tgztLtXv6ADAUhK_fZw2lxASsJNEFMHVxK9VHIsJ_XKFFlnMbn8-t4f]
  • Kowalkowska, P., et al. (2022). Comparison of Extraction Techniques for the Determination of Volatile Organic Compounds in Liverwort Samples. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvZPRmL-SW7v20YWJ77-LoCE2utejW6ZRmmNQuIxkhxzoi_wdEYQjLqLByMhgAWCQPteUjVaILwo6YFG8TinVcTaeTz9xvnRHz5dbdZOMwAbHdwsX7TsqSrwSiOJMpJgocwFCuDFaH0osqDQ==]
  • Frontiers. (2025). Comparative analysis of extraction technologies for plant extracts and absolutes. Frontiers Media. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGkifxspfQyh1XwVnPHRx2Hiog_02misOG4RbCom1NQ3N7egFTF5aps5WSODaudr4fMHBOgQHVmzx1ZBKQctM47mjTc1HFw7dK-mqsBeZq78H65Z5eQeiQQEaVWpz0vg8LM8o-HzKBHdH_d891vY30qHe5uEViDHZ9y1SmjgyIAPf9PHmLOyhkm6Ou7wCJcAYl]
  • Aharoni, A., et al. (2004). Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsflUtO-ZGriVbuIpjGB_9fKBoZRqut0hQR4vPhJAm6AOnH-iw4xaYYJZMePkflsCmqIv-IuwBv8iBuRMZtQMyrVtl9IKXt6aTHUU5BzJ5UArGZG5YCdo1SaqaC4q0gtmRT0LTRcUudqom]
  • SciSpace. (2021). Measurement of Phthalate Acid Esters in Non-alcoholic Malt Beverages by MSPE-GC/MS Method in Tehran City. SciSpace. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFY-JFdUzMduPv6vi25pvQHxeZ6QPa8EHX5KICOUMa6sZR3Z04Irl-OrD1X0ZTk-D7Rknc9HGLNACxLafU87tYQITOboB4A5rMqoK-jfloUg-BJv8cyKfHrxjX-vEZEgNKJn54YswXFwUyZjWG6Va5MrPPfRJF0JJBHyhleHwnpimGFUSAHUL0OyawMzWjy-aNZ-i8Bo1uEZp-Km2g=]
  • ScienceDirect. (2024). Development and validation of a new analytical method for the determination of plasticizers in bee pollen. Elsevier. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzEhbCs0Y3tHDmXGief_uALLtqnmVqap7DOrFl8NsK0SPxAF-fGIah-mx-mKTNqm1eOTRsTmIk_-v79wr9a4IB8NsJLSuqPXKIhIwUJ4amN4zvS20PfgZhDtS1LqRkO3M_VwSQUb9Aytrq9uzXwUmAR1_tcdoI7J0mf_AXEp08vAdHAUgQ1IOEgtq0fESDk8bzXUJ2asm-PXzulvZ7iyXVEcNrIZzb5NacjrLhMu6gsZImW0oraQc=]
  • IRIS. (n.d.). Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography-Mass Spectrometry in Coffee Brew Sam. Institutional Research Information System. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF82Gi1VQ4T3Ld6rpTM9BwfVJxUHdLPdMECqdbPu6qqzkFqKQFA7HioarYBEuO8E9DMwdv22hQScvpgVsYRsIWGmQWIDoiCVnq4DXrjpTOFEKYFu4rQnJ8gNabL0UVcegJ3q3k4TBMaT65s4kIjT6b1IhKbzjVLfKsIlBzfezF49ypjFREranfOEweJ6xhOxeyit_nCUVvPTg13bbN52rqoILzb9d6e74A1xDzvKob0AOeqyqv-UKrLB3INNpFGe7jEi4NjQvec3KEL7xBs1Qn2p_VusUU9IFQ3_56YfncHt1DJWkBCTELuCVEQ63iQFpRelX6j4_B0xSqj_MNZqa0Q2ZmxQHfC0baDOM2PQpDWZVsugSY93NkM2rIVqGqCqd9Fow_PMElvtHMX5Y5OiKY=]
  • ResearchGate. (2018). (PDF) Evaluation of Two Extraction Methods to Determine Glyphosate and Aminomethylphosphonic Acid in Soil. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqbcfAUzNQht0aO2zKR-ciHgdA9G6HYcmzjFg0yxLUJs62G1ecn_IcXaOaJvveFyOvUO7bzXDwcloxFqBa2lwktDevM_xFUL8_ggtBPRnIUiuaNCNWC2mOLrgTRUuFrpdLgSha_PcNgVi8yKtEnN5oxhYEoxoS5ZxcR9DpT8t3-dHGU0wLtcJaXXJ7mnqTQrA1FnDZggonyzMCryMG_b4Mg3IutL7g-8ZcMLT5XkESM_QSwMev0QXlcREFGNHM-iQ0QeB0xXEu7mH3qEG_hyLSXQ==]
  • Agricultural Marketing Service. (2009). Ammonium Nonanoate Petition.pdf. USDA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHW9tvcvkMVdmyaEmJ4vv9mUsGR6sJ6pcRWE7cUq4iUZdDsBx__fKetRPpwqcJqqohyunbYnh_uyED1Y3bUw02S3HPk_j399cM_lshKP1_olrCjgDtOW6tbdTfvio7rldg3CZyHm4WW91oFa3virMt5_vJUBrMnbM0s76SP61jaQ3D714GFzzBmlzW6OqDyFjk=]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.